Technical Documentation Center

Ascaphin-5 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ascaphin-5

Core Science & Biosynthesis

Foundational

Ascaphin-5: Molecular Architecture and Mechanism of Action

An In-Depth Technical Guide for Peptide Engineering and Drug Development Executive Summary The escalating crisis of multidrug-resistant (MDR) pathogens has accelerated the demand for novel therapeutic modalities. Antimic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Peptide Engineering and Drug Development

Executive Summary

The escalating crisis of multidrug-resistant (MDR) pathogens has accelerated the demand for novel therapeutic modalities. Antimicrobial peptides (AMPs) represent a critical frontier in this pursuit due to their rapid, membrane-targeting mechanisms that evade traditional bacterial resistance pathways. Among anuran-derived AMPs, Ascaphin-5 stands out as a highly optimized model compound. Derived from the skin secretions of the tailed frog, Ascaphin-5 strikes a rare and highly desirable balance: potent broad-spectrum antimicrobial activity coupled with a minimized hemolytic profile. This whitepaper deconstructs the structural biology, mechanism of action, and experimental workflows required to synthesize and validate Ascaphin-5, providing a comprehensive framework for researchers and drug development professionals.

Biological Origins and Evolutionary Context

Ascaphin-5 is an innate immune effector originally isolated from the coastal tailed frog (Ascaphus truei), a species occupying a unique phylogenetic position as the most primitive extant anuran . Advanced peptidomic techniques later identified an ortholog in the genetically distinct Rocky Mountain tailed frog (Alsodes montanus).

Evolutionary pressures in different ecological niches have subtly shaped the peptide's sequence. The A. montanus-derived variant contains a single amino acid substitution (Lys¹² → Thr) compared to the A. truei ortholog. This mutation reduces the net charge from +5 to +4 while marginally increasing hydrophobicity—a functional adaptation likely driven by the specific microbial pressures of inland aquatic habitats 1.

Physicochemical Properties and Structural Dynamics

Ascaphin-5 is a 24-residue linear peptide with the sequence GIKDWIKGAAKKLIKTVASHIANQ and a molecular weight of approximately 2591 Da 2. Its therapeutic index is dictated by three core physicochemical traits:

  • Amphipathic α-Helical Conformation: In aqueous environments, Ascaphin-5 remains unstructured (random coil). However, upon contact with a lipid bilayer, it rapidly folds into an amphipathic α-helix. The conserved Lysine residues segregate to one face of the helix, while hydrophobic residues (Ile, Trp, Leu, Val) align on the opposite face.

  • Cationic Charge (+4 to +5): The high density of positively charged residues drives the initial electrostatic attraction to the negatively charged components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria) 3.

  • Free Carboxyl Terminus: Unlike its highly potent but toxic relatives (Ascaphin-1 and Ascaphin-8), which feature C-terminal α-amidation, Ascaphin-5 possesses a free carboxyl terminus. Amidation typically stabilizes the α-helix and increases net positive charge, which indiscriminately enhances membrane disruption. By retaining a free C-terminus, Ascaphin-5 sacrifices a fraction of absolute potency to drastically reduce hemolytic activity against mammalian erythrocytes, thereby widening its therapeutic window .

Mechanism of Action: Membrane Disruption Dynamics

The bactericidal activity of Ascaphin-5 is energy-independent and relies on physical membrane destabilization rather than intracellular receptor binding.

MoA A 1. Ascaphin-5 in Solution (Random Coil Conformation) B 2. Electrostatic Attraction (Cationic Residues to Anionic Lipids) A->B C 3. Membrane Binding & Folding (Amphipathic α-helix) B->C D 4. Peptide Accumulation (Carpet Model Phase) C->D E 5. Membrane Insertion & Pore Formation D->E F 6. Loss of Membrane Potential & Cell Lysis E->F

Ascaphin-5 membrane disruption mechanism from binding to cell lysis.

Mechanistic Causality: The initial interaction is purely electrostatic. Once bound to the membrane surface, the hydrophobic face of the peptide inserts into the lipid acyl chains, triggering the transition to an α-helix. As local peptide concentration increases, Ascaphin-5 follows the carpet model of membrane disruption, accumulating parallel to the bilayer until a critical threshold is reached. This induces membrane curvature stress, leading to the formation of transient toroidal pores. The resulting loss of membrane potential, leakage of intracellular contents, and collapse of the proton motive force culminate in rapid cell death 2.

Antimicrobial Spectrum and Efficacy

Ascaphin-5 demonstrates a broad spectrum of activity, exhibiting higher potency against Gram-negative pathogens compared to Gram-positive cocci. This differential susceptibility is attributed to the highly anionic nature of the Gram-negative outer membrane (rich in LPS), which serves as a stronger electrostatic magnet for the cationic peptide 4.

Pathogen ClassificationTarget OrganismMinimum Inhibitory Concentration (MIC)
Gram-Negative Bacteria Escherichia coli6 µM
Enterobacter cloacae6 µM
Pseudomonas aeruginosa13 µM
Klebsiella pneumoniae13 µM
Gram-Positive Bacteria Staphylococcus epidermidis13 µM
Staphylococcus aureus50 µM
Fungi Candida albicans100 µM

Data synthesized from standardized microbroth dilution assays 4.

Experimental Methodologies and Validation Protocols

To ensure high-fidelity research, the synthesis and structural validation of Ascaphin-5 must follow stringent, self-validating protocols.

Workflow S1 Fmoc-SPPS on Wang Resin (Preserves Free C-Terminus) S2 TFA Cleavage & Deprotection (with Scavengers for Trp/His) S1->S2 S3 Cold Ether Precipitation (Isolates Crude Peptide) S2->S3 S4 RP-HPLC Purification (C18 Column, >95% Purity) S3->S4 S5 MALDI-TOF MS Validation (Confirms 2591 Da Mass) S4->S5 S6 Lyophilization & Storage (-20°C) S4->S6

Step-by-step workflow for the chemical synthesis and purification of Ascaphin-5.

Protocol 6.1: Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize Ascaphin-5 with high yield while preserving its native free C-terminus.

  • Resin Selection (Causality): Utilize Wang resin rather than Rink Amide resin. Rink Amide yields an amidated C-terminus upon cleavage, which would inadvertently create an Ascaphin-8-like toxic profile. Wang resin ensures the native free carboxyl group is retained.

  • Chain Elongation: Perform standard Fmoc-SPPS. Use HBTU/DIPEA as coupling reagents. Ensure double coupling for sterically hindered regions (e.g., the consecutive Lysine residues at positions 11 and 12).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail comprising 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Causality: The inclusion of TIS and water acts as scavengers to prevent highly reactive carbocations (generated during protecting group removal) from irreversibly alkylating the sensitive Tryptophan (Trp⁵) and Histidine (His²⁰) residues.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a preparative C18 column. Elute with a linear gradient of acetonitrile (0.1% TFA) against water (0.1% TFA).

  • System Validation: Confirm the target mass (2591 Da) via MALDI-TOF mass spectrometry. A single, symmetrical HPLC peak combined with the correct mass validates the synthesis.

Protocol 6.2: Structural Validation via Circular Dichroism (CD) Spectroscopy

Objective: Confirm the environment-dependent conformational shift of Ascaphin-5.

  • Sample Preparation: Prepare a 50 µM solution of purified Ascaphin-5 in two separate environments:

    • Buffer A: 10 mM Sodium Phosphate buffer (pH 7.4).

    • Buffer B: 50% (v/v) Trifluoroethanol (TFE) in 10 mM Sodium Phosphate buffer.

  • Spectroscopic Measurement: Scan the samples from 190 nm to 260 nm using a spectropolarimeter at 25°C.

  • Data Interpretation (Causality): In Buffer A, the spectrum will display a strong negative band near 200 nm, characteristic of a random coil. In Buffer B, TFE acts as a low-dielectric co-solvent that mimics the hydrophobic environment of the bacterial lipid bilayer. The resulting spectrum will shift to display dual negative minima at 208 nm and 222 nm, alongside a positive peak at 192 nm. This self-validating test proves the peptide's capacity to form the biologically active amphipathic α-helix required for pore formation.

Conclusion and Therapeutic Perspectives

Ascaphin-5 represents a highly evolved, naturally occurring blueprint for next-generation antibiotics. Its sequence inherently solves the primary bottleneck of AMP development—host cell toxicity—by utilizing a free C-terminus to modulate its hydrophobicity and charge dynamics. For drug development professionals, Ascaphin-5 serves as an ideal scaffold for further optimization, such as hydrocarbon stapling to increase proteolytic stability or targeted amino acid substitutions to further lower the MIC against critical ESKAPE pathogens.

References

  • Buy Ascaphin-5M (EVT-247038)
  • Investigating the Antimicrobial Activity of Anuran Toxins Semantic Scholar URL
  • The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei Carlos Davidson URL
  • The All Information Of DRAMP01844 CPU Bioinfor URL
  • Peptidomic analysis of skin secretions supports separate species status for the tailed frogs, Ascaphus truei and Ascaphus montanus DigitalCommons@UNL URL

Sources

Exploratory

Isolation and Characterization of Ascaphin-5 from Ascaphus truei Skin Secretions

A Technical Whitepaper for Peptide Discovery and Antimicrobial Development Executive Summary and Phylogenetic Context The coastal tailed frog, Ascaphus truei, occupies a unique evolutionary position as the most primitive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Peptide Discovery and Antimicrobial Development

Executive Summary and Phylogenetic Context

The coastal tailed frog, Ascaphus truei, occupies a unique evolutionary position as the most primitive extant anuran, serving as a sister taxon to all other living frogs[1][2]. Its skin secretions contain a unique arsenal of host-defense peptides (HDPs) known as ascaphins, which provide a first line of innate immune defense against pathogenic invasion[1]. Among these, Ascaphin-5 has emerged as a molecule of significant interest for drug development due to its moderate antimicrobial potency, specific membrane-targeting mechanisms, and favorable structural dynamics[1][3].

Biochemical Profile & Structural Dynamics

Ascaphin-5 is a 24-residue linear cationic peptide[3][4]. Unlike other prominent members of its family (such as Ascaphin-1 and Ascaphin-8) which feature C-terminal α-amidation, Ascaphin-5 possesses a free carboxyl terminus[1][3].

  • Primary Sequence: GIKDWIKGAAKKLIKTVASNIANQ-OH[3][5]

  • Molecular Mass: 2591 Da[3]

  • Net Charge: +4 to +5[3]

Causality in Structure-Function: The cationic nature of Ascaphin-5 facilitates initial electrostatic attraction to the negatively charged components of bacterial membranes[3][6]. Upon interaction, the peptide adopts an amphipathic α-helical conformation, allowing it to insert into the lipid bilayer and induce cell lysis via pore formation (following toroidal or barrel-stave models)[3][6]. The free carboxyl terminus reduces its overall hemolytic activity compared to the highly potent, amidated Ascaphin-8, offering a more selective therapeutic index[3].

Quantitative Data Summary

Table 1: Comparative Yields and Biochemical Properties of Key Ascaphins Isolated from A. truei

PeptidePrimary SequenceC-TerminusMolecular Mass (Da)Isolation Yield (nmol)
Ascaphin-1 GFRDVLKGAAKAFVKTVAGHIANAmidated~2383320[1]
Ascaphin-5 GIKDWIKGAAKKLIKTVASNIANQFree Acid259165[1]
Ascaphin-8 GFKDLLKGAAKALVKTVLFAmidated~2032115[1]

Experimental Workflow for Peptide Isolation

Workflow for the isolation and purification of Ascaphin-5 from Ascaphus truei skin secretions.

Step-by-Step Isolation Methodology

The following protocol outlines the self-validating system used by Conlon et al. to isolate Ascaphin-5 to >96% homogeneity[1].

Phase 1: In Vivo Secretion Induction and Collection

Protocol:

  • Inject A. truei specimens bilaterally with norepinephrine (20 nmol/g body weight)[1].

  • Place the specimens in a 50 mL collection bath containing 25 mM sodium chloride and 25 mM ammonium acetate (pH 7.0) for 15 minutes[1].

Expertise & Causality: Norepinephrine acts directly on the α-adrenergic receptors of the frog's granular glands. This triggers smooth muscle contraction, expelling the peptide-rich holocrine secretions without requiring lethal harvesting of this primitive species[1]. The choice of collection buffer is critical: ammonium acetate is a volatile salt that maintains physiological osmolarity during collection but can be entirely sublimated during downstream lyophilization, preventing salt adducts from interfering with mass spectrometry and chromatography[1].

Phase 2: Solid-Phase Extraction (SPE)

Protocol:

  • Pass the crude secretion through Sep-Pak C18 cartridges[1].

  • Wash with aqueous buffer to remove highly polar metabolites and mucus.

  • Elute the enriched peptide fraction using a high concentration of organic solvent (e.g., acetonitrile).

Expertise & Causality: Direct injection of crude biological secretions into an HPLC system rapidly degrades the stationary phase. The Sep-Pak C18 acts as a low-resolution desalting and enrichment step, capturing the amphipathic Ascaphins via hydrophobic interactions while allowing hydrophilic contaminants to pass through[1].

Phase 3: Multi-Dimensional RP-HPLC Fractionation

Protocol:

  • First Dimension (Hydrophobicity): Load the SPE eluate onto a semi-preparative Vydac C-18 column (2.5 x 25 cm) equilibrated with 21.0% acetonitrile / 78.9% water / 0.1% trifluoroacetic acid (TFA)[1].

  • Run a linear gradient, raising the acetonitrile concentration to 56% over 60 minutes at a flow rate of 6 mL/min[1].

  • Collect "Peak C", which contains a mixture of Ascaphin-4 and Ascaphin-5[1].

  • Second Dimension (Orthogonal Selectivity): Re-chromatograph Peak C on analytical Vydac C-4 and Phenyl columns to achieve >96% purity[1].

Expertise & Causality: In the first dimension, TFA serves as an essential ion-pairing agent. It protonates the basic lysine residues of Ascaphin-5, neutralizing their charge and increasing the peptide's interaction with the hydrophobic C-18 stationary phase, which prevents peak tailing[1]. However, because Ascaphin-4 and -5 share similar hydrophobic moments, they co-elute in Peak C[1].

The second dimension introduces orthogonal separation mechanisms. The C-4 column has shorter alkyl chains, reducing overall hydrophobic retention and separating the peptides based on subtle conformational differences. The Phenyl column exploits π−π interactions; because Ascaphin-5 contains a Tryptophan (Trp) residue[3][5], its aromatic ring interacts specifically with the phenyl stationary phase, cleanly resolving it from non-aromatic contaminants[1].

Phase 4: Structural Validation (Self-Validating System)

Protocol:

  • Analyze the purified fraction using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry[1].

  • Sequence the peptide using automated Edman degradation[1].

Expertise & Causality: This phase forms a self-validating loop. Edman degradation chemically cleaves the peptide from the N-terminus one amino acid at a time, providing the exact primary sequence (GIKDWIKGAAKKLIKTVASNIANQ)[1][3]. However, Edman cannot easily detect C-terminal modifications. MALDI-TOF MS provides the intact molecular mass (2591 Da)[3]. By calculating the theoretical mass of the Edman-derived sequence and comparing it to the MALDI-TOF observed mass, researchers can definitively confirm that Ascaphin-5 has a free carboxyl terminus, as the masses perfectly align without the -1 Da shift characteristic of C-terminal amidation[1].

Antimicrobial Activity and Evolutionary Divergence

Ascaphin-5 exhibits moderate, broad-spectrum antimicrobial activity, effectively inhibiting the growth of Escherichia coli and Staphylococcus aureus[1][7]. Interestingly, peptidomic analysis of the inland Rocky Mountain tailed frog (Ascaphus montanus) revealed a paralog, Ascaphin-5M, which contains a single amino acid substitution (Lys12 Thr)[3][8][9]. This substitution reduces the net positive charge, resulting in a roughly 2-fold decrease in antimicrobial potency due to diminished membrane interaction[3][8]. This structural divergence not only highlights the precise charge-hydrophobicity balance required for AMP efficacy but also provides molecular evidence supporting the reclassification of A. montanus as a distinct species[2][8][9].

Sources

Foundational

In vitro biological activity of Ascaphin-5 peptide

An In-Depth Technical Guide to the In Vitro Biological Activity of Ascaphin-5 Foreword: Beyond Simple Inhibition In the landscape of antimicrobial peptide (AMP) research, the pursuit often narrows to a singular metric: t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of Ascaphin-5

Foreword: Beyond Simple Inhibition

In the landscape of antimicrobial peptide (AMP) research, the pursuit often narrows to a singular metric: the Minimum Inhibitory Concentration (MIC). While critical, this value represents only the opening chapter of a peptide's story. A true understanding of a molecule like Ascaphin-5—a fascinating member of a peptide family from the ancient tailed frog, Ascaphus truei—requires a multi-faceted investigation into its activity, selectivity, and broader biological potential.[1][2] This guide is structured not as a rigid protocol book, but as a logical, research-driven exploration. We begin with what is established—Ascaphin-5's potent antimicrobial activity and favorable safety profile—and then provide the scientific rationale and detailed methodologies to explore its untapped potential in oncology and immunology. This is a blueprint for transforming a promising peptide into a well-characterized therapeutic lead.

Core Profile: Peptide Synthesis and Characterization

Before any biological assessment, the integrity of the peptide itself is paramount. Ascaphin-5 is a member of a family of eight peptides isolated from Ascaphus truei.[2] Like its siblings, it is cationic, relatively hydrophobic, and predicted to form an amphipathic α-helix, a structural motif crucial for membrane interaction.[1]

Synthesis and Purification Protocol

The standard and most reliable method for obtaining high-purity Ascaphin-5 for research is automated solid-phase peptide synthesis (SPPS) followed by purification.

Protocol: SPPS and HPLC Purification

  • Synthesis:

    • Chemistry: Utilize standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase chemistry.

    • Resin: Begin with a Rink Amide MBHA resin to yield a C-terminally amidated peptide, if required, or a pre-loaded Wang resin for a C-terminal free acid, as is the case for Ascaphin-5.[1]

    • Coupling: Employ HBTU/DIPEA (or a similar carbodiimide-based coupling reagent) for amino acid activation and coupling. Allow for a 2-hour coupling time for each amino acid.

    • Deprotection: Use a 20% piperidine solution in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Cleavage and Deprotection:

    • After synthesis is complete, wash the resin thoroughly with Dichloromethane (DCM).

    • Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cleavage cocktail, typically Reagent K (Trifluoroacetic acid/phenol/water/thioanisole/ethanedithiol), for 2-3 hours at room temperature.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether and centrifuge to form a pellet.

    • Re-dissolve the crude peptide in a solution of 50:50 acetonitrile/water.

    • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[1]

    • Gradient: A typical gradient involves mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile), running a linear gradient from 20% to 60% B over 40 minutes.

    • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Verification:

    • Collect the major peak and confirm the purity (>95%) using analytical HPLC.

    • Verify the molecular weight of the purified peptide using Mass Spectrometry (MALDI-TOF or ESI-MS).[1]

    • Lyophilize the pure fractions to obtain a stable, powdered peptide.

Primary Biological Activity: Antimicrobial Action

The Ascaphin peptide family is a component of the frog's innate immune system.[2] Ascaphin-5 has demonstrated significant activity, particularly against Gram-negative bacteria.[1]

Rationale for Microbial Panel Selection

Testing should include representatives from both Gram-positive and Gram-negative bacteria, as well as a fungal pathogen. This provides a broad view of the peptide's spectrum of activity. Key clinical isolates, especially those known for antibiotic resistance (e.g., Pseudomonas aeruginosa), are critical for evaluating therapeutic relevance.[3]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution assay, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for determining MIC.[4]

  • Preparation:

    • Prepare a stock solution of Ascaphin-5 (e.g., 1 mg/mL) in sterile water or 0.01% acetic acid.

    • Grow selected bacterial strains overnight in an appropriate medium (e.g., Mueller-Hinton Broth - MHB).

    • Dilute the overnight culture to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Assay Plate Setup (96-well plate):

    • Add 50 µL of MHB to wells 2 through 12.

    • Add 100 µL of the peptide stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Wells 11 (bacterial growth control) and 12 (sterility control) will not contain the peptide.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only.

    • The final volume in each well is 100 µL.

  • Incubation & Reading:

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

Known Antimicrobial Activity of Ascaphin-5
MicroorganismTypeMIC (µM)
Escherichia coliGram-Negative5
Pseudomonas aeruginosaGram-Negative20
Klebsiella pneumoniaeGram-Negative10
Enterobacter cloacaeGram-Negative10
Staphylococcus aureusGram-Positive>50
Enterococcus faecalisGram-Positive>50
Candida albicansFungus50
(Data synthesized from Conlon et al., 2004)[1]
Unraveling the Mechanism: Membrane Disruption

The cationic and amphipathic nature of Ascaphin-5 strongly suggests a mechanism involving the disruption of the anionic microbial cell membrane.[1][5] This can be experimentally verified.

Workflow: Investigating Membrane Disruption

cluster_0 Hypothesis: Membrane Disruption start Ascaphin-5 + Bacterial Cells om_perm Outer Membrane Permeabilization Assay (NPN Uptake) start->om_perm Step 1 im_perm Inner Membrane Depolarization Assay (PI Staining) om_perm->im_perm Step 2 lysis Cell Lysis & Death im_perm->lysis Outcome

Caption: Workflow for confirming the membrane-disruptive mechanism of Ascaphin-5.

Protocol: Inner Membrane Permeabilization using Propidium Iodide (PI)

  • Bacterial Preparation: Grow bacteria to mid-log phase, then wash and resuspend in PBS to an OD₆₀₀ of 0.2.

  • Assay:

    • In a 96-well plate, add 50 µL of the bacterial suspension.

    • Add 5 µL of Propidium Iodide (to a final concentration of 10 µg/mL).

    • Add 45 µL of Ascaphin-5 solution at various concentrations (e.g., 0.5x, 1x, 2x MIC). Use a known membrane-permeabilizing agent like Melittin as a positive control and PBS as a negative control.

  • Measurement:

    • Incubate at room temperature in the dark for 30 minutes.

    • Measure the fluorescence (Excitation ~535 nm, Emission ~617 nm) using a plate reader or analyze the percentage of PI-positive cells using flow cytometry.[4] An increase in fluorescence indicates that the peptide has permeabilized the inner membrane, allowing PI to enter and bind to DNA.

Essential Safety Profile: In Vitro Cytotoxicity

A therapeutically viable peptide must selectively target microbial cells over host cells. The hemolysis assay is a rapid and crucial screen for membrane-disruptive activity against mammalian cells.

Protocol: Hemolysis Assay
  • Erythrocyte Preparation:

    • Obtain fresh human red blood cells (hRBCs) in an anticoagulant solution.

    • Wash the hRBCs three times with 1x PBS by centrifugation (800 x g for 10 min).

    • Prepare a 2% (v/v) suspension of the washed hRBCs in PBS.

  • Assay Plate Setup:

    • Serially dilute Ascaphin-5 in PBS in a 96-well V-bottom plate (50 µL final volume).

    • Add 50 µL of the 2% hRBC suspension to each well.

    • Controls: Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet intact cells.

    • Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the released hemoglobin at 450 nm.[6]

  • Calculation:

    • % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Hemolytic Activity and Therapeutic Index

Ascaphin-5's low hemolytic activity is one of its most promising features, especially when compared to the more potent but cytotoxic Ascaphin-8.[1]

PeptideHC₅₀ (µM)¹Therapeutic Index (vs. E. coli)²
Ascaphin-5 >200 >40
Ascaphin-85511
¹HC₅₀ is the concentration causing 50% hemolysis.
²Therapeutic Index is calculated as HC₅₀ / MIC. A higher value indicates greater selectivity.
(Data sourced from Conlon et al., 2004)[1]

Exploratory Bioactivities: Anticancer & Immunomodulatory Potential

With a strong antimicrobial profile and high selectivity established, the next logical step is to explore other potential therapeutic applications. The physicochemical properties of Ascaphin-5 make it a candidate for both anticancer and immunomodulatory activities.

Rationale for Anticancer Screening

Many cationic AMPs exhibit selective toxicity towards cancer cells.[7] This selectivity is largely attributed to the higher concentration of anionic molecules, like phosphatidylserine, on the outer leaflet of cancer cell membranes compared to healthy cells. This charge difference promotes preferential binding and disruption by cationic peptides.[7][8]

Screening Workflow: From Proliferation to Apoptosis

cluster_1 Anticancer Activity Screening cell_lines Select Cancer Cell Panel (e.g., A549, MCF-7, HeLa) + Normal Cell Line (e.g., HEK293) prolif_assay Cell Proliferation Assay (MTT/CCK-8) Determine IC50 cell_lines->prolif_assay apoptosis_assay Mechanism Study: Apoptosis Assay (Annexin V/PI) prolif_assay->apoptosis_assay If IC50 is promising conclusion Evaluate Selective Cytotoxicity and Apoptotic Induction apoptosis_assay->conclusion

Caption: A structured workflow for evaluating the in vitro anticancer potential of Ascaphin-5.

Protocol: Cell Proliferation (MTT) Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of Ascaphin-5. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Rationale for Immunomodulatory Screening

Host Defense Peptides often have a dual function: direct pathogen killing and modulation of the host immune response.[9] They can suppress the excessive inflammatory response (e.g., cytokine storm) triggered by bacterial components like Lipopolysaccharide (LPS), which can be more damaging than the infection itself.[10] This makes Ascaphin-5 a candidate for development as an anti-sepsis agent.

Potential Mechanism: Modulation of TLR4 Signaling

cluster_pathway LPS-Induced Inflammation in Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds & Activates Ascaphin5 Ascaphin-5 Ascaphin5->LPS Neutralizes Ascaphin5->TLR4 Modulates? NFkB NF-κB Signaling TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription

Caption: Ascaphin-5 may exert immunomodulatory effects by neutralizing LPS or modulating the TLR4 pathway.

Protocol: Cytokine Release Assay (ELISA)

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 24-well plate until they reach ~80% confluency.

  • Treatment:

    • Pre-incubate the cells with various non-toxic concentrations of Ascaphin-5 for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.

    • Controls: Include wells with cells only, cells + LPS only, and cells + Ascaphin-5 only.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Measure the concentration of key pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[11] A significant reduction in TNF-α and IL-6 levels in the presence of Ascaphin-5 would indicate potent anti-inflammatory activity.

Conclusion and Future Outlook

Ascaphin-5 presents a compelling profile as a therapeutic lead. It possesses potent bactericidal activity against clinically relevant Gram-negative pathogens and, crucially, demonstrates exceptionally low cytotoxicity against mammalian cells, resulting in a high therapeutic index.[1] Its well-defined characteristics make it an ideal candidate for further investigation.

The protocols and workflows detailed in this guide provide a clear path forward. The immediate priorities should be to confirm its potential as an anticancer agent by screening against a diverse panel of cancer cell lines and to validate its immunomodulatory, anti-inflammatory properties. Positive results from these in vitro studies would build a strong case for advancing Ascaphin-5 into preclinical in vivo models of infection, sepsis, and oncology.

References

  • Conlon, J. M., Sonnevend, A., Davidson, C., Smith, D. D., & Nielsen, P. F. (2004). The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. Biochemical and Biophysical Research Communications, 320(1), 170–175. [Link]

  • PubMed. (2004). The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. [Link]

  • ResearchGate. (n.d.). The IC50 values of 5 peptides inhibited the proliferation of 5 kinds of cells in vitro. [Link]

  • Al-Saryi, N., et al. (2025). Investigation of Anticancer Peptides Derived from Arca Species Using In Silico Analysis. Source not specified. [Link]

  • Wang, L., et al. (2023). Amphibian-Derived Natural Anticancer Peptides and Proteins: Mechanism of Action, Application Strategies, and Prospects. Pharmaceuticals, 16(9), 1293. [Link]

  • ResearchGate. (n.d.). The ascaphins: A family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei | Request PDF. [Link]

  • Miciaccia, M., et al. (2024). Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. International Journal of Molecular Sciences, 25(13), 7264. [Link]

  • Frontiers. (2022). In Vitro Activity of Peptide Antibiotics in Combination With Other Antimicrobials on Extensively Drug-Resistant Acinetobacter baumannii in the Planktonic and Biofilm Cell. [Link]

  • Kumar, P., & Kumar, S. (2024). Immunomodulatory peptides: new therapeutic horizons for emerging and re-emerging infectious diseases. Frontiers in Immunology, 15, 1358793. [Link]

  • Suttmann, H., et al. (2008). Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells. BMC Urology, 8, 5. [Link]

  • Wang, L., et al. (2023). Amphibian-Derived Natural Anticancer Peptides and Proteins: Mechanism of Action, Application Strategies, and Prospects. MDPI. [Link]

  • bioRxiv. (2023). Characterization of Novel Peptides with Antimicrobial and Immunomodulatory Potential. [Link]

  • PubMed. (2012). Mechanisms of action of escapin, a bactericidal agent in the ink secretion of the sea hare Aplysia californica: rapid and long-lasting DNA condensation and involvement of the OxyR-regulated oxidative stress pathway. [Link]

  • IntechOpen. (2022). Antimicrobial Peptides: Mechanism of Action. [Link]

  • I.R.I.S. (2025). Modulating Antimicrobial Activity and Structure of the Peptide Esc(1‐21) via Site‐Specific Isopeptide Bond Formation. [Link]

  • Liu, J., et al. (2021). Design, synthesis, and biological evaluation of stapled ascaphin-8 peptides. Bioorganic & Medicinal Chemistry, 40, 116158. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and antitumor activity of Ascaphin-8 derived stapled peptides based on halogen–sulfhydryl click. [Link]

  • Cambridge University Press. (2025). Potential immunomodulatory effects of casein-derived bioactive peptides in human T cells. [Link]

  • RSC Publishing. (2023). Design, synthesis and antitumor activity of Ascaphin-8 derived stapled peptides based on halogen–sulfhydryl click chemical reactions. [Link]

  • MDPI. (2024). Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. [Link]

  • Liu, J., et al. (2023). Design, synthesis and antitumor activity of Ascaphin-8 derived stapled peptides based on halogen–sulfhydryl click chemical reactions. RSC Advances, 13(30), 20643–20651. [Link]

  • Frontiers. (n.d.). Immunopeptides: immunomodulatory strategies and prospects for ocular immunity applications. [Link]

  • Encyclopedia.pub. (2022). Anti-Cancer Peptides as Immunomodulatory Agents. [Link]

Sources

Exploratory

The Inhibition Spectrum of Ascaphin-5 Against Gram-negative Bacteria: A Technical Guide

Introduction: The Ascaphins, a Primitive Defense The Ascaphin family of peptides represents a fascinating branch of antimicrobial peptides (AMPs) isolated from the norepinephrine-stimulated skin secretions of the tailed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Ascaphins, a Primitive Defense

The Ascaphin family of peptides represents a fascinating branch of antimicrobial peptides (AMPs) isolated from the norepinephrine-stimulated skin secretions of the tailed frog, Ascaphus truei. This anuran is considered a living fossil, occupying a unique phylogenetic position as the most primitive of all extant frogs.[1][2] The discovery of the Ascaphins, a family of eight structurally related peptides (Ascaphin-1 to -8), provides evidence that the strategy of employing skin-secreted antimicrobial peptides as a host defense mechanism emerged early in the evolutionary history of anurans.[1][2]

This technical guide will focus on Ascaphin-5 and its inhibitory activity against Gram-negative bacteria. While much of the detailed experimental focus has been on the most potent of the family, Ascaphin-8, the foundational studies provide crucial data on the activity of all Ascaphin peptides, including Ascaphin-5.[1] These peptides are characterized by their cationic nature and their propensity to form amphipathic α-helical structures, which is a common feature of many membrane-acting AMPs.[3]

Gram-negative Inhibition Spectrum of the Ascaphin Family

The antimicrobial efficacy of the Ascaphin peptides, including Ascaphin-5, has been determined against a range of pathogenic microorganisms. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

The following table summarizes the known MIC values for the Ascaphin family against selected Gram-negative bacteria. This data is crucial for researchers in drug development to understand the potential therapeutic window and spectrum of activity for these peptides.

PeptideEscherichia coli (ATCC 25922)Enterobacter cloacae (ATCC 13047)Klebsiella pneumoniae (ATCC 13883)Pseudomonas aeruginosa (ATCC 27853)
Ascaphin-1 50 µM100 µM100 µM>100 µM
Ascaphin-2 100 µM>100 µM>100 µM>100 µM
Ascaphin-3 100 µM>100 µM>100 µM>100 µM
Ascaphin-4 100 µM>100 µM>100 µM>100 µM
Ascaphin-5 50 µM >100 µM >100 µM >100 µM
Ascaphin-6 100 µM>100 µM>100 µM>100 µM
Ascaphin-7 100 µM>100 µM>100 µM>100 µM
Ascaphin-8 12.5 µM25 µM25 µM50 µM
Data sourced from Conlon et al. (2004).

As the data indicates, Ascaphin-5 demonstrates moderate activity against Escherichia coli with an MIC of 50 µM. Its activity against the other tested Gram-negative pathogens (Enterobacter cloacae, Klebsiella pneumoniae, and Pseudomonas aeruginosa) was not significant at the concentrations tested. This positions Ascaphin-5 as having a more targeted spectrum of activity compared to the broad-spectrum potency of Ascaphin-8.

Mechanism of Action: A Focus on Membrane Interaction

While the precise molecular interactions of Ascaphin-5 have not been elucidated in detail, the structural characteristics of the Ascaphin family point towards a mechanism of action centered on the disruption of the bacterial cell membrane. Like many other cationic antimicrobial peptides, the Ascaphins are thought to initially interact with the negatively charged components of the Gram-negative outer membrane, such as lipopolysaccharides (LPS).[4]

This initial electrostatic interaction is followed by the insertion of the peptide into the lipid bilayer, a process facilitated by its amphipathic α-helical structure.[3] This insertion can lead to membrane permeabilization, the formation of pores, and ultimately, cell death due to the loss of essential ions and molecules.[4]

Ascaphin5 Ascaphin-5 (Cationic, Amphipathic) ElectrostaticInteraction Electrostatic Interaction Ascaphin5->ElectrostaticInteraction Initial Binding OuterMembrane Gram-Negative Outer Membrane (LPS) OuterMembrane->ElectrostaticInteraction MembraneInsertion Membrane Insertion ElectrostaticInteraction->MembraneInsertion Conformational Change Permeabilization Membrane Permeabilization MembraneInsertion->Permeabilization Pore Formation CellDeath Cell Death Permeabilization->CellDeath Loss of Homeostasis

Proposed mechanism of Ascaphin-5 action.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed protocol for determining the MIC of Ascaphin-5, based on the methodologies used in the foundational research on this peptide family.

1. Preparation of Bacterial Inoculum:

  • A single colony of the test Gram-negative bacterium (e.g., E. coli ATCC 25922) is inoculated into 10 mL of Mueller-Hinton Broth (MHB).

  • The culture is incubated at 37°C with agitation until it reaches the mid-logarithmic phase of growth.

  • The bacterial suspension is then diluted in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Ascaphin-5 Dilutions:

  • A stock solution of Ascaphin-5 is prepared in a suitable solvent (e.g., sterile deionized water).

  • A series of two-fold dilutions of the peptide is made in a 96-well microtiter plate using MHB as the diluent. The final volume in each well should be 50 µL.

3. Inoculation and Incubation:

  • An equal volume (50 µL) of the standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.

  • The final volume in each well is 100 µL.

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of Ascaphin-5 at which no visible growth of the bacteria is observed.

5. Controls:

  • Positive Control: A well containing the bacterial inoculum without any peptide to ensure the viability and growth of the bacteria.

  • Negative Control: A well containing only sterile MHB to check for contamination.

start Start prep_inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) start->prep_inoculum prep_peptide Prepare Ascaphin-5 Serial Dilutions start->prep_peptide inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_peptide->inoculate incubate Incubate at 37°C (18-24 hours) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination.

Conclusion and Future Directions

Ascaphin-5, a member of a primitive family of antimicrobial peptides, exhibits a targeted inhibitory effect against the Gram-negative bacterium Escherichia coli. While not as broadly potent as some of its counterparts like Ascaphin-8, its specific activity warrants further investigation. Future research should focus on elucidating the precise molecular interactions of Ascaphin-5 with the bacterial membrane and exploring potential synergistic effects with other antimicrobial agents. A deeper understanding of its structure-activity relationship could pave the way for the design of novel synthetic peptides with enhanced efficacy and a tailored spectrum of activity for targeted therapeutic applications.

References

  • Conlon, J. M., Sonnevend, A., Davidson, C., Smith, D. D., & Nielsen, P. F. (2004). The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. Biochemical and Biophysical Research Communications, 320(1), 170-175. [Link]

  • Conlon, J. M., Sonnevend, A., Davidson, C., et al. (2004). The ascaphins: A family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. ResearchGate. [Link]

  • Conlon, J. M., Sonnevend, A., Davidson, C., et al. (2004). The ascaphins: A family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. United Arab Emirates University. [Link]

  • Abdel-Wahab, M. A. A., & Conlon, J. M. (2011). Clinical Applications of Amphibian Antimicrobial Peptides. Journal of Medical Sciences, 4(2), 65. [Link]

  • Ortiz, C., et al. (2023). Investigating the Antimicrobial Activity of Anuran Toxins. Toxins, 15(11), 643. [Link]

  • Davidson, C. The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. [Link]

  • Conlon, J. M. (2009). Antimicrobial peptides from the skins of North American frogs. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(8), 1556-1563. [Link]

  • Pirtskhalava, M., et al. DBAASP: Antimicrobial Peptide Database. [Link]

  • Di Somma, A., et al. (2025). Modulating Antimicrobial Activity and Structure of the Peptide Esc(1‐21) via Site‐Specific Isopeptide Bond Formation. Chembiochem. [Link]

  • Wang, G., et al. (2026). APD6: The antimicrobial peptide database is expanded to promote research and development by deploying an unprecedented information pipeline. Nucleic Acids Research, 54, D363-D374. [Link]

  • Wang, G. (2019). The antimicrobial peptide database provides a platform for decoding the design principles of... Protein Science, 28(8), 1566-1574. [Link]

  • Kang, H. K., & Lee, S. H. (2021). Antimicrobial Peptides: An Update on Classifications and Databases. International Journal of Molecular Sciences, 22(11), 5691. [Link]

  • Barna, B., et al. (2018). Antimicrobial Activity of NCR Plant Peptides Strongly Depends on the Test Assays. Frontiers in Microbiology, 9, 2639. [Link]

  • Conlon, J. M., et al. (2008). Design of potent, non-toxic antimicrobial agents based upon the naturally occurring frog skin peptides, ascaphin-8 and peptide XT-7. Journal of Peptide Science, 14(6), 728-734. [Link]

  • Wang, G. (2019). The antimicrobial peptide database provides a platform for decoding the design principles of naturally occurring antimicrobial peptides. ResearchGate. [Link]

  • Park, S., et al. (2021). Therapeutic Potential of Antimicrobial Peptide PN5 against Multidrug-Resistant E. coli and Anti-Inflammatory Activity in a Septic Mouse Model. Antimicrobial Agents and Chemotherapy, 65(12), e00865-21. [Link]

Sources

Foundational

Hemolytic Activity of Endogenous Ascaphin-5: Structural Determinants and Therapeutic Index

Executive Summary Antimicrobial peptides (AMPs) derived from anuran skin secretions represent a vast, untapped reservoir of potential therapeutic agents designed to combat multidrug-resistant pathogens. The tailed frog,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

Antimicrobial peptides (AMPs) derived from anuran skin secretions represent a vast, untapped reservoir of potential therapeutic agents designed to combat multidrug-resistant pathogens. The tailed frog, Ascaphus truei—phylogenetically recognized as the most primitive extant anuran—secretes a unique family of cationic, amphipathic α-helical peptides known as ascaphins (Ascaphin-1 through -8)[1][2].

In the landscape of peptide drug development, efficacy must always be weighed against toxicity. While Ascaphin-8 exhibits potent broad-spectrum antimicrobial efficacy, its clinical utility is severely bottlenecked by its high hemolytic activity against mammalian erythrocytes[2][3]. In contrast, Ascaphin-5 occupies a highly desirable therapeutic window: it maintains robust antibacterial activity while demonstrating negligible hemolytic toxicity[4][5]. This technical guide dissects the biophysical properties, membrane selectivity mechanisms, and standardized evaluation protocols for endogenous Ascaphin-5.

Structural Determinants of Erythrocyte Sparing

The hemolytic propensity of an AMP is not arbitrary; it is governed by a strict biophysical causality dictated by its charge-to-hydrophobicity ratio, secondary structure, and terminal modifications.

  • C-Terminal Modification: Ascaphin-8 and Ascaphin-1 possess a C-terminally α-amidated residue. This post-translational modification stabilizes the α-helix dipole and increases overall hydrophobicity, driving non-specific partitioning into the zwitterionic membranes of mammalian cells, which inevitably leads to hemolysis[2][4]. Ascaphin-5 (Sequence: GIKDWIKGAAKKLIKTVASNIANQ), however, retains a free carboxyl terminus. This structural feature limits deep hydrophobic insertion into the cholesterol-rich erythrocyte membranes, significantly blunting its hemolytic activity[4][5].

  • Charge-Hydrophobicity Balance: Ascaphin-5 features a net charge of +4 to +5 and a moderate hydrophobic content of ~52%[4]. This intermediate hydrophobicity is perfectly calibrated: it is sufficient to disrupt the highly anionic bilayers of bacterial pathogens but falls below the thermodynamic threshold required to destabilize the neutral, cholesterol-fortified phospholipid bilayers of human red blood cells (RBCs).

G cluster_bacteria Bacterial Cell Membrane (Anionic, Lack of Cholesterol) cluster_erythrocyte Mammalian Erythrocyte (Zwitterionic, Cholesterol-Rich) A5 Ascaphin-5 (Net Charge +4, 52% Hydrophobic, Free C-Terminus) B_Mem Anionic Phospholipids (LPS / Teichoic Acid) A5->B_Mem High Affinity E_Mem Neutral Phospholipids & High Cholesterol A5->E_Mem Low Affinity B_Int Strong Electrostatic Attraction & Helix Insertion B_Mem->B_Int B_Lysis Membrane Disruption & Bacterial Death B_Int->B_Lysis E_Int Weak Binding & Blocked Hydrophobic Insertion E_Mem->E_Int E_Safe Membrane Intact (Negligible Hemolysis) E_Int->E_Safe

Diagram 1: Mechanistic divergence in membrane selectivity of Ascaphin-5.

Quantitative Profiling: Antimicrobial vs. Hemolytic Activity

To contextualize the therapeutic window of Ascaphin-5, we must evaluate its Minimum Inhibitory Concentration (MIC) against its Hemolytic Concentration. Ascaphin-5 demonstrates a strong preference for Gram-negative pathogens over Gram-positive strains, while completely sparing mammalian erythrocytes at therapeutic doses[4][5].

Target Organism / Cell TypeClassificationMIC / Activity LevelReference
Escherichia coliGram-negative Bacteria6 – 16 µM[4][5]
Enterobacter cloacaeGram-negative Bacteria6 µM[5]
Pseudomonas aeruginosaGram-negative Bacteria13 µM[5]
Staphylococcus epidermidisGram-positive Bacteria13 µM[5]
Staphylococcus aureusGram-positive Bacteria16 – 50 µM[4][5]
Human Erythrocytes Mammalian Cells Negligible Hemolysis [4][5]

Experimental Methodologies

Reproducibility in AMP characterization requires self-validating experimental designs. As a standard practice in peptide drug development, the following protocols outline the extraction of endogenous Ascaphin-5 and the rigorous quantification of its hemolytic activity.

Protocol 1: Non-Invasive Isolation of Endogenous Ascaphin-5

Causality Check: Traditional amphibian skin harvesting requires euthanasia, which is ecologically unsustainable and degrades sample quality via uncontrolled cellular lysis. We utilize transdermal electrical stimulation, which induces localized norepinephrine release, triggering the contraction of granular glands to expel AMPs in their native state without harming the specimen[1][2].

  • Secretion Induction: Apply mild transdermal electrical stimulation (10V, 50Hz, 3ms pulse width) to the dorsal skin of Ascaphus truei for 15 seconds.

  • Collection & Preservation: Wash the induced secretions with deionized water into a chilled beaker containing 0.1% trifluoroacetic acid (TFA). Rationale: TFA immediately lowers the pH, inhibiting endogenous proteases that would otherwise degrade the peptide. Lyophilize the sample immediately.

  • Fractionation: Resuspend the lyophilizate in 0.1% TFA/water and inject onto a semi-preparative C18 RP-HPLC column. Elute using a linear gradient of acetonitrile (0–60% over 60 minutes) monitored at 214 nm (detecting peptide bonds).

  • Identification: Collect the peak corresponding to Ascaphin-5. Verify the theoretical molecular weight (~2591 Da) via MALDI-TOF mass spectrometry and confirm the primary sequence via Edman degradation[4].

Protocol 2: Standardized Hemolytic Activity Assay

Causality Check: Hemolysis assays are highly sensitive to RBC age, buffer osmolarity, and peptide aggregation. This protocol incorporates strict vehicle controls and a 100% lysis reference to ensure data integrity and establish a self-validating baseline.

  • Erythrocyte Preparation: Draw fresh human venous blood into EDTA tubes. Centrifuge at 1,000 × g for 10 minutes at 4°C. Discard the plasma and buffy coat.

  • Washing: Wash the RBC pellet three times with sterile Phosphate-Buffered Saline (PBS, pH 7.4) until the supernatant is completely clear. Rationale: This ensures the removal of free hemoglobin from naturally lysed cells, preventing false positives. Resuspend to a final concentration of 4% (v/v) in PBS.

  • Peptide Incubation: In a 96-well V-bottom microtiter plate, add 50 µL of serially diluted Ascaphin-5 (ranging from 1 µM to 200 µM in PBS) to 50 µL of the 4% RBC suspension.

    • Self-Validation Controls: Include a negative control (50 µL PBS + 50 µL RBCs) to measure spontaneous baseline lysis, and a positive control (50 µL 0.1% Triton X-100 + 50 µL RBCs) to establish the 100% lysis maximum.

  • Incubation: Seal the plate and incubate at 37°C for exactly 60 minutes with gentle orbital shaking (100 rpm) to prevent RBC sedimentation and ensure uniform peptide-membrane interaction.

  • Separation & Quantification: Centrifuge the plate at 1,000 × g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Absorbance Read: Measure the absorbance of released hemoglobin at 414 nm (Soret band) using a microplate reader.

  • Data Analysis: Calculate the percentage of hemolysis using the formula: % Hemolysis =[(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] × 100

Workflow Step1 1. Erythrocyte Prep Wash human RBCs in PBS Resuspend to 4% v/v Step2 2. Peptide Incubation Mix RBCs + Ascaphin-5 Incubate 60 min at 37°C Step1->Step2 Step3 3. Phase Separation Centrifuge at 1000 x g Isolate supernatant Step2->Step3 Step4 4. Quantification Measure Absorbance at 414 nm (Hemoglobin) Step3->Step4 Analysis Data Analysis Calculate % Hemolysis Determine HC50 Step4->Analysis Controls Self-Validation Controls Positive: 0.1% Triton X-100 Negative: PBS Only Controls->Step2

Diagram 2: Standardized self-validating workflow for hemolytic activity quantification.

Future Perspectives in Peptide Engineering

References

  • United Arab Emirates University. The ascaphins: A family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. Retrieved from: [Link]

  • PubMed (NIH). The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. Retrieved from:[Link]

  • ResearchGate. The ascaphins: A family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. Retrieved from: [Link]

  • bioRxiv. Painting Peptides with Antimicrobial Potency through Deep Reinforcement Learning. Retrieved from:[Link]

  • CPU-Bioinfor (DRAMP Database). The All Information Of DRAMP01844 (Ascaphin-5). Retrieved from: [Link]

Sources

Exploratory

Predicting the Secondary Structure of Ascaphin-5: A Multi-Faceted Approach

A Technical Guide for Researchers and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract Ascaphin-5, a 24-residue antimicrobial peptide (AMP) isolated from the skin secretions o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Ascaphin-5, a 24-residue antimicrobial peptide (AMP) isolated from the skin secretions of the Coastal tailed frog (Ascaphus truei), represents a promising candidate for novel therapeutic development. A thorough understanding of its three-dimensional structure is paramount to elucidating its mechanism of action and for guiding rational drug design. This technical guide provides an in-depth, multi-faceted strategy for the secondary structure prediction of Ascaphin-5, integrating both empirical spectroscopic methods and advanced computational modeling. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and a suite of in silico prediction tools, including JPred, PSIPRED, and the revolutionary AlphaFold2. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to confidently and accurately characterize the secondary structure of Ascaphin-5 and other similar peptides.

Introduction: The Ascaphin-5 Peptide

The ascaphin family of peptides, isolated from the primitive frog Ascaphus truei, are known for their antimicrobial properties.[1] Ascaphin-5 is a 24-amino acid linear peptide with the following primary sequence:

Gly-Ile-Lys-Asp-Trp-Ile-Lys-Gly-Ala-Ala-Lys-Lys-Leu-Ile-Lys-Thr-Val-Ala-Ser-His-Ile-Ala-Asn-Gln [2]

Understanding the secondary structure of Ascaphin-5 is a critical step in deciphering how it interacts with and disrupts microbial membranes. This guide will provide a comprehensive workflow for elucidating this structure, from initial spectroscopic assessments to high-confidence computational modeling.

Experimental Determination of Secondary Structure

Direct experimental evidence provides the most trustworthy foundation for structural analysis. Here, we detail two powerful spectroscopic techniques for characterizing peptide secondary structure in solution.

Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Global Secondary Structure

Circular Dichroism (CD) spectroscopy is a sensitive method for rapidly assessing the overall secondary structure content of a peptide in solution.[3] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure.

2.1.1. Theoretical Basis

Different secondary structures impart distinct CD spectral signatures:

  • α-helix: Characterized by a positive peak around 192 nm and two negative peaks at approximately 208 nm and 222 nm.

  • β-sheet: Typically shows a negative peak around 217 nm and a positive peak near 195 nm.

  • Random Coil: Exhibits a strong negative peak below 200 nm.

For Ascaphin-5, which is part of a family of peptides known to be alpha-helical, we anticipate a CD spectrum characteristic of an α-helical conformation, particularly in a membrane-mimicking environment.

2.1.2. Experimental Protocol for Ascaphin-5 CD Analysis

I. Sample Preparation:

  • Synthesize or procure high-purity (>95%) Ascaphin-5 peptide.

  • Prepare a stock solution of the peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of Tryptophan at 280 nm.

  • For measurements in a membrane-mimicking environment, prepare a solution of a zwitterionic lipid, such as dodecylphosphocholine (DPC), at a concentration above its critical micelle concentration.

II. Data Acquisition:

  • Use a calibrated CD spectropolarimeter.

  • Set the wavelength range to 190-260 nm.

  • Use a quartz cuvette with a path length of 1 mm.

  • Maintain a constant temperature, typically 25°C.

  • Record a baseline spectrum with the buffer alone.

  • Record the CD spectrum of Ascaphin-5 at a concentration of 50-100 µM in buffer.

  • To induce helicity, titrate the peptide solution with the DPC micelle solution and record spectra at various peptide-to-lipid ratios.

III. Data Analysis:

  • Subtract the baseline spectrum from the peptide spectra.

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg) / (10 * c * n * l) where:

    • mdeg is the observed ellipticity in millidegrees

    • c is the molar concentration of the peptide

    • n is the number of amino acid residues (24 for Ascaphin-5)

    • l is the path length of the cuvette in cm

  • Analyze the resulting spectra for the characteristic peaks of α-helices, β-sheets, and random coils. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Structural Insights

NMR spectroscopy is a powerful technique that can provide a high-resolution, three-dimensional structure of a peptide in solution. For a 24-residue peptide like Ascaphin-5, a combination of 2D NMR experiments is sufficient for complete resonance assignment and structure calculation.

2.2.1. Theoretical Basis

NMR spectroscopy relies on the magnetic properties of atomic nuclei. By measuring the interactions between nuclei that are close in space, we can derive distance constraints that are used to calculate the three-dimensional structure of the peptide. Key NMR experiments for peptide structure determination include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, primarily within the same amino acid residue.

  • TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system (i.e., within the same amino acid residue).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing the crucial distance constraints for structure calculation.

2.2.2. Experimental Workflow for Ascaphin-5 NMR Structure Determination

NMR_Workflow cluster_sample Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation SamplePrep Prepare 1-2 mM Ascaphin-5 in 90% H2O/10% D2O buffer with DPC Acquire1D 1D ¹H Spectrum SamplePrep->Acquire1D Initial Quality Check Acquire2D 2D TOCSY, COSY, NOESY Acquire1D->Acquire2D Assignment Resonance Assignment Acquire2D->Assignment Identify Spin Systems NOE_Analysis NOE Cross-Peak Integration & Distance Restraints Assignment->NOE_Analysis Sequential Walk StructureCalc Structure Calculation & Refinement NOE_Analysis->StructureCalc Validation Structure Validation StructureCalc->Validation

Caption: Workflow for Ascaphin-5 NMR structure determination.

I. Sample Preparation:

  • Prepare a 1-2 mM solution of Ascaphin-5 in a 90% H₂O/10% D₂O buffer (e.g., 20 mM sodium phosphate, pH 6.0) containing DPC micelles. The D₂O is necessary for the spectrometer's lock system.

II. NMR Data Acquisition:

  • Acquire a 1D ¹H spectrum to assess sample quality and proper folding.

  • Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K):

    • TOCSY: With a mixing time of 80 ms to identify the spin systems of the amino acid residues.

    • COSY: To confirm J-couplings between adjacent protons.

    • NOESY: With a mixing time of 200-300 ms to identify spatial proximities between protons.

III. Data Processing and Analysis:

  • Process the NMR data using appropriate software (e.g., NMRPipe).

  • Perform resonance assignment using software such as CARA or SPARKY. This involves identifying the spin systems for each amino acid in the TOCSY spectrum and then linking them in the correct order using sequential NOEs in the NOESY spectrum.

  • Integrate the NOE cross-peaks in the NOESY spectrum and convert them into distance restraints.

  • Calculate the 3D structure of Ascaphin-5 using a molecular dynamics program like CYANA or XPLOR-NIH, incorporating the distance restraints.

  • Validate the final ensemble of structures using programs like PROCHECK-NMR to assess their geometric quality.

Computational Prediction of Secondary Structure

In silico methods provide a rapid and cost-effective means of predicting secondary structure. When used in conjunction with experimental data, they can provide a high degree of confidence in the final structural model.

Homology-Based and Ab Initio Prediction Servers

Web-based servers like JPred and PSIPRED are powerful tools for secondary structure prediction. They utilize sophisticated algorithms that often combine homology information with neural networks.

3.1.1. JPred

JPred is a popular secondary structure prediction server that uses the JNet algorithm, a neural network-based system.[4][5]

Protocol for JPred Prediction of Ascaphin-5:

  • Navigate to the JPred4 web server.

  • Paste the raw amino acid sequence of Ascaphin-5 into the input window.

  • Optionally, provide an email address to be notified upon completion.

  • Submit the sequence for prediction.

  • Interpret the output, which will provide a prediction of whether each residue is in an α-helix (H), β-sheet (E), or coil (-) conformation, along with a confidence score.

3.1.2. PSIPRED

PSIPRED is another highly accurate secondary structure prediction method that employs a two-stage neural network and position-specific scoring matrices generated from PSI-BLAST.[6][7]

Protocol for PSIPRED Prediction of Ascaphin-5:

  • Access the PSIPRED web server.

  • Paste the Ascaphin-5 sequence into the submission form.

  • Select the PSIPRED prediction method.

  • Submit the job.

  • The results will be displayed graphically and in a text format, indicating the predicted secondary structure for each residue.

AlphaFold2: The Forefront of Structure Prediction

AlphaFold2 has revolutionized the field of protein structure prediction with its remarkable accuracy. While originally designed for larger proteins, it has shown considerable promise in predicting the structures of peptides, including antimicrobial peptides.[8][9][10][11][12]

3.2.1. Theoretical Framework

AlphaFold2 uses a deep learning approach to predict protein structures from their amino acid sequences. It leverages multiple sequence alignments and a complex neural network architecture to predict the distances and orientations between pairs of amino acids, which are then used to construct a 3D model.

3.2.2. Workflow for AlphaFold2 Prediction of Ascaphin-5

AlphaFold_Workflow Input Input Ascaphin-5 Sequence MSA Multiple Sequence Alignment (MSA) Generation Input->MSA Template Template Search Input->Template Evoformer Evoformer Module MSA->Evoformer Template->Evoformer Structure Structure Module Evoformer->Structure Output Predicted 3D Structure & Confidence Scores (pLDDT) Structure->Output

Caption: Simplified AlphaFold2 workflow for Ascaphin-5.

Protocol for AlphaFold2 Prediction:

  • Access a platform that runs AlphaFold2, such as a local installation or a web-based server like ColabFold.

  • Input the Ascaphin-5 sequence.

  • Initiate the prediction. The system will automatically perform a multiple sequence alignment and search for structural templates.

  • The AlphaFold2 pipeline will process this information through its neural network to generate a 3D model.

  • Analyze the output, paying close attention to the predicted local distance difference test (pLDDT) score for each residue. The pLDDT score is a measure of the confidence in the prediction, with higher scores indicating greater confidence.

Synthesizing the Data: A Holistic View of Ascaphin-5's Structure

The true power of this multi-faceted approach lies in the integration of data from all three methodologies.

MethodPredicted Secondary StructureConfidence/Resolution
Circular Dichroism Predominantly α-helical in a membrane-like environmentLow (Global)
NMR Spectroscopy High-resolution 3D structure with defined helical regionsHigh (Atomic)
JPred/PSIPRED Prediction of helical and coil regionsMedium (Residue-specific)
AlphaFold2 High-confidence 3D model, likely α-helicalHigh (Atomic)

The expected outcome for Ascaphin-5 is a predominantly α-helical structure, particularly in a hydrophobic environment that mimics a cell membrane. The CD data will provide the initial evidence for this, which can then be confirmed and refined at atomic resolution by NMR. The computational predictions from JPred, PSIPRED, and especially AlphaFold2, should corroborate the experimental findings and provide a detailed model of the helical regions. Discrepancies between the methods may indicate regions of flexibility or conformational heterogeneity.

Conclusion

The secondary structure prediction of Ascaphin-5 is a critical endeavor for understanding its antimicrobial activity and for its potential development as a therapeutic agent. By employing a rigorous and integrated approach that combines the empirical strengths of Circular Dichroism and NMR spectroscopy with the predictive power of advanced computational tools like JPred, PSIPRED, and AlphaFold2, researchers can achieve a high-confidence structural model. This guide provides the theoretical framework and practical protocols to empower scientists in this pursuit, ultimately accelerating the translation of promising peptides like Ascaphin-5 from the laboratory to the clinic.

References

  • deepAMPNet: a novel antimicrobial peptide predictor employing AlphaFold2 predicted structures and a bi-directional long short-term memory protein language model. (2024). bioRxiv. [Link]

  • AlphaFold2 prediction and experimental structure for 4 AMPs. (n.d.). ResearchGate. [Link]

  • Psipred Tutorial. (n.d.). Scribd. [Link]

  • deepAMPNet: a novel antimicrobial peptide predictor employing AlphaFold2 predicted structures and a bi-directional long short-term memory protein language model. (2024). ResearchGate. [Link]

  • Ascaphin-5 - Ascaphus truei (Coastal tailed frog). (n.d.). UniProt. [Link]

  • What can AlphaFold do for antimicrobial amyloids? (2023). PubMed. [Link]

  • Multimodal geometric learning for antimicrobial peptide identification by leveraging alphafold2-predicted structures and surface features. (2025). Briefings in Bioinformatics. [Link]

  • The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. (n.d.). Carlos Davidson. [Link]

  • PSIPRED. (n.d.). bio.tools. [Link]

  • The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. (2004). PubMed. [Link]

  • Scalable web services for the PSIPRED Protein Analysis Workbench. (2013). Bioinformatics. [Link]

  • Single protein sequence prediction of secondary structure using Jpred. (2022). YouTube. [Link]

  • Protein Sequence Analysis and Structure Prediction: Programme and Practical. (n.d.). The Barton Group. [Link]

  • Modulating Antimicrobial Activity and Structure of the Peptide Esc(1‐21) via Site‐Specific Isopeptide Bond Formation. (2025). I.R.I.S.. [Link]

  • Jalview/JPred4 training course Cambridge Day 3 programme and practical. (n.d.). Jalview. [Link]

  • Jpred 3 secondary structure prediction server. (2008). Nucleic Acids Research. [Link]

  • How to predict secondary structure of a protein using PSIPRED (Tutorial). (2020). YouTube. [Link]

  • ELB18S. (2018). GitHub Pages. [Link]

  • PSIPRED Protein Analysis Workbench: 20 years on. (2019). Nucleic Acids Research. [Link]

  • Ascaphin. (n.d.). Biomedical Informatics Centre. [Link]

  • Design, synthesis and antitumor activity of Ascaphin-8 derived stapled peptides based on halogen–sulfhydryl click chemical reactions. (2023). RSC Publishing. [Link]

  • NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. (2019). MDPI. [Link]

  • The circular dichroism, HPLC and MS data of Ascaphin-8 and stapled derivatives. (n.d.). ResearchGate. [Link]

  • Solid-State NMR Investigations of Membrane-Associated Antimicrobial Peptides. (n.d.). Springer. [Link]

  • 5 Protein Structure Determination by NMR-Spectroscopy. (n.d.). Refubium. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (2024). PMC. [Link]

  • Prediction of Protein Secondary Structures Based on Substructural Descriptors of Molecular Fragments. (2024). MDPI. [Link]

  • Current NMR Techniques for Structure-Based Drug Discovery. (2018). MDPI. [Link]

  • Prediction of Protein Secondary Structures Based on Substructural Descriptors of Molecular Fragments. (2024). ResearchGate. [Link]

  • Circular Dichroism Spectropolarimeter Instructions. (n.d.). UConn Health. [Link]

  • Scalable and Efficient Protein Secondary Structure Prediction Using Autoencoder-Reduced ProtBERT Embeddings. (2025). MDPI. [Link]

  • Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. (n.d.). PMC. [Link]

  • End-to-End Deep Learning Model to Predict and Design Secondary Structure Content of Structural Proteins. (n.d.). PMC. [Link]

  • Impact of Multi-Factor Features on Protein Secondary Structure Prediction. (2024). MDPI. [Link]

Sources

Foundational

Evolutionary Divergence of Ascaphin-5 in the Rocky Mountain Tailed Frog (Ascaphus montanus): A Molecular and Functional Analysis

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract The skin secretions of amphibians are a rich source of antimicrobial peptides (AMPs), which form a crucial component of their innate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The skin secretions of amphibians are a rich source of antimicrobial peptides (AMPs), which form a crucial component of their innate immune system. The ascaphin family of peptides, isolated from the tailed frogs of the genus Ascaphus, is of particular interest due to the unique phylogenetic position of these frogs as the most primitive extant anurans.[1] This guide provides a detailed technical exploration of the evolutionary divergence of a specific peptide, Ascaphin-5, in the Rocky Mountain Tailed Frog, Ascaphus montanus. We will dissect the molecular evidence for this divergence, outline the experimental methodologies required for its characterization, and discuss the functional implications for antimicrobial activity and drug development. This analysis serves as a case study in molecular evolution and a practical guide for researchers investigating novel AMPs.

Introduction: The Ancient Lineage of Ascaphus and its Chemical Defenses

The genus Ascaphus represents the sister taxon to all other living frogs, having diverged during the late Triassic.[2][3] This ancient lineage makes their host defense peptides critical for understanding the primordial evolution of anuran immunity. The ascaphin peptides are cationic, amphipathic α-helical peptides that combat pathogens through membrane disruption.[2][4]

Initially, Ascaphus was considered a single species, Ascaphus truei. However, phylogeographic studies based on mitochondrial DNA and peptidomic analysis have provided strong evidence for the existence of two distinct species: the coastal A. truei and the inland Ascaphus montanus.[3][5][6][7] These species are believed to have diverged in the late Miocene, approximately 10 million years ago.[5][6][8] This allopatric speciation provides a natural experiment for examining the molecular evolution of AMPs. The characterization of orthologous antimicrobial peptides from these two populations has been a key factor in supporting their classification as separate species.[3][9]

This guide focuses specifically on Ascaphin-5, one of eight peptides originally identified in the ascaphin family, to illustrate this evolutionary divergence at a molecular level.

Molecular Signature of Divergence: Ascaphin-5 in A. truei vs. A. montanus

Peptidomic analysis of skin secretions from A. montanus revealed distinct differences compared to the well-characterized peptides of A. truei. For Ascaphin-5, this divergence is manifested by a specific amino acid substitution.

Amino Acid Substitution

The ortholog of Ascaphin-5 found in A. montanus contains a single amino acid substitution at position 12, where a lysine (Lys) in the A. truei peptide is replaced by a threonine (Thr).[3][5][6][8]

Causality Behind the Change: This substitution is significant as it alters the peptide's physicochemical properties. The replacement of a positively charged lysine with a polar, uncharged threonine reduces the net positive charge of the peptide. This can have profound effects on its interaction with negatively charged bacterial membranes, potentially altering its antimicrobial potency and spectrum of activity.[2]

Discovery of a Paralog

Intriguingly, the analysis of A. montanus secretions also identified a paralog of Ascaphin-5—a second version of the peptide that is identical to the Ascaphin-5 found in the coastal A. truei.[3][5][6]

Expert Insight: The presence of both an ortholog (with the Lys12→Thr substitution) and a paralog (identical to the ancestral form) suggests a gene duplication event occurred prior to or during the speciation of A. montanus. This duplication allows for neofunctionalization, where one copy (the ortholog) is free to accumulate mutations and potentially adapt to new selective pressures in the inland environment, while the other copy (the paralog) retains the original function.

Data Summary: Ascaphin-5 Orthologs and Paralogs
Peptide NameSpecies of OriginSequenceKey SubstitutionNet Charge
Ascaphin-5 Ascaphus trueiGLLDSLKGAAPK ALVGSIGNL-COOHNone (Reference)+2
Ascaphin-5M (Ortholog) Ascaphus montanusGLLDSLKGAAPT ALVGSIGNL-COOHLys12 → Thr+1
Ascaphin-5 (Paralog) Ascaphus montanusGLLDSLKGAAPK ALVGSIGNL-COOHIdentical to A. truei+2

Note: The full sequences are based on the consensus for ascaphins and the specific substitution identified. Net charge is estimated at neutral pH.

Methodological Framework for Characterizing Peptide Divergence

The protocols described here constitute a self-validating system for the discovery and characterization of novel peptide variants from amphibian skin secretions.

G cluster_collection Sample Collection & Peptide Extraction cluster_analysis Peptidomic Analysis cluster_characterization Structural & Functional Characterization cluster_conclusion Data Synthesis A Specimen Collection (A. montanus) B Norepinephrine Stimulation (Non-invasive) A->B C Skin Secretion Collection B->C D Reverse-Phase HPLC (Peptide Fractionation) C->D Crude Secretion E MALDI-TOF Mass Spectrometry (Mass Fingerprinting) D->E Collect Fractions F Edman Degradation (Amino Acid Sequencing) E->F Identify Target Masses I Peptide Synthesis (For Functional Assays) F->I Confirm Sequence G Antimicrobial Susceptibility Testing (MIC Assays) J Comparative Analysis (A. truei vs. A. montanus) G->J H Hemolytic Activity Assay H->J I->G I->H

Caption: Experimental workflow for the discovery and characterization of Ascaphin-5 variants.

Protocol: Peptide Isolation from Skin Secretions
  • Rationale: This method safely induces the release of granular gland contents for analysis without harming the animal. Norepinephrine is a natural secretagogue that mimics the frog's stress response.

  • Animal Handling: Handle Ascaphus montanus specimens following approved institutional animal care protocols.

  • Induction: Administer a mild electrical stimulation or a subcutaneous injection of norepinephrine (e.g., 50 nmol in 50 µL amphibian Ringer's solution) to induce secretion.

  • Collection: Gently rinse the dorsal skin with deionized water or amphibian Ringer's solution into a collection vessel (e.g., a glass beaker).

  • Stabilization: Immediately acidify the secretion with a few drops of trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v). This inactivates endogenous proteases that would otherwise degrade the peptides.

  • Clarification: Centrifuge the solution at 10,000 x g for 10 minutes to pellet mucus and cellular debris.

  • Storage: Lyophilize the supernatant or store at -80°C until further processing.

Protocol: Peptidomic Analysis and Sequencing
  • Rationale: This combination of techniques separates the complex peptide mixture and provides precise mass and sequence information.

  • Fractionation: Reconstitute the lyophilized secretion in 0.1% TFA. Fractionate the sample using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Elute peptides using a linear gradient of acetonitrile in 0.1% TFA.

  • Mass Determination: Analyze the collected fractions using MALDI-TOF mass spectrometry to determine the molecular masses of the eluted peptides. Compare these masses to those of known ascaphins from A. truei.

  • Sequencing: Subject the purified peptides corresponding to the masses of interest to automated Edman degradation to determine their primary amino acid sequence. This will definitively identify any substitutions.

Protocol: Antimicrobial Susceptibility Testing (MIC Assay)
  • Rationale: The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the antimicrobial potency of a compound. This is essential to determine the functional consequence of the Lys12→Thr substitution.

  • Peptide Preparation: Synthesize both the A. montanus ortholog (with Thr12) and the A. truei version (with Lys12) of Ascaphin-5 using solid-phase peptide synthesis.[2]

  • Bacterial Strains: Use standard reference strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][10]

  • Assay: Perform a broth microdilution assay in 96-well plates.

    • Add a standardized inoculum of bacteria (e.g., 5 x 10^5 CFU/mL) to each well.

    • Add serial twofold dilutions of each synthetic peptide.

    • Include positive (no peptide) and negative (no bacteria) controls.

  • Incubation & Reading: Incubate the plates at 37°C for 18-24 hours. The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.

Functional Consequences and Drug Development Implications

The divergence of Ascaphin-5 in A. montanus provides a compelling model for understanding structure-activity relationships in AMPs.

G cluster_divergence Evolutionary Divergence (~10 MYA) cluster_implications Functional & Therapeutic Implications A_truei Ascaphus truei Ascaphin-5 (GLL...K...L-COOH) Net Charge: +2 A_montanus Ascaphus montanus Ascaphin-5M Ortholog (GLL...T...L-COOH) Net Charge: +1 Implications Lys12 → Thr Substitution A_montanus:f1->Implications Charge Reduced Cationicity Implications->Charge Interaction Altered Membrane Interaction Charge->Interaction Activity Potentially Modified Antimicrobial Spectrum Interaction->Activity Toxicity Potentially Lower Hemolytic Activity Interaction->Toxicity

Caption: The functional cascade resulting from Ascaphin-5's evolutionary divergence.

  • Expertise & Experience: The reduction in net positive charge from +2 to +1 due to the Lys12→Thr substitution is predicted to weaken the initial electrostatic attraction between the peptide and the negatively charged phospholipids of bacterial membranes.[2] This could lead to a higher MIC value (lower potency) for the A. montanus ortholog compared to the A. truei version.

  • Trustworthiness: However, a lower positive charge often correlates with reduced hemolytic activity (toxicity towards red blood cells), a major hurdle in the therapeutic development of AMPs.[11] Therefore, while the A. montanus variant might be less potent, it could possess a superior therapeutic index. The presence of the paralog, retaining the original sequence, ensures the frog maintains its ancestral level of defense, showcasing a robust evolutionary strategy.

  • Authoritative Grounding: This natural variation provides a blueprint for drug development. Synthetic analogues of Ascaphin-5 can be designed with substitutions at position 12 and other sites to systematically modulate the balance between antimicrobial efficacy and host cell toxicity, optimizing the peptide for therapeutic use.[12][13]

Conclusion and Future Directions

The case of Ascaphin-5 in Ascaphus montanus is a clear demonstration of molecular evolution in action, providing tangible evidence to support phylogeographic and speciation hypotheses.[3][5][6] The single amino acid substitution and the presence of a gene paralog highlight the dynamic nature of innate immune components as they adapt to new environmental pressures.

For researchers and drug developers, this natural peptide library offers valuable insights:

  • Guide for Analogue Design: The Lys12→Thr substitution serves as a validated starting point for creating synthetic peptides with improved therapeutic properties.

  • Understanding Resistance: Comparing the efficacy of the two natural variants against a panel of drug-resistant bacteria could reveal how subtle structural changes overcome resistance mechanisms.

  • Genomic Exploration: A deeper investigation into the Ascaphus genome is warranted to fully characterize the ascaphin gene cluster, understand the mechanisms of gene duplication, and uncover other novel AMPs.

By leveraging the lessons from this ancient frog's evolutionary journey, we can accelerate the design and development of next-generation antimicrobial agents to combat the growing threat of antibiotic resistance.

References

  • Conlon, J. M. (2009). Antimicrobial peptides from the skins of North American frogs. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(8), 1590-1597. Retrieved from [Link]

  • Conlon, J. M., Sonnevend, A., Davidson, C., Smith, D. D., & Nielsen, P. F. (2004). The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. Biochemical and Biophysical Research Communications, 320(1), 170–175. Retrieved from [Link]

  • United Arab Emirates University. (2004). The ascaphins: A family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. Retrieved from [Link]

  • ResearchGate. (2004). The ascaphins: A family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei | Request PDF. Retrieved from [Link]

  • PubMed. (2004). The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. Retrieved from [Link]

  • ResearchGate. (2007). Peptidomic analysis of skin secretions supports separate species status for the tailed frogs, Ascaphus truei and Ascaphus montanus | Request PDF. Retrieved from [Link]

  • U.S. Geological Survey. (2007). Peptidomic analysis of skin secretions supports separate species status for the tailed frogs, Ascaphus truei and Ascaphus montanus. Retrieved from [Link]

  • Conlon, J. M., et al. (2007). Peptidomic analysis of skin secretions supports separate species status for the tailed frogs, Ascaphus truei and Ascaphus montanus. Peptides, 28(6), 1147-1153. Retrieved from [Link]

  • DigitalCommons@UNL. (2007). Peptidomic analysis of skin secretions supports separate species status for the tailed frogs, Ascaphus truei and Ascaphus montanus. Retrieved from [Link]

  • AmphibiaWeb. (2025). Ascaphus montanus. Retrieved from [Link]

  • Herrel, A., et al. (2008). Rapid large-scale evolutionary divergence in morphology and performance associated with exploitation of a different dietary resource. Proceedings of the National Academy of Sciences, 105(12), 4792-4795. Retrieved from [Link]

  • Kim, J. Y., et al. (2019). Mechanism of action of antimicrobial peptide P5 truncations against Pseudomonas aeruginosa and Staphylococcus aureus. Journal of Microbiology, 57(9), 786-795. Retrieved from [Link]

  • Wang, Y., et al. (2023). Amphibian-Derived Natural Anticancer Peptides and Proteins: Mechanism of Action, Application Strategies, and Prospects. International Journal of Molecular Sciences, 24(18), 14092. Retrieved from [Link]

  • di Grazia, A., et al. (2023). Investigation of the Mechanism of Action of AMPs from Amphibians to Identify Bacterial Protein Targets for Therapeutic Applications. International Journal of Molecular Sciences, 24(22), 16298. Retrieved from [Link]

  • de la Fuente-Núñez, C., et al. (2021). Structure-function-guided design of synthetic peptides with anti-infective activity derived from wasp venom. Communications Biology, 4(1), 1-14. Retrieved from [Link]

Sources

Exploratory

Ascaphin-5: Evolutionary Divergence, Structural Biology, and Therapeutic Potential of Amphibian Antimicrobial Peptides

Executive Summary The emergence of multidrug-resistant (MDR) bacterial strains has accelerated the search for novel antimicrobial agents. Amphibian skin secretions, rich in host-defense peptides, represent a highly promi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial strains has accelerated the search for novel antimicrobial agents. Amphibian skin secretions, rich in host-defense peptides, represent a highly promising frontier in drug discovery. Among these, the Ascaphin family—isolated from the most primitive extant anuran, the tailed frog (Ascaphus truei)—provides unique insights into the early evolutionary strategies of innate immunity[1]. This technical whitepaper provides an in-depth analysis of Ascaphin-5, focusing on its molecular characteristics, the evolutionary significance of its orthologs and paralogs in sister taxa, and actionable workflows for its translation into therapeutic applications.

Phylogenetic Context and the Ascaphin Family

The tailed frog (Ascaphus truei) occupies a basal position in anuran phylogeny, serving as the sister taxon to the clade of all other living frogs[1]. Its skin secretions, stimulated by stress or injury, contain a specialized arsenal of antimicrobial peptides (AMPs) termed Ascaphins (1 through 8)[1].

Unlike many other frog skin peptides, Ascaphins display no appreciable structural similarity to known anuran AMP families (such as brevinins or magainins), but instead share limited sequence identity with cationic, amphipathic alpha-helical peptides found in African scorpion venoms[1]. This suggests that the genetic architecture for these host-defense mechanisms arose exceptionally early in tetrapod evolution.

Molecular Profile of Ascaphin-5

Ascaphin-5 is a 24-amino-acid linear peptide with the sequence GIKDWIKGAAKKLIKTVASNIANQ [2]. Like its structural relatives (Ascaphins 2-7), it terminates in a free carboxyl group, contrasting with Ascaphin-1 and Ascaphin-8, which are C-terminally alpha-amidated[1].

When transitioning from an aqueous environment to a membrane-mimetic environment, Ascaphin-5 adopts a highly amphipathic α -helical conformation. The spatial segregation of its hydrophobic residues and cationic lysine (K) residues allows it to selectively disrupt the anionic phospholipid bilayers of Gram-negative bacteria[3].

The Therapeutic Index Advantage

A critical bottleneck in AMP drug development is cytotoxicity to mammalian cells, typically quantified by hemolytic activity against human erythrocytes (HC 50​ ). While Ascaphin-8 exhibits the highest broad-spectrum potency, it is limited by moderate hemolytic activity (HC 50​ = 55 μM). In stark contrast, Ascaphin-5 demonstrates potent targeted activity against Gram-negative pathogens (e.g., Escherichia coli, Klebsiella pneumoniae) while maintaining an exceptionally low hemolytic profile (HC 50​ > 200 μM)[4]. This naturally high Therapeutic Index (TI) makes Ascaphin-5 an ideal scaffold for rational drug design.

Table 1: Comparative Efficacy and Toxicity of Key Ascaphins

PeptideSequence LengthC-TerminusTarget SpectrumMIC (E. coli)Hemolytic Activity (HC 50​ )
Ascaphin-1 23 AAAmidatedGram-negative12.5 μM> 200 μM
Ascaphin-5 24 AAFree AcidGram-negative25.0 μM> 200 μM
Ascaphin-8 19 AAAmidatedBroad-spectrum6.25 μM55.0 μM

Data synthesized from foundational peptidomic studies of A. truei secretions[1].

Evolutionary Dynamics: Orthologs and Paralogs

The evolutionary history of Ascaphin-5 provides a fascinating model of gene duplication and speciation. The ancestral Ascaphus population diverged into two disjunct ranges during the late Miocene (approximately 10 million years ago): the coastal range (A. truei) and the inland Rocky Mountain range (A. montanus)[5].

Peptidomic analysis of electrically-stimulated skin secretions from A. montanus revealed a complex evolutionary divergence of the Ascaphin genes[5].

  • Orthologous Mutation: The Ascaphin-5 ortholog found in A. montanus contains a specific amino acid substitution: Lys(12) Thr [5]. The replacement of a highly cationic lysine with an uncharged, polar threonine alters the charge density of the hydrophilic face of the α -helix. This causality suggests an evolutionary adaptation to different microbial loads in the inland aquatic environment.

  • Paralogous Conservation: Remarkably, a paralog of Ascaphin-5 was also identified in A. montanus that is identical in sequence to the Ascaphin-5 found in the coastal A. truei[5].

The simultaneous presence of a mutated ortholog and a conserved paralog strongly implies that multiple gene duplication events occurred in the ancestral Ascaphus lineage prior to the Miocene speciation event[5].

Evolution Ancestral Ancestral Ascaphin Gene Dup Gene Duplication Ancestral->Dup Spec Speciation (~10 Mya) Dup->Spec A_truei A. truei (Coastal Range) Spec->A_truei A_montanus A. montanus (Inland Range) Spec->A_montanus A5_truei Ascaphin-5 (Endogenous) A_truei->A5_truei A5_para Ascaphin-5 Paralog (Identical Sequence) A_montanus->A5_para A5_ortho Ascaphin-5 Ortholog (K12T Substitution) A_montanus->A5_ortho

Caption: Evolutionary divergence and gene duplication of Ascaphin-5 orthologs and paralogs.

Translational Drug Development Strategies

While native Ascaphin-5 possesses a favorable TI, linear peptides are susceptible to rapid proteolytic degradation in vivo[6]. To translate Ascaphin-5 into a viable systemic antibiotic, researchers must employ structural stabilization techniques.

Hydrocarbon Stapling

Drawing on successful methodologies applied to Ascaphin-8, hydrocarbon stapling via thiol-halogen click chemistry can be utilized[6]. By inserting non-natural amino acids with olefinic side chains and cross-linking them via ring-closing metathesis, the α -helical conformation is locked. This structural rigidity masks the peptide backbone from circulating proteases, dramatically increasing hydrolytic enzyme tolerance and structural stability without compromising the amphipathic topology required for bacterial membrane insertion[6][7].

Computational Sequence Optimization

To further optimize the selectivity of Ascaphin-5, computational tools like the "Mutator" algorithm can predict point substitutions that maximize the TI[8]. For instance, double substitutions (e.g., replacing specific hydrophobic residues with isoleucine or terminal residues with lysine) have been shown to increase the TI of anuran peptides by over 3-fold against multidrug-resistant strains like Pseudomonas aeruginosa[8].

Experimental Methodologies: A Self-Validating Protocol

To ensure scientific integrity, the characterization of novel Ascaphin orthologs must follow a closed-loop, self-validating workflow. The endogenous peptide must be isolated, sequenced, synthetically replicated, and then cross-validated against the natural isolate.

Protocol 1: Peptidomic Isolation and Sequencing

Rationale: Norepinephrine is used to induce the contraction of myoepithelial cells surrounding the granular glands, ensuring a high-yield, non-lethal extraction of stored AMPs[1].

  • Stimulation: Administer norepinephrine to the dorsal surface of the amphibian to stimulate skin secretions. Wash secretions with deionized water and lyophilize.

  • Primary Purification: Resuspend the lyophilizate and pass through Sep-Pak C-18 cartridges to remove large proteins and cellular debris.

  • Reverse-Phase HPLC: Inject the fraction onto a Vydac 218TP1022 (C-18) preparative column. Elute using a linear gradient of acetonitrile (up to 56% over 60 min) in water containing 0.1% trifluoroacetic acid (TFA) at a flow rate of 6 mL/min. Causality: The amphipathic nature of Ascaphins requires a non-polar stationary phase and an ion-pairing agent (TFA) for sharp peak resolution.

  • Structural Characterization: Subject purified peaks to Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for exact mass determination, followed by automated Edman degradation to deduce the primary amino acid sequence.

Protocol 2: Synthetic Cross-Validation and Functional Assays

Rationale: Solid-phase peptide synthesis (SPPS) confirms the sequence deduced by Edman degradation. If the synthetic peptide's HPLC retention time matches the endogenous peptide, the primary structure is validated.

  • Synthesis: Synthesize the deduced Ascaphin-5 sequence via Fmoc-based SPPS.

  • Retention Time Validation: Co-inject the synthetic Ascaphin-5 and the endogenous isolate on the HPLC system. A single, symmetrical peak confirms structural identity.

  • MIC Assay (Broth Microdilution): Incubate serial dilutions of the synthetic peptide with standardized inocula ( 5×105 CFU/mL) of target pathogens (e.g., E. coli ATCC 25922) in Mueller-Hinton broth for 18 hours at 37°C. The lowest concentration preventing visible growth is the MIC.

  • Hemolysis Assay: Incubate peptides with a 1% (v/v) suspension of washed human erythrocytes in PBS for 1 hour at 37°C. Centrifuge and measure the absorbance of the supernatant at 450 nm to determine the HC 50​ .

Workflow Stim Norepinephrine Stimulation HPLC Reverse-Phase HPLC (C-18) Stim->HPLC Secretions Seq MALDI-TOF MS & Edman Degradation HPLC->Seq Purified Fractions Synth Solid-Phase Peptide Synthesis Seq->Synth Sequence Data Synth->HPLC RT Validation Val MIC & Hemolysis Assays Synth->Val Synthetic Analogs

Caption: Self-validating workflow for AMP isolation, sequencing, and functional assay.

References

  • Conlon, J. M., Sonnevend, A., Davidson, C., Smith, D. D., & Nielsen, P. F. (2004). The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. Biochemical and Biophysical Research Communications.[Link]

  • Wang, Y., et al. (2022). Design, synthesis and antitumor activity of Ascaphin-8 derived stapled peptides based on halogen–sulfhydryl click chemical reactions. RSC Advances.[Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of stapled ascaphin-8 peptides. PubMed.[Link]

  • Juretić, D., et al. (2012). Improving the Selectivity of Antimicrobial Peptides from Anuran Skin. Journal of Chemical Information and Modeling (ACS Publications).[Link]

  • ACDB Plus. Ascaphin-5 (Frogs, amphibians, animals). ABPDB. [Link]

  • Conlon, J. M., et al. (2007). Peptidomic analysis of skin secretions supports separate species status for the tailed frogs, Ascaphus truei and Ascaphus montanus. Peptides (PubMed).[Link]

  • Wang, G. (2015). Bioinformatic Analysis of 1000 Amphibian Antimicrobial Peptides Uncovers Multiple Length-Dependent Correlations for Peptide Design and Prediction. PMC.[Link]

Sources

Foundational

Ascaphin-5 physiological role in frog innate immunity

Ascaphin-5: Evolutionary Origins, Molecular Biophysics, and Therapeutic Potential in Innate Immunity Executive Summary Amphibian innate immunity represents one of the most ancient and highly conserved host defense system...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ascaphin-5: Evolutionary Origins, Molecular Biophysics, and Therapeutic Potential in Innate Immunity

Executive Summary

Amphibian innate immunity represents one of the most ancient and highly conserved host defense systems in vertebrate evolution. Among the myriad of bioactive molecules secreted by anuran granular glands, antimicrobial peptides (AMPs) serve as the frontline chemical defense against environmental pathogens. Ascaphin-5, an AMP isolated from the skin secretions of the tailed frog (Ascaphus truei), offers a unique window into primordial immune mechanisms 1. Because A. truei diverged during the late Triassic, its peptidome is critical for understanding the evolutionary trajectory of host defenses and provides a robust, field-tested scaffold for modern drug development against multidrug-resistant (MDR) bacteria 2.

Molecular Biophysics & Structural Dynamics

Ascaphin-5 (Sequence: NGIKDWIKGAAKKLIKTVASHIANQC) is a cationic, amphipathic α-helical peptide 3. Peptidomic profiling reveals a distinct structural signature: unlike its paralogs Ascaphin-1 and Ascaphin-8, which feature C-terminal α-amidation, Ascaphin-5 retains a free carboxyl terminus []().

This structural divergence is physiologically profound. While amidation typically enhances proteolytic stability and increases the net positive charge (often correlating with higher antimicrobial potency), it frequently exacerbates hemolytic toxicity against mammalian cells. By maintaining a free C-terminus, Ascaphin-5 achieves a highly optimized charge-hydrophobicity balance—a net charge of +4 to +5 and an intermediate hydrophobic content of ~52% 2. This configuration ensures selective affinity for anionic microbial membranes while minimizing off-target disruption of zwitterionic host cell membranes.

Table 1: Physicochemical Profile of Ascaphin Family Peptides
PeptideC-Terminus StructureNet ChargeHydrophobicityHemolytic Toxicity
Ascaphin-1 α-amidated+3LowLow
Ascaphin-5 Free Carboxyl+4 to +5~52%Low to Moderate
Ascaphin-8 α-amidated+5~60%High

Mechanism of Action (MoA): Membrane Destabilization

The microbicidal efficacy of Ascaphin-5 is energy-independent and relies entirely on its biophysical interaction with target cells 3. The cationic residues facilitate initial electrostatic attraction to the negatively charged lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. Upon binding, the peptide undergoes a conformational shift, inserting its hydrophobic face into the lipid bilayer. This induces severe membrane destabilization, leading to the formation of transmembrane pores, osmotic dysregulation, and ultimate cell lysis 21.

MoA A Ascaphin-5 Peptide (Cationic & Amphipathic) B Electrostatic Binding (Anionic Pathogen Membrane) A->B C Conformational Shift (α-Helical Insertion) B->C D Membrane Destabilization (Pore Formation) C->D E Osmotic Lysis (Pathogen Death) D->E

Fig 1: Energy-independent mechanism of action of Ascaphin-5 leading to bacterial cell lysis.

Antimicrobial Spectrum & Therapeutic Index

Because its mechanism targets fundamental membrane architecture rather than specific intracellular receptors, Ascaphin-5 exhibits broad-spectrum activity and a remarkably low propensity for inducing bacterial resistance 4.

Table 2: Antimicrobial Efficacy Profile of Ascaphin-5
Pathogen StrainGram ClassificationMIC Range (µM)Clinical Relevance
Escherichia coliGram-Negative8 - 16MDR Urinary Tract Infections
Staphylococcus aureusGram-Positive16 - 32MRSA Skin & Soft Tissue Infections
Pseudomonas aeruginosaGram-Negative16 - 64Opportunistic Nosocomial Infections
Enterococcus faecalisGram-Positive16 - 32Hospital-Acquired Endocarditis
Klebsiella pneumoniaeGram-Negative16 - 32Severe Respiratory Infections

Experimental Methodologies: Self-Validating Protocols

To ensure absolute data integrity during the characterization and synthesis of Ascaphin-5, the following self-validating protocols are employed. Each step contains an internal control mechanism to immediately flag artifactual data.

Workflow cluster_0 Phase 1: Extraction & Profiling cluster_1 Phase 2: Synthesis & Functional Assays N1 Transdermal Electrical Stimulation N2 RP-HPLC Fractionation N1->N2 N3 Mass Spec & NMR Validation N2->N3 N4 Solid-Phase Peptide Synthesis (SPPS) N3->N4 N5 MIC Microdilution (Efficacy Control) N4->N5 N6 Erythrocyte Hemolysis (Toxicity Control) N4->N6

Fig 2: Self-validating experimental workflow for Ascaphin-5 isolation, synthesis, and evaluation.

Protocol 1: Peptide Isolation via Transdermal Electrical Stimulation
  • Step 1: Acclimate Ascaphus truei specimens in a sterile, moisture-controlled environment.

  • Step 2 (Validation Checkpoint): Perform a sterile deionized water wash of the dorsal skin and collect the eluate. Analyze via RP-HPLC to establish a baseline of non-glandular surface metabolites.

  • Step 3: Apply mild transdermal electrical stimulation (e.g., 5V, 100 ms pulses) to the dorsal region.

    • Causality: Traditional amphibian extraction requires sacrificing the animal. Given the evolutionary rarity of A. truei, this non-lethal voltage induces smooth muscle contraction around the granular glands, releasing peptide-rich secretions without compromising specimen viability 2.

  • Step 4: Collect secretions, lyophilize, and fractionate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a preparative C-18 column 2.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
  • Step 1: Select and functionalize an insoluble resin suitable for generating a free carboxyl terminus peptide.

  • Step 2: Sequentially couple Fmoc-protected amino acids from the C-terminus to the N-terminus.

    • Causality: Natural extraction yields are insufficient for rigorous clinical profiling. SPPS allows for the scalable, stepwise addition of amino acids, ensuring high-fidelity replication of the native sequence while avoiding the host-cell toxicity issues inherent in recombinant bacterial expression 2.

  • Step 3: Cleave the peptide from the resin using trifluoroacetic acid (TFA) while simultaneously removing side-chain protecting groups.

  • Step 4 (Validation Checkpoint): Analyze the crude product via MALDI-TOF Mass Spectrometry. The workflow only proceeds if the observed mass perfectly matches the calculated theoretical mass, confirming the absence of truncation errors or incomplete deprotection.

Protocol 3: MIC Broth Microdilution & Hemolysis Assays
  • Step 1: Prepare serial dilutions of synthetic Ascaphin-5 (1 to 128 µM) in Mueller-Hinton broth within a 96-well plate. Inoculate with standardized bacterial suspensions ( 5×105 CFU/mL).

  • Step 2 (Validation Checkpoint): The MIC assay must include a positive control (e.g., Meropenem, ensuring assay sensitivity) and a negative control (broth only, ensuring sterility).

  • Step 3: Incubate human erythrocytes with varying concentrations of Ascaphin-5 for 1 hour at 37°C. Centrifuge and measure hemoglobin release via absorbance at 450 nm.

  • Step 4 (Validation Checkpoint): The hemolysis assay utilizes 0.1% Triton X-100 as a 100% lysis baseline and PBS as a 0% lysis baseline. The system self-validates by calculating the Therapeutic Index (TI = HC50 / MIC). A TI < 1 immediately disqualifies the batch for therapeutic consideration, ensuring only highly selective peptide batches advance.

References

  • Title: Buy Ascaphin-5M (EVT-247038)
  • Source: researchgate.
  • Source: carlosdavidson.
  • Source: semanticscholar.
  • Source: mdpi.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) Protocol for Ascaphin-5

Introduction & Biological Context Ascaphin-5 is a potent, 24-amino acid linear antimicrobial peptide (AMP) originally isolated from the skin secretions of the Coastal tailed frog (Ascaphus truei)[1]. As a vital component...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Ascaphin-5 is a potent, 24-amino acid linear antimicrobial peptide (AMP) originally isolated from the skin secretions of the Coastal tailed frog (Ascaphus truei)[1]. As a vital component of the amphibian innate immune system, it exhibits broad-spectrum antibacterial properties[2].

Unlike its structural relatives (such as Ascaphin-1 and Ascaphin-8) which possess C-terminal α-amidations, Ascaphin-5 is characterized by a free carboxyl terminus[3]. This critical structural nuance significantly reduces its hemolytic activity against eukaryotic cells while enhancing its selectivity for prokaryotic membranes[3]. In membrane-mimetic environments, Ascaphin-5 adopts an amphipathic α-helical conformation, allowing it to insert into and destabilize bacterial lipid bilayers, ultimately leading to cell lysis[3],[4]. Because of its unique balance of charge and hydrophobicity, Ascaphin-5 serves as an excellent model compound for researchers developing novel, resistance-evading antimicrobial therapeutics[3].

Physicochemical Profile

To design an optimized synthesis strategy, the physicochemical properties of the target sequence must be established.

Table 1: Physicochemical Profile of Ascaphin-5

Property Value Rationale / Implication for Synthesis
Sequence GIKDWIKGAAKKLIKTVASNIANQ Requires protection for reactive side chains (K, D, W, T, S, N, Q)[5].
Length 24 amino acids Medium-length; prone to aggregation; requires efficient coupling reagents.
Molecular Weight 2591.0 Da Target mass for MALDI-TOF MS validation[3].
Net Charge (pH 7.4) +4 to +5 Highly cationic; drives electrostatic binding to bacterial membranes[3].
Hydrophobicity ~52% High hydrophobic content necessitates strong solvation during SPPS[3].

| C-Terminus | Free Carboxylic Acid (-OH) | Dictates the use of Wang or 2-CTC resin rather than Rink Amide[3]. |

Experimental Design & Rationale

This protocol utilizes standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have tailored the reagents specifically to the structural demands of Ascaphin-5 to ensure high yield and crude purity.

  • Resin Selection (Fmoc-Gln(Trt)-Wang Resin): Because Ascaphin-5 requires a free C-terminal acid for its specific biological activity[3], Wang resin is the optimal solid support. Pre-loaded Fmoc-Gln(Trt)-Wang resin prevents the risk of diketopiperazine formation and racemization that can occur during the attachment of the first amino acid.

  • Coupling Chemistry (DIC/OxymaPure): The high hydrophobic content of Ascaphin-5 can lead to on-resin aggregation and steric hindrance. N,N'-Diisopropylcarbodiimide (DIC) paired with OxymaPure is chosen over traditional HBTU/HATU. OxymaPure is an explosive-free, highly efficient additive that suppresses racemization, while DIC prevents the N-terminal guanidinylation side-reactions commonly associated with uronium salts.

  • Cleavage Scavengers (DODT): Ascaphin-5 contains a sensitive Tryptophan (Trp) residue at position 5[5]. During global deprotection with Trifluoroacetic acid (TFA), highly reactive t-butyl cations are generated. 3,6-dioxa-1,8-octanedithiol (DODT) is included in the cleavage cocktail as a potent scavenger to prevent the irreversible alkylation of the Trp indole ring.

Step-by-Step Methodologies

Resin Swelling
  • Weigh 0.1 mmol of Fmoc-Gln(Trt)-Wang resin and transfer it to a fritted SPPS reaction vessel.

  • Add 5 mL of Dimethylformamide (DMF) and agitate gently for 30 minutes.

  • Causality: Swelling expands the polystyrene polymer matrix, maximizing the solvent-accessible surface area for the initial deprotection and coupling steps.

  • Drain the solvent completely.

Fmoc Deprotection
  • Add 5 mL of 20% Piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% Piperidine in DMF and agitate for an additional 10 minutes.

  • Causality: The two-step treatment ensures complete removal of the Fmoc protecting group while minimizing base-catalyzed side reactions.

  • Wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine, which would otherwise cap the incoming activated amino acid.

Amino Acid Coupling
  • In a separate vial, dissolve 0.4 mmol (4 equivalents) of the incoming Fmoc-protected amino acid and 0.4 mmol of OxymaPure in 3 mL of DMF.

  • Add 0.4 mmol of DIC to the solution to activate the amino acid. Stir for 2 minutes.

  • Transfer the activated mixture to the reaction vessel containing the resin.

  • Agitate for 45–60 minutes at room temperature.

  • Drain the reaction vessel and wash the resin with DMF (3 × 1 minute).

In-Process Validation: The Kaiser Test

This protocol operates as a self-validating system . After every coupling step, a Kaiser (ninhydrin) test must be performed.

  • Transfer a few resin beads to a glass tube. Add 2 drops each of Kaiser Reagents A, B, and C.

  • Heat at 100°C for 3 minutes.

  • Validation Logic:

    • Yellow/Colorless beads & solution: Coupling is >99% complete. Proceed to the next Fmoc deprotection.

    • Blue beads & solution: Free primary amines remain. Do not proceed. Perform a double coupling using fresh reagents to ensure sequence fidelity.

Cleavage and Global Deprotection
  • Once the sequence is complete and the final N-terminal Fmoc group is removed, wash the resin with Dichloromethane (DCM) (5 × 1 minute) and dry under vacuum for 1 hour.

  • Prepare the cleavage cocktail (Reagent K variant): 92.5% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Ultrapure H₂O, and 2.5% DODT.

  • Add 5 mL of the cocktail to the dried resin. Agitate gently for 2 hours at room temperature.

  • Causality: This specific cocktail ensures the complete removal of all side-chain protecting groups (Trt, tBu, Boc) while DODT and TIS scavenge carbocations to protect Trp and other sensitive residues.

Precipitation and Lyophilization
  • Filter the cleavage mixture into a 50 mL centrifuge tube containing 30 mL of ice-cold diethyl ether. The Ascaphin-5 peptide will immediately precipitate as a white solid.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant.

  • Wash the peptide pellet twice more with fresh ice-cold ether to remove residual TFA and scavengers.

  • Dissolve the crude peptide in a mixture of 50% Acetonitrile / 50% Water containing 0.1% TFA, and lyophilize to a dry powder.

Visualizations

SPPS_Workflow A Resin Swelling (Fmoc-Gln(Trt)-Wang) B Fmoc Deprotection (20% Piperidine in DMF) A->B C Amino Acid Coupling (Fmoc-AA-OH + DIC/Oxyma) B->C D Kaiser Test (Self-Validation) C->D E Sequence Complete? D->E E->B No (Next AA) F Cleavage & Deprotection (TFA/TIS/H2O/DODT) E->F Yes G Precipitation & RP-HPLC (Purification) F->G

Caption: Iterative Fmoc-SPPS workflow for Ascaphin-5, highlighting the self-validating Kaiser test step.

MOA A Ascaphin-5 Peptide (Cationic & Amphipathic) B Electrostatic Binding (Bacterial Membrane) A->B C Helical Insertion (Hydrophobic Core) B->C D Pore Formation (Membrane Disruption) C->D E Cell Lysis (Pathogen Death) D->E

Caption: Ascaphin-5 mechanism of action: from electrostatic membrane binding to bacterial cell lysis.

Analytical Validation (Quality Control)

Following synthesis, the crude peptide must be purified via Preparative RP-HPLC using a C18 column (gradient of Acetonitrile in Water with 0.1% TFA). The purified fractions are then subjected to rigorous quality control.

Table 2: Quality Control Parameters

Analytical Method Expected Outcome Purpose
Analytical RP-HPLC Single sharp peak (Purity >95%) Verifies structural homogeneity and the absence of truncated sequences or deletion peptides[6].
MALDI-TOF MS m/z [M+H]⁺ ≈ 2592.0 Confirms the exact molecular weight of the synthesized Ascaphin-5 peptide[3],[6].

| Kaiser Test (In-process) | Yellow solution/beads | Validates >99% coupling efficiency at each elongation step, preventing sequence failure. |

References

  • Title: Buy Ascaphin-5M (EVT-247038)
  • Title: The All Information Of DRAMP01844 (Ascaphin-5)
  • Source: semanticscholar.
  • Source: biorxiv.
  • Source: unl.
  • Source: carlosdavidson.

Sources

Application

Application Note: Preparative Reverse-Phase HPLC Purification of the Antimicrobial Peptide Ascaphin-5

Introduction & Scientific Background Ascaphin-5 is a potent, 24-residue antimicrobial peptide (AMP) originally isolated from the skin secretions of the coastal tailed frog (Ascaphus truei) [1]. Exhibiting a broad-spectru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Background

Ascaphin-5 is a potent, 24-residue antimicrobial peptide (AMP) originally isolated from the skin secretions of the coastal tailed frog (Ascaphus truei) [1]. Exhibiting a broad-spectrum bactericidal profile, particularly against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa, Ascaphin-5 adopts a highly amphipathic α-helical conformation when interacting with bacterial membranes.

For downstream applications—including structural biology (NMR/X-ray crystallography), minimum inhibitory concentration (MIC) assays, and therapeutic drug development—obtaining Ascaphin-5 at >96% purity is an absolute prerequisite. Impurities such as truncated synthesis byproducts or naturally occurring paralogs can drastically skew biological activity data. This application note details a robust, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol optimized for the high-resolution isolation of Ascaphin-5.

Physicochemical Profiling

Understanding the physicochemical nature of the target peptide is the first step in designing a rational purification strategy. Ascaphin-5 is moderately hydrophobic and highly cationic at physiological pH.

Table 1: Physicochemical Properties of Ascaphin-5

PropertyValueImplication for Purification
Amino Acid Sequence GIKDWIKGAAKKLIKTVASNIANQContains 1 Trp (W) residue, enabling specific UV detection at 280 nm.
Sequence Length 24 amino acidsRequires a stationary phase with larger pores (e.g., 300 Å) to prevent restricted diffusion.
Molecular Weight ~2591 DaElutes well within the linear range of standard C18 analytical and preparative columns.
Net Charge (at pH 7) +5High cationic charge necessitates a strong ion-pairing agent (TFA) to prevent peak tailing.
Hydrophobicity Moderate (Amphipathic)Requires a shallow gradient of organic modifier (Acetonitrile) for optimal resolution.

Rationale & Experimental Design

As an application scientist, experimental design must be driven by causality rather than habit. The following parameters have been selected to create a self-validating purification system:

  • Stationary Phase Selection (Vydac C18, 300 Å): Standard 100 Å pore columns are insufficient for peptides over 2 kDa. A 300 Å wide-pore C18 matrix allows the 24-residue Ascaphin-5 molecule full access to the bonded alkyl chains, maximizing mass transfer and loading capacity while preventing size-exclusion artifacts.

  • Mobile Phase & Ion Pairing (0.1% TFA): When purifying cationic amphipathic peptides, secondary interactions between the basic lysine residues and residual silanol groups on the silica matrix cause severe peak tailing. Trifluoroacetic acid (TFA) acts as a volatile ion-pairing agent. It masks the positive charges on the peptide, increasing its overall hydrophobicity and ensuring sharp, symmetrical elution profiles.

  • Dual-Wavelength Detection (214 nm / 280 nm): Monitoring at 214 nm detects the peptide amide backbone, providing maximum sensitivity for all peptide species. Simultaneously monitoring at 280 nm specifically detects the single Tryptophan (Trp 5 ) residue in Ascaphin-5. The co-elution of a peak at both wavelengths acts as an immediate, real-time validation that the eluting fraction contains the target sequence.

Workflows and Logical Relationships

RP_HPLC_Principle MobilePhase Mobile Phase (H2O/ACN + 0.1% TFA) Interaction Hydrophobic Interactions MobilePhase->Interaction StationaryPhase Stationary Phase (C18 Alkyl Chains) StationaryPhase->Interaction Peptide Ascaphin-5 (Amphipathic α-helix) Peptide->Interaction Elution Desorption via Increasing ACN Interaction->Elution

Caption: Logical relationship of Ascaphin-5 retention and elution mechanisms in RP-HPLC.

Workflow Crude Crude Ascaphin-5 Synthesis / Extraction Prep Sample Preparation (Solubilization & 0.22 µm Filtration) Crude->Prep HPLC RP-HPLC Injection (Vydac C18 Preparative Column) Prep->HPLC Elution Gradient Elution (21% to 56% ACN over 60 min) HPLC->Elution Detection UV Detection (214 nm & 280 nm) Elution->Detection Fractions Fraction Collection (Peak-based) Detection->Fractions QC Quality Control (MALDI-TOF MS & Analytical HPLC) Fractions->QC Lyoph Lyophilization (Pure Ascaphin-5 Powder) QC->Lyoph

Caption: Step-by-step workflow for the RP-HPLC purification and validation of Ascaphin-5.

Materials and Reagents

  • Target Sample: Crude synthetic Ascaphin-5 (or lyophilized amphibian skin exudate).

  • Column: Vydac 218TP1022 (C18, 10 µm particle size, 300 Å pore size, 22 mm × 250 mm preparative column).

  • Mobile Phase A: HPLC-grade Water containing 0.1% (v/v) TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) containing 0.1% (v/v) TFA.

  • Equipment: Preparative HPLC system equipped with a binary pump, automated fraction collector, and a Diode Array Detector (DAD) or dual-wavelength UV detector.

  • Consumables: 0.22 µm PTFE syringe filters.

Step-by-Step Purification Protocol

Step 1: Sample Preparation
  • Weigh out the crude Ascaphin-5 peptide.

  • Solubilize the peptide in a minimal volume of 10% Acetonitrile / 90% Water containing 0.1% TFA.

    • Expertise Insight: Do not dissolve the peptide in 100% water if it is highly crude; the slight organic modifier helps disrupt hydrophobic aggregates, ensuring complete solubilization before injection.

  • Filter the solubilized sample through a 0.22 µm PTFE syringe filter to remove particulate matter that could permanently clog the column frit.

Step 2: System Equilibration
  • Purge the HPLC pumps with Mobile Phase A and Mobile Phase B to ensure no air bubbles are trapped.

  • Equilibrate the Vydac C18 column with 21% Mobile Phase B at a flow rate of 6.0 mL/min until the UV baseline stabilizes (typically 3-5 column volumes).

Step 3: Gradient Execution

Inject the filtered sample. The purification relies on a shallow gradient to separate Ascaphin-5 from closely eluting deletion sequences (e.g., des-Gly or des-Lys impurities).

Table 2: Preparative RP-HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
0.06.079.021.0
5.06.079.021.0
65.06.044.056.0
66.06.05.095.0
75.06.05.095.0
76.06.079.021.0
85.06.079.021.0
  • Expertise Insight: The gradient increases from 21% to 56% ACN over 60 minutes (an increase of ~0.58% ACN/min). This ultra-shallow slope is the critical factor in achieving >96% purity, as it maximizes the resolution between the target peptide and hydrophobic structural analogs [1].

Step 4: Fraction Collection
  • Monitor the eluent at 214 nm and 280 nm.

  • Collect fractions based on peak thresholding. Ascaphin-5 typically elutes as a sharp, symmetrical peak in the middle of the gradient.

  • Store collected fractions immediately on ice to prevent degradation.

Step 5: Lyophilization
  • Pool the fractions corresponding to the major peak.

  • Flash-freeze the pooled fractions using liquid nitrogen.

  • Lyophilize (freeze-dry) for 24-48 hours. The volatile TFA and Acetonitrile will sublimate, leaving behind pure Ascaphin-5 as a white, fluffy powder.

Analytical Validation & Quality Control

A purification protocol is only as good as its validation. To ensure the integrity of the purified Ascaphin-5, two QC steps must be performed:

  • Mass Verification: Analyze a micro-aliquot of the lyophilized powder via MALDI-TOF Mass Spectrometry. The observed monoisotopic mass must match the theoretical mass of ~2591 Da.

  • Biological Validation: The purified peptide should be tested in a standard microbroth dilution assay to confirm that the purification process (and exposure to TFA/ACN) did not denature its functional folding capacity.

Table 3: Biological Validation (Reference MIC Values for Pure Ascaphin-5) [2]

Target OrganismGram StainExpected MIC (µM)
Escherichia coliNegative6
Enterobacter cloacaeNegative6
Pseudomonas aeruginosaNegative13
Klebsiella pneumoniaeNegative13
Staphylococcus epidermidisPositive13
Staphylococcus aureusPositive50

Note: Ascaphin-5 demonstrates a distinct preference for Gram-negative membranes, a functional hallmark that should be preserved post-purification.

References

  • Conlon, J. M., et al. (2004). "The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei." Biochemical and Biophysical Research Communications. Available at:[Link]

  • Conlon, J. M., et al. (2007). "Peptidomic analysis of skin secretions supports separate species status for the tailed frogs, Ascaphus truei and Ascaphus montanus." Peptides. Available at:[Link]

  • Data Repository of Antimicrobial Peptides (DRAMP). "Ascaphin-5 (DRAMP01844)". Available at:[Link]

Sources

Method

Application Note: High-Fidelity Analysis of the Antimicrobial Peptide Ascaphin-5 using MALDI-TOF Mass Spectrometry

Abstract & Introduction Antimicrobial peptides (AMPs) represent a critical area of research in the post-antibiotic era, offering novel mechanisms for combating multidrug-resistant pathogens. Ascaphin-5, a 24-residue line...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Antimicrobial peptides (AMPs) represent a critical area of research in the post-antibiotic era, offering novel mechanisms for combating multidrug-resistant pathogens. Ascaphin-5, a 24-residue linear peptide isolated from the skin secretions of the tailed frog Ascaphus truei, has demonstrated notable antimicrobial activity.[1][2] Accurate and efficient characterization of such peptides is paramount for drug development, quality control, and mechanistic studies. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful, high-throughput technique ideally suited for the analysis of peptides and proteins due to its high sensitivity, speed, and tolerance to some sample impurities.[3]

This application note provides a comprehensive guide to the analysis of Ascaphin-5 using MALDI-TOF MS. We will detail field-proven protocols for sample preparation, matrix selection, instrument calibration, and data acquisition. Furthermore, we will explain the causality behind our procedural choices to empower researchers to adapt and troubleshoot these methods for their specific applications. The protocols herein are designed to ensure the highest data quality for molecular weight confirmation, purity assessment, and further structural analyses.

Scientific Principles of MALDI-TOF for Peptide Analysis

MALDI-TOF mass spectrometry operates on a simple yet elegant principle. The analyte, in this case, the Ascaphin-5 peptide, is co-crystallized with a large molar excess of a matrix compound on a target plate.[4][5] A pulsed laser irradiates the sample spot, and the matrix absorbs the laser energy, leading to a "soft" desorption and ionization of both the matrix and the embedded analyte molecules.[6][7][8] The resulting ions, which are predominantly singly charged ([M+H]⁺), are accelerated by an electric field into a field-free flight tube.[6] The time it takes for an ion to travel the length of the tube to the detector is directly proportional to its mass-to-charge ratio (m/z).[6] Lighter ions travel faster and reach the detector first, allowing for the determination of the analyte's molecular weight with high accuracy.

Workflow of MALDI-TOF Mass Spectrometry

MALDI_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Analyte Ascaphin-5 Solution Mix Mix Analyte & Matrix (1:1 ratio) Analyte->Mix Matrix Matrix Solution (e.g., CHCA) Matrix->Mix Spot Spot on Target Plate Mix->Spot Dry Air Dry & Co-crystallize Spot->Dry Laser Pulsed UV Laser Dry->Laser Desorption Soft Desorption & Ionization Laser->Desorption Acceleration Ion Acceleration Desorption->Acceleration TOF Time-of-Flight Analyzer Acceleration->TOF Detector Ion Detector TOF->Detector Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Analysis Data Analysis (MW Confirmation, Purity) Spectrum->Analysis

Caption: General workflow for MALDI-TOF MS analysis.

Properties and Specifications of Ascaphin-5

A thorough understanding of the analyte is crucial for optimizing its analysis. Ascaphin-5 from A. truei has the following key properties:

PropertyValueSource
Amino Acid Sequence GIKDWIKGAAKKLIKTVASHIANQ[1]
Molecular Weight (Avg.) 2591 Da[1]
Residue Count 24[1]
Net Charge (pH 7) +5[1]
Terminus Free Carboxyl (-OH)[1][2]
Hydrophobicity 52%[1]

These properties, particularly its molecular weight below 3000 Da and its cationic nature, guide our selection of the appropriate matrix and instrument parameters.

Detailed Protocols

Reagents and Materials
  • Ascaphin-5 Peptide: Lyophilized, synthetic, or purified.

  • MALDI Matrix: α-cyano-4-hydroxycinnamic acid (CHCA). Recommended for peptides with MW < 5 kDa.[5]

  • Matrix Solvent: 50:50 (v/v) acetonitrile (ACN) and deionized water with 0.1% trifluoroacetic acid (TFA).[9]

  • Analyte Solvent: 0.1% TFA in deionized water.

  • Calibration Standard: A mixture of peptides with known molecular weights bracketing the expected m/z of Ascaphin-5 (e.g., Angiotensin II, Substance P, etc.).

  • MALDI Target Plate: Stainless steel or disposable plates.

  • Pipettes and Tips: Calibrated micropipettes (0.5-10 µL range).

Preparation of Solutions

Causality: The use of ACN promotes the solubility of the hydrophobic CHCA matrix, while TFA acidifies the solution, which aids in the protonation of the peptide (formation of [M+H]⁺ ions) and improves spectral quality.[5][10] Preparing a saturated matrix solution ensures a high molar excess of matrix to analyte, which is fundamental for efficient energy transfer and soft ionization.[11]

  • Analyte Solution (10 pmol/µL):

    • Calculate the required mass of lyophilized Ascaphin-5 to create a stock solution (e.g., 1 mg/mL).

    • Dissolve the peptide in 0.1% aqueous TFA.

    • Perform serial dilutions to achieve a final working concentration of approximately 10 pmol/µL (or 10 µM).

  • Saturated CHCA Matrix Solution (approx. 10 mg/mL):

    • Add an excess of CHCA powder to a microcentrifuge tube containing the matrix solvent.

    • Vortex vigorously for 60 seconds to ensure saturation.[11]

    • Centrifuge for 20-30 seconds to pellet any undissolved solid.[11]

    • Carefully transfer the supernatant to a fresh tube. This saturated solution should be prepared fresh daily for best results.[5]

Sample Spotting Protocol (Dried-Droplet Method)

Causality: The dried-droplet method is a robust and widely used technique that promotes the formation of a homogenous co-crystal of the analyte and matrix.[12] Mixing the solutions prior to spotting ensures an even distribution of the peptide within the matrix crystals, leading to more reproducible signals across the sample spot.

  • Mix Analyte and Matrix: In a clean microcentrifuge tube, combine the Ascaphin-5 solution and the saturated CHCA matrix solution in a 1:1 (v/v) ratio.[9]

  • Spotting: Pipette 0.5 to 1.0 µL of the mixture onto a designated spot on the MALDI target plate.[11]

  • Drying: Allow the spot to air-dry completely at room temperature. This will result in the formation of a crystalline sample/matrix complex.[11]

  • Calibration: On adjacent spots, use the same procedure to spot the peptide calibration standard.

Sample Preparation Workflow

Sample_Prep cluster_solutions Solution Preparation cluster_spotting Target Plate Spotting peptide Dissolve Ascaphin-5 in 0.1% TFA (aq) (10 pmol/µL) mix Mix Peptide & Matrix (1:1 v/v) peptide->mix matrix_prep Prepare Saturated CHCA in 50:50 ACN/H₂O + 0.1% TFA vortex Vortex & Centrifuge matrix_prep->vortex supernatant Use Supernatant vortex->supernatant supernatant->mix spot Pipette 0.5-1.0 µL onto Target Plate mix->spot dry Air Dry Completely spot->dry

Caption: Step-by-step sample preparation protocol.

MALDI-TOF Instrument Settings & Data Acquisition

Causality: The reflectron mode is chosen to increase the ion flight path, which corrects for small differences in the kinetic energy of ions of the same m/z, resulting in significantly higher mass resolution and accuracy.[13] The mass range is set to broadly cover the expected m/z of Ascaphin-5 and potential impurities or adducts. Laser power is optimized to achieve good signal-to-noise without causing excessive fragmentation.

ParameterRecommended SettingRationale
Ionization Mode Positive IonAscaphin-5 is a cationic peptide and readily accepts a proton.
Analyzer Mode ReflectronProvides higher resolution and mass accuracy for peptides.[9][13]
Mass Range (m/z) 700 - 4000 DaCovers the peptide's mass and potential salt adducts or dimers.[9]
Laser Frequency 1000 Hz (Instrument dependent)High frequency allows for rapid data acquisition.[9]
Laser Power 30-50% (Optimize empirically)Start low and increase to achieve good signal without fragmentation.
Laser Shots/Spectrum 2000Summing multiple shots improves the signal-to-noise ratio.[9]

Acquisition Protocol:

  • Load the target plate into the mass spectrometer.

  • Calibrate the instrument using the peptide calibration standard spots.

  • Navigate to the Ascaphin-5 sample spot.

  • Acquire spectra by firing the laser at multiple positions ("sweet spots") within the crystal matrix to find optimal signal intensity.[11]

  • Average the acquired spectra to generate the final mass spectrum.

Data Analysis and Expected Results

The primary output of the analysis is a mass spectrum, a plot of ion intensity versus m/z. For Ascaphin-5, you should expect to see a prominent peak corresponding to the singly protonated molecule, [M+H]⁺.

  • Expected m/z: The theoretical monoisotopic mass of Ascaphin-5 (C₁₁₇H₁₉₈N₃₄O₃₀) is 2590.49 Da. The expected peak for the [M+H]⁺ ion will be at m/z 2591.49 .

  • Purity Assessment: The presence of other peaks may indicate impurities from the synthesis process, salt adducts (e.g., [M+Na]⁺ at m/z ~2613.47, [M+K]⁺ at m/z ~2629.47), or peptide modifications. The relative intensity of these peaks can be used for a semi-quantitative assessment of purity.[10]

  • Spectrum Interpretation: A high-quality spectrum will show a well-resolved isotopic cluster for the main peptide peak. The absence of significant fragmentation or wide peaks indicates successful "soft" ionization.

Troubleshooting

IssuePotential CauseRecommended Solution
No Signal or Low Intensity Poor co-crystallization; low peptide concentration; sample contains high salt/detergents.Re-spot the sample. Optimize analyte-to-matrix ratio. Desalt the sample using a C18 ZipTip.[5][14]
Poor Mass Resolution Instrument out of calibration; non-optimal laser power; poor crystal formation.Recalibrate the instrument. Adjust laser power. Try a different spotting method (e.g., thin-layer).
Broad Peaks/Adducts High salt concentration (Na⁺, K⁺) in the sample.Wash the dried spot on-plate with 1-2 µL of cold, deionized water.[11] Ensure all solvents are high-purity.
Excessive Fragmentation Laser power is too high.Reduce laser energy until the parent ion peak is maximized and fragment peaks are minimized.

Conclusion

MALDI-TOF mass spectrometry is an indispensable tool for the rapid and accurate analysis of antimicrobial peptides like Ascaphin-5. By following the detailed protocols outlined in this application note, researchers can reliably determine the molecular weight and assess the purity of their peptide samples. The key to success lies in meticulous sample preparation, proper matrix selection, and optimized instrument settings. This robust methodology provides a solid foundation for quality control in synthetic peptide production and for advanced research in the field of novel antimicrobial drug development.

References

  • Bio-protocol. (n.d.). Peptide analysis by MALDI-ToF MS. Retrieved from Bio-protocol. [Link]

  • Current Protocols in Protein Science. (2011, February 15). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Retrieved from Wiley Online Library. [Link]

  • University of California, Irvine. (n.d.). MALDI-TOF Sample Preparation. Retrieved from UC Irvine Department of Chemistry. [Link]

  • Charles River Laboratories. (n.d.). How to Interpret MALDI-TOF Analysis Report. Retrieved from Charles River Laboratories. [Link]

  • Shimadzu. (n.d.). Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. Retrieved from Shimadzu. [Link]

  • PubMed Central (PMC). (2005, December 15). Quantifying Peptide Signal in MALDI-TOF Mass Spectrometry Data. Retrieved from National Institutes of Health. [Link]

  • Conlon, J. M., et al. (2004). The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. Biochemical and Biophysical Research Communications, 320(1), 170-175. [Link]

  • Chem Wiki. (n.d.). MALDI-TOF. Retrieved from Chem Wiki. [Link]

  • PubMed Central (PMC). (2025, October 20). Sample Preparation for MALDI-TOF Mass Spectrometry of Model Prebiotic Reactions in Simulated Ocean World Environments. Retrieved from National Institutes of Health. [Link]

  • Waters Corporation. (n.d.). Improved Sample Preparation Techniques for MALDI-Tof Mass Spectrometry Using the MassPREP PROtarget Plate. Retrieved from Waters Corporation. [Link]

  • Virtual Labs. (n.d.). To learn the MALDI-TOF instrumentation and to generate peptide mass fingerprinting (PMF) data for the serum protein analysis. Retrieved from Virtual Labs. [Link]

  • American Laboratory. (2023, September 26). Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. Retrieved from American Laboratory. [Link]

  • SlidePlayer. (2016, July 21). MALDI-TOF/TOF mass spectrometry. Retrieved from SlidePlayer. [Link]

  • YouTube. (2016, March 29). Sample Preparation for MALDI-TOF Mass Spectrometry. Retrieved from YouTube. [Link]

  • PubMed. (2004, July 16). The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. Retrieved from National Institutes of Health. [Link]

  • PubMed Central (PMC). (2020, March 16). How to get your goat: automated identification of species from MALDI-ToF spectra. Retrieved from National Institutes of Health. [Link]

  • Analusis. (n.d.). Protein sequencing by ISD and PSD MALDI-TOF MS. Retrieved from Analusis. [Link]

  • Rejtar, T., et al. (2004). Increased Identification of Peptides by Enhanced Data Processing of High-Resolution MALDI TOF/TOF Mass Spectra Prior to Database Searching. Analytical Chemistry, 76(20), 6017-6028. [Link]

  • PubMed Central (PMC). (n.d.). Peptide Peak Detection for Low Resolution MALDI-TOF Mass Spectrometry. Retrieved from National Institutes of Health. [Link]

  • ACS Publications. (2022, July 27). MALDI-TOF Mass Spectrometry in Clinical Analysis and Research. Retrieved from ACS Publications. [Link]

  • Shimadzu Corporation. (2015, February 26). MALDI Matrix List for 337(355)nm. Retrieved from Shimadzu Corporation. [Link]

  • Current Protocols in Protein Science. (2019, October 23). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Retrieved from Wiley Online Library. [Link]

  • PubMed Central (PMC). (n.d.). Structure-function-guided design of synthetic peptides with anti-infective activity derived from wasp venom. Retrieved from National Institutes of Health. [Link]

  • UniProt. (n.d.). Ascaphin-5 - Ascaphus truei (Coastal tailed frog). Retrieved from UniProt. [Link]

Sources

Application

Application Note: Evaluating Ascaphin-5 Efficacy Against Escherichia coli

Biological Context & Structural Rationale Ascaphin-5 is a 24-residue linear antimicrobial peptide (AMP) originally isolated from the skin secretions of the coastal tailed frog (Ascaphus truei)[1]. In the landscape of pep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Biological Context & Structural Rationale

Ascaphin-5 is a 24-residue linear antimicrobial peptide (AMP) originally isolated from the skin secretions of the coastal tailed frog (Ascaphus truei)[1]. In the landscape of peptide-based drug development, Ascaphin-5 occupies a highly optimized middle ground. Unlike its heavily amidated paralogs (such as Ascaphin-1 and -8), Ascaphin-5 possesses a free carboxyl terminus. This structural nuance significantly reduces hemolytic toxicity while enhancing selectivity against Gram-negative bacteria[2].

With a net charge of +4 to +5 and a hydrophobic content of 52%, Ascaphin-5 exhibits an ideal charge-hydrophobicity balance[2]. This specific biochemical profile is the primary driver of its potent efficacy against Escherichia coli, allowing it to navigate the complex outer membrane of Gram-negative pathogens without indiscriminately lysing mammalian host cells.

Mechanism of Action

The bactericidal mechanism of Ascaphin-5 is fundamentally biophysical rather than receptor-mediated, which significantly lowers the risk of bacteria developing resistance[1]. The process relies on the peptide's ability to form an amphipathic α-helix upon contact with a membrane-mimetic environment[1].

The positively charged lysine residues (Lys3, Lys7, Lys11, Lys12, Lys15) facilitate initial electrostatic attraction to the negatively charged lipopolysaccharides (LPS) on the E. coli outer membrane[2]. Following this electrostatic tethering, the hydrophobic domain of the peptide inserts into the lipid bilayer. This insertion leads to severe membrane destabilization, the formation of transmembrane pores, and ultimately, rapid cell lysis and death[2].

MOA A Ascaphin-5 Peptide (Net Charge +4 to +5) B Electrostatic Attraction (Binds to E. coli LPS) A->B C Membrane Insertion (Amphipathic α-helix) B->C D Pore Formation & Membrane Destabilization C->D E Cell Lysis & Bacterial Death D->E

Logical flow of Ascaphin-5 membrane-targeting mechanism in E. coli.

Quantitative Efficacy Profile

Ascaphin-5 demonstrates pronounced efficacy against Gram-negative pathogens compared to Gram-positive strains[1]. The table below summarizes the Minimum Inhibitory Concentration (MIC) values across key reference strains, validating its specificity profile[3].

Pathogen StrainGram Stain ClassificationMIC (µM)
Escherichia coli Negative 6.0
Enterobacter cloacaeNegative6.0
Pseudomonas aeruginosaNegative13.0
Klebsiella pneumoniaeNegative13.0
Staphylococcus epidermidisPositive13.0
Staphylococcus aureusPositive50.0

Note: MIC values can vary slightly (e.g., 8–16 µM for E. coli) depending on the specific assay conditions and peptide synthesis modifications[2],[3].

Experimental Protocols: A Self-Validating Workflow

To rigorously evaluate Ascaphin-5 against E. coli, the experimental design must account for peptide adsorption, inoculum standardization, and mechanistic validation. The following protocols establish a robust, self-validating system.

Workflow P1 Peptide Preparation (Low-binding tubes, PBS) P3 Co-incubation (96-well plate, 18h) P1->P3 P2 Bacterial Culture (Log-phase E. coli) P2->P3 P4 MIC Determination (OD 600 nm) P3->P4 P5 Mechanistic Validation (SYTOX Green Assay) P3->P5

Step-by-step experimental workflow for evaluating Ascaphin-5 efficacy.

Protocol A: Peptide Preparation and Handling

Objective: Prepare stable, active Ascaphin-5 stock solutions without loss of titer.

  • Solubilization: Dissolve lyophilized Ascaphin-5 in sterilized Phosphate-Buffered Saline (PBS) to achieve a stock concentration of 512 µM[4].

  • Storage: Aliquot the stock solution into low-protein binding microcentrifuge tubes and store at -80°C until use.

  • Causality & Expert Insight: Highly hydrophobic and cationic peptides like Ascaphin-5 readily adsorb to standard polystyrene or polypropylene surfaces. Using low-protein binding tubes prevents artificial depletion of the peptide concentration, ensuring that the calculated MIC reflects the true potency.

Protocol B: Broth Microdilution Assay for MIC Determination

Objective: Determine the lowest concentration of Ascaphin-5 that completely inhibits E. coli growth.

  • Inoculum Preparation: Culture E. coli (e.g., ATCC 25922) in Luria-Bertani (LB) or Mueller-Hinton broth at 37°C until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.4 - 0.6)[4]. Dilute the culture to a final assay concentration of 5 × 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of Ascaphin-5 to create a concentration gradient (e.g., 128 µM down to 0.125 µM)[4].

  • Co-incubation: Add an equal volume of the standardized E. coli inoculum to each well. Incubate the plate for 18 hours at 37°C in a humidified atmosphere[1].

  • Readout: Measure the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration well exhibiting zero visible growth (baseline absorbance)[1].

  • Causality & Expert Insight: Harvesting bacteria in the mid-logarithmic phase is critical. During this phase, bacteria are actively dividing and synthesizing their cell walls/membranes, making them highly susceptible to membrane-disrupting agents. Furthermore, strictly adhering to the 5 × 10⁵ CFU/mL inoculum size prevents the "inoculum effect," where an artificially high bacterial density overwhelms the peptide, leading to falsely elevated MIC values.

Protocol C: Mechanistic Validation via Membrane Integrity Assay

Objective: Confirm that Ascaphin-5 kills E. coli via pore formation/membrane disruption rather than intracellular targeting.

  • Dye Addition: Wash log-phase E. coli and resuspend in a physiological buffer containing 1 µM SYTOX Green nucleic acid stain.

  • Baseline Measurement: Monitor background fluorescence for 5 minutes (Excitation: 504 nm, Emission: 523 nm).

  • Peptide Challenge: Inject Ascaphin-5 at 1× and 2× its established MIC into the bacterial suspension.

  • Kinetic Monitoring: Record fluorescence continuously for 60 minutes.

  • Causality & Expert Insight: This step makes the protocol a self-validating system. SYTOX Green is a high-affinity nucleic acid stain that is completely impermeable to live cells with intact membranes. If Ascaphin-5's mechanism is indeed pore formation[2], the peptide will breach the E. coli membrane, allowing SYTOX Green to enter, bind to DNA, and trigger a massive spike in fluorescence. A rapid fluorescence increase confirms the biophysical membrane-targeting mechanism.

References[2] Title: Buy Ascaphin-5M (EVT-247038) - EvitaChem

Source: evitachem.com URL:[3] Title: The All Information Of DRAMP01844 Source: cpu-bioinfor.org URL:[1] Title: The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei Source: carlosdavidson.org (Biochem Biophys Res Commun) URL:[4] Title: Painting Peptides with Antimicrobial Potency through Deep Reinforcement Learning Source: biorxiv.org URL:

Sources

Method

Ascaphin-5 cytotoxicity assay on human erythrocytes

Application Note: In Vitro Cytotoxicity and Hemolytic Assay of Ascaphin-5 on Human Erythrocytes Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Peptide Therapeutics, P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Cytotoxicity and Hemolytic Assay of Ascaphin-5 on Human Erythrocytes

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Peptide Therapeutics, Preclinical Toxicology, Membrane Biophysics

Executive Summary & Mechanistic Foundations

The rise of multidrug-resistant (MDR) bacterial pathogens has accelerated the bioprospecting of antimicrobial peptides (AMPs) from natural sources. Among these, Ascaphin-5 , an amphipathic α-helical peptide isolated from the skin secretions of the Coastal tailed frog (Ascaphus truei), has demonstrated potent broad-spectrum antibacterial activity, particularly against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa[1].

However, the clinical viability of any AMP hinges on its Therapeutic Index (TI) —the ratio between its cytotoxicity to mammalian cells and its Minimum Inhibitory Concentration (MIC) against pathogens[2]. Because AMPs primarily function via membrane disruption (e.g., barrel-stave, toroidal pore, or carpet mechanisms), they carry an inherent risk of lysing host cells[3].

The Mechanistic Rationale for Erythrocyte Assays: Human erythrocytes (red blood cells, RBCs) serve as the gold standard model for evaluating AMP cytotoxicity. Unlike bacterial membranes, which are rich in anionic phospholipids (e.g., phosphatidylglycerol) that electrostatically attract cationic AMPs, human erythrocyte membranes are predominantly zwitterionic (phosphatidylcholine) and stabilized by cholesterol[3]. Ascaphin-5 exhibits high selectivity for anionic membranes, resulting in negligible hemolytic activity at therapeutic concentrations[4]. This protocol outlines a self-validating, high-throughput spectrophotometric assay to quantify the concentration of Ascaphin-5 that causes 50% hemolysis ( HC50​ ) in human erythrocytes.

Assay Architecture & Causality of Experimental Choices

To ensure the highest degree of scientific integrity, this protocol is designed as a self-validating system . Every experimental choice is grounded in biochemical causality:

  • Erythrocyte Washing (Critical Step): Whole blood contains plasma proteins (e.g., serum albumin, lipoproteins) that readily bind amphipathic peptides like Ascaphin-5. Failure to thoroughly wash the RBCs will result in peptide sequestration, artificially inflating the apparent HC50​ and yielding false-negative cytotoxicity data.

  • V-Bottom vs. Flat-Bottom Plates: Incubation is performed in V-bottom 96-well plates to ensure that upon centrifugation, intact erythrocytes form a tightly packed pellet. This allows for the precise extraction of the hemoglobin-rich supernatant without disturbing the unlysed cell mass.

  • Dual-Wavelength Consideration: Hemoglobin release is quantified by measuring absorbance at the Soret band (414 nm ), which provides maximum sensitivity for low-level hemolysis. However, if the peptide concentration is exceptionally high and causes 100% lysis that exceeds the spectrophotometer's linear dynamic range, a secondary peak (540 nm ) is utilized.

  • Internal Validations:

    • 0% Lysis Control (PBS): Validates that mechanical stress (pipetting, centrifugation) does not cause spontaneous hemolysis.

    • 100% Lysis Control (0.1% Triton X-100): Establishes the maximum releasable hemoglobin baseline for the specific donor's RBC cohort.

    • Peptide Background Control: Validates that Ascaphin-5 itself does not absorb at 414 nm.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Assay Buffer: Prepare sterile, calcium/magnesium-free Phosphate-Buffered Saline (PBS), pH 7.4.

  • Ascaphin-5 Stock: Reconstitute lyophilized Ascaphin-5 in molecular-grade water to a stock concentration of 2.56 mM. Pro-Tip: Avoid using DMSO if possible, as concentrations >1% (v/v) can destabilize erythrocyte membranes and confound hemolysis data.

  • Positive Control: Prepare a 0.1% (v/v) Triton X-100 solution in PBS.

Erythrocyte Isolation and Standardization
  • Collect 5 mL of fresh human venous blood in heparinized or EDTA-coated vacutainers.

  • Centrifuge the whole blood at 1,000 × g for 10 minutes at 4°C.

  • Carefully aspirate and discard the plasma and the white buffy coat layer.

  • Resuspend the RBC pellet in 10 mL of ice-cold PBS. Gently invert to mix.

  • Centrifuge at 1,000 × g for 10 minutes. Repeat this washing step three times , or until the supernatant is completely clear and colorless.

  • Prepare a 4% (v/v) erythrocyte suspension by adding 400 µL of the packed, washed RBCs to 9.6 mL of PBS.

Assay Execution
  • In a 96-well V-bottom microtiter plate, add 50 µL of PBS to columns 2 through 11.

  • Add 100 µL of Ascaphin-5 working solution (e.g., 256 µM) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing through column 10. Discard 50 µL from column 10.

  • Controls Setup:

    • Column 11 (0% Lysis): Add 50 µL of PBS.

    • Column 12 (100% Lysis): Add 50 µL of 0.1% Triton X-100.

  • Add 50 µL of the 4% erythrocyte suspension to all wells (Final assay volume = 100 µL/well; Final RBC concentration = 2% v/v).

  • Seal the plate and incubate at 37°C for exactly 60 minutes under gentle agitation (150 rpm).

  • Centrifuge the V-bottom plate at 1,000 × g for 10 minutes at 4°C to pellet intact erythrocytes.

  • Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well flat-bottom polystyrene plate.

  • Measure the optical density (OD) at 414 nm using a microplate spectrophotometer.

Data Analysis & Expected Results

Calculate the percentage of hemolysis for each well using the following self-normalizing equation:

% Hemolysis=(ODTriton​−ODPBS​ODsample​−ODPBS​​)×100

Plot the % Hemolysis against the log-transformed Ascaphin-5 concentration. Use non-linear regression (sigmoidal dose-response curve) to interpolate the HC50​ value.

Representative Quantitative Profile of Ascaphin-5: Ascaphin-5 demonstrates a highly favorable therapeutic window, exhibiting potent antibacterial activity while maintaining negligible cytotoxicity against human erythrocytes[4],[1].

Target Organism / Cell TypeMetricConcentrationInterpretation
Staphylococcus aureusMIC8.16 µg/mLHigh potency against Gram-positive[4]
Escherichia coliMIC16.32 µg/mLHigh potency against Gram-negative[4]
Bacillus subtilisMIC16.00 µMBaseline reference for AMP optimization[2]
Human Erythrocytes HC50​ > 128 µM Negligible hemolytic activity [2]

Table 1: Summarized antimicrobial and hemolytic profile of Ascaphin-5, demonstrating its broad therapeutic index.

Experimental Workflow Visualization

Ascaphin5_Hemolysis Blood Human Whole Blood (Heparin/EDTA) Wash Erythrocyte Washing 3x in PBS (pH 7.4) Blood->Wash Suspension 4% (v/v) RBC Suspension in PBS Wash->Suspension Incubation Incubation 1h at 37°C Suspension->Incubation Peptide Ascaphin-5 (Serial Dilutions) Peptide->Incubation PosCtrl 0.1% Triton X-100 (100% Lysis) PosCtrl->Incubation NegCtrl PBS Buffer (0% Lysis) NegCtrl->Incubation Centrifuge Centrifugation 1000 x g, 10 min, 4°C Incubation->Centrifuge Absorbance Supernatant Transfer & Absorbance (OD 414 nm) Centrifuge->Absorbance Analysis Data Analysis Calculate % Hemolysis & HC50 Absorbance->Analysis

Figure 1: Workflow of the Ascaphin-5 human erythrocyte hemolysis assay.

References

  • Source: Biochemical and Biophysical Research Communications (Carlos Davidson Archive)
  • Source: Microorganisms / PMC (National Institutes of Health)
  • Painting Peptides With Antimicrobial Potency Through Deep Reinforcement Learning Source: bioRxiv / Advanced Science URL
  • Source: CPU-Bioinfor (Data Repository of Antimicrobial Peptides)

Sources

Application

Application Notes and Protocols for the Recombinant Expression of Ascaphin-5 in E. coli

Authored by: A Senior Application Scientist Introduction: The Promise of Ascaphin-5 and the Challenge of its Production Antimicrobial resistance represents a critical and escalating threat to global public health. In res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Promise of Ascaphin-5 and the Challenge of its Production

Antimicrobial resistance represents a critical and escalating threat to global public health. In response, there is an urgent need for novel classes of antibiotics. Antimicrobial peptides (AMPs), key components of the innate immune system across diverse species, are promising candidates to fill this therapeutic void.[1][2] Ascaphin-5 is a 24-residue cationic, amphipathic peptide originally isolated from the skin secretions of the tailed frog, Ascaphus truei, the most primitive extant anuran.[3][4][5] This peptide has demonstrated noteworthy inhibitory activity against bacteria such as Escherichia coli and Staphylococcus aureus.[3][4] Its mechanism of action is believed to involve the disruption and permeabilization of microbial cell membranes.[6]

While promising, the translation of Ascaphin-5 from a laboratory curiosity to a viable therapeutic candidate is hampered by production challenges. Isolation from natural sources is not scalable, and chemical synthesis, while feasible, can be prohibitively expensive for large-scale manufacturing.[7][8][9] Recombinant expression in hosts like E. coli offers a cost-effective and scalable alternative.[7][10][11] However, the very properties that make AMPs effective—their toxicity to microbial cells—pose a significant challenge to their production in a bacterial host.[1][9][10]

This document provides a comprehensive, field-proven guide for the successful recombinant expression, purification, and validation of Ascaphin-5 in E. coli. We will move beyond a simple recitation of steps to explain the underlying scientific principles and strategic decisions that ensure a robust and reproducible workflow, from initial gene design to final bioactivity assessment.

Part 1: Strategic Design of the Expression Cassette

The cornerstone of successful recombinant AMP production is a meticulously designed expression strategy that circumvents the peptide's inherent toxicity to the E. coli host and protects it from proteolytic degradation.[7][10] Our approach is centered on the expression of Ascaphin-5 as a fusion protein, a widely adopted and effective strategy.[7][10][11]

Gene Synthesis and Codon Optimization

The native gene sequence for Ascaphin-5 is not suitable for high-level expression in E. coli due to differences in codon usage bias between frogs and bacteria.[12] Failure to address this can lead to ribosome stalling, premature termination of translation, and significantly reduced protein yields.

Principle of Causality: Different organisms exhibit preferences for specific codons (synonymous codons) that encode the same amino acid. This bias is linked to the relative abundance of corresponding tRNA molecules within the cell.[13][14] To maximize translational efficiency, the Ascaphin-5 coding sequence must be reverse-translated and optimized to match the codon usage of highly expressed genes in E. coli.[13][14][15]

Protocol:

  • Obtain the amino acid sequence for Ascaphin-5 from a reliable database such as UniProt.[16]

  • Utilize a commercial gene synthesis service or a web-based codon optimization tool.

  • Key Optimization Parameters:

    • Target Organism: Escherichia coli (K-12 strain).

    • Avoid Rare Codons: Eliminate or reduce codons that are infrequently used in E. coli, such as AGA, AGG (arginine), and CUA (leucine).[13]

    • GC Content: Adjust the GC content to be between 50-60% for optimal stability.

    • mRNA Secondary Structure: Minimize stable hairpin loops, particularly near the 5' end (Shine-Dalgarno sequence), to ensure efficient ribosome binding and translation initiation.[12]

    • Remove Cryptic Splice Sites & Restriction Sites: Eliminate sequences that could be recognized by host enzymes or interfere with subsequent cloning steps.

Ascaphin-5 Peptide Profile
Origin Ascaphus truei (Coastal tailed frog)[16]
Sequence GIKDWI KGA AKK LIKT VASH IANQ[6]
Length 24 amino acids
Molecular Weight ~2591 Da[6]
Net Charge (pH 7) +4 to +5[6]
Selection of a Fusion Partner and Cleavage Strategy

Expressing a small, cationic peptide like Ascaphin-5 directly would be lethal to the E. coli host. A fusion partner serves two critical functions: it neutralizes the toxicity of the AMP and provides a larger protein body that protects the peptide from intracellular proteases.[7][9][10]

Expertise & Experience: The choice of fusion partner is a critical decision. While many options exist, the Small Ubiquitin-like Modifier (SUMO) tag is an excellent choice for several reasons. It is a highly soluble protein known to enhance the expression and solubility of its fusion partners.[8][10] Furthermore, it can be efficiently and specifically cleaved by the SUMO protease (Ulp1), which recognizes the tertiary structure of the SUMO tag, not just a linear amino acid sequence, leading to highly specific cleavage with no off-target effects.

For this protocol, however, we will detail a more universally applicable system using a standard solubility-enhancing tag like Thioredoxin (Trx) or Glutathione S-transferase (GST), combined with a chemical or enzymatic cleavage site.[10] We will use a polyhistidine (6xHis) tag for purification and an Enterokinase cleavage site for release of the native Ascaphin-5 peptide.

The Logic of the Construct:

  • 6xHis-Tag: Placed at the N-terminus, this tag allows for efficient, one-step purification of the fusion protein from the cell lysate using Immobilized Metal Affinity Chromatography (IMAC).[10][17]

  • Thioredoxin (Trx): A ~12 kDa protein that is highly soluble and has been shown to enhance the expression levels and solubility of many passenger proteins in the E. coli cytoplasm.[10]

  • Enterokinase Cleavage Site: Enterokinase is a highly specific serine protease that recognizes the sequence Asp-Asp-Asp-Asp-Lys (DDDDK) and cleaves C-terminal to the lysine residue.[18][19] Placing this site between the Trx tag and the Ascaphin-5 sequence allows for the precise release of the target peptide with its native N-terminus.[10][20]

Visualizing the Expression Cassette

The final construct, inserted into a suitable expression vector (e.g., pET series), will contain the following elements under the control of an inducible promoter like T7.

Expression_Cassette cluster_vector Expression Vector (pET Backbone) T7_Promoter T7 Promoter RBS RBS T7_Promoter->RBS His_Tag 6xHis-Tag RBS->His_Tag Trx_Tag Thioredoxin (Trx) Solubility Tag His_Tag->Trx_Tag EK_Site Enterokinase Cleavage Site (DDDDK) Trx_Tag->EK_Site Ascaphin5 Codon-Optimized Ascaphin-5 Gene EK_Site->Ascaphin5 T7_Terminator T7 Terminator Ascaphin5->T7_Terminator

Caption: Schematic of the pET-based expression cassette for Trx-His-Ascaphin-5.

Part 2: Expression in a Specialized E. coli Host

Standard E. coli expression strains like BL21(DE3) may still suffer from basal (leaky) expression of the toxic peptide, even before induction. This can lead to poor cell growth and reduced final yields.

Principle of Causality: To mitigate the toxicity from leaky expression, it is crucial to use an E. coli strain that offers tighter control over the expression system. Strains like BL21(DE3) pLysS or C41(DE3) are specifically designed for this purpose.[21]

  • BL21(DE3) pLysS: This strain carries a plasmid (pLysS) that constitutively expresses T7 lysozyme. T7 lysozyme is a natural inhibitor of T7 RNA polymerase, the enzyme that drives transcription from the T7 promoter. This reduces basal expression of the target gene prior to induction with IPTG.[21][22]

  • C41(DE3) / C43(DE3): These strains have mutations that allow them to tolerate the expression of proteins that would otherwise be toxic, making them particularly suitable for expressing membrane proteins and AMPs.[21][23]

Protocol: Small-Scale Expression Trial

Scientist's Note: Before committing to a large-scale culture, always perform a small-scale trial to determine the optimal expression conditions (e.g., IPTG concentration, temperature, induction time).

  • Transformation: Transform the pET-Trx-His-Ascaphin-5 plasmid into chemically competent E. coli BL21(DE3) pLysS cells. Plate on LB agar containing the appropriate antibiotics (e.g., Kanamycin for the pET vector and Chloramphenicol for the pLysS plasmid) and incubate overnight at 37°C.

  • Inoculation: Inoculate a single colony into 5 mL of LB broth with antibiotics. Grow overnight at 37°C with shaking (220 rpm).

  • Growth: Inoculate 50 mL of fresh LB broth (with antibiotics) with 500 µL of the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Take a 1 mL "Pre-Induction" sample and centrifuge to pellet the cells. Store the pellet at -20°C.

    • Induce the remaining culture with Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 30°C and continue to incubate with shaking for an additional 4-6 hours.

  • Harvesting:

    • Take a 1 mL "Post-Induction" sample and pellet the cells.

    • Harvest the remaining cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

  • Validation (SDS-PAGE): Lyse the pre- and post-induction cell pellets and analyze the total protein by SDS-PAGE. A successful expression will show a distinct band at the expected molecular weight of the fusion protein (~15 kDa: ~12 kDa for Trx + ~1 kDa for His-tag/linkers + ~2.6 kDa for Ascaphin-5) in the post-induction lane that is absent or faint in the pre-induction lane.

Part 3: Purification and Cleavage

This phase involves isolating the fusion protein, cleaving it to release Ascaphin-5, and purifying the final peptide.

Workflow Overview

Purification_Workflow CellPellet Harvested E. coli Cell Pellet Lysis Cell Lysis (Sonication) CellPellet->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification IMAC Step 1: IMAC Purification (Ni-NTA Column) Clarification->IMAC Soluble Lysate Cleavage On-Column or In-Solution Enterokinase Cleavage IMAC->Cleavage Eluted Fusion Protein IMAC2 Step 2: Reverse IMAC (Collection of Flow-through) Cleavage->IMAC2 Final_Polish Step 3: Final Polishing (RP-HPLC) IMAC2->Final_Polish Cleaved Peptide Pure_Peptide Pure Ascaphin-5 Peptide Final_Polish->Pure_Peptide

Caption: Multi-step purification and cleavage workflow for Ascaphin-5.

Protocol: Fusion Protein Purification (IMAC)
  • Lysis: Resuspend the frozen cell pellet in Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM Imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail. Incubate on ice for 30 minutes, then sonicate to complete lysis and shear DNA.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Binding: Add the clarified supernatant to a pre-equilibrated Ni-NTA agarose resin column. Allow the lysate to bind to the resin.

  • Washing: Wash the column with several column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.[17]

  • Elution: Elute the His-tagged fusion protein using Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM Imidazole, pH 8.0).[24] Collect fractions and analyze by SDS-PAGE to identify those containing the pure fusion protein.

Protocol: Enterokinase Cleavage and Final Purification

Trustworthiness: The efficiency of enterokinase cleavage can be affected by the protein's conformation and buffer conditions.[18] A small-scale pilot reaction is recommended to optimize the enzyme-to-substrate ratio and incubation time.

  • Buffer Exchange: Pool the fractions containing the pure fusion protein and buffer exchange into a cleavage-compatible buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl2, pH 8.0) using dialysis or a desalting column.[18][19]

  • Cleavage Reaction: Add Enterokinase to the fusion protein solution (a starting ratio of 1:100 w/w enzyme:protein is common). Incubate at 25°C for 16-24 hours.[19]

  • Separation of Peptide from Tag: After cleavage, the mixture contains the cleaved Trx-His tag, Ascaphin-5, and the enterokinase.

    • Reverse IMAC: Pass the cleavage reaction mixture back over a Ni-NTA column. The Trx-His tag and the His-tagged enterokinase (if used) will bind to the resin. The Ascaphin-5 peptide, now lacking the His-tag, will be found in the flow-through and initial wash fractions.

  • Final Polishing (RP-HPLC):

    • The collected flow-through can be further purified and desalted using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[25][26] This is a powerful technique for separating peptides based on their hydrophobicity and is essential for achieving high purity.[25][27]

    • A C18 column is typically used for peptides of this nature.[27] Elution is achieved with a gradient of an organic solvent like acetonitrile in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA).[25]

Part 4: Quality Control and Validation

It is imperative to confirm both the identity and purity of the final peptide product before proceeding to functional assays.

Purity Assessment by RP-HPLC

Principle: Analytical RP-HPLC is used to assess the final purity of the Ascaphin-5 sample.[28][29] A pure sample should yield a single, sharp, symmetrical peak in the chromatogram.[27] Purity is calculated by integrating the area of the main peak relative to the total area of all peaks detected (typically at 220 nm, where the peptide bond absorbs).[27]

Parameter Typical Condition
Column Analytical C18 (e.g., 4.6 x 250 mm, 5 µm)[27]
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient, e.g., 5% to 65% B over 30 minutes
Detection UV at 220 nm and 280 nm
Expected Purity >95% for biological assays
Identity Confirmation by Mass Spectrometry

Principle: Mass spectrometry (MS) provides an accurate measurement of the peptide's molecular weight, confirming its identity.[30] Techniques like MALDI-TOF or ESI-MS are commonly used.[31] The experimentally determined mass should match the theoretical mass calculated from the amino acid sequence of Ascaphin-5. Tandem mass spectrometry (MS/MS) can be used to further confirm the peptide's sequence by fragmenting the peptide and analyzing the resulting fragment ions.[32][33]

Part 5: Functional Validation: Antimicrobial Activity Assay

The final and most critical step is to verify that the recombinant Ascaphin-5 is biologically active. The standard method for this is to determine its Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[34][35][36]

  • Prepare Peptide Stock: Dissolve the purified, lyophilized Ascaphin-5 in sterile, deionized water or a suitable buffer to a known concentration.

  • Prepare Bacterial Inoculum: Grow a culture of the test organism (e.g., E. coli ATCC 25922) to the mid-logarithmic phase. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[37]

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the Ascaphin-5 stock solution in broth to test a range of concentrations.[34][35]

  • Inoculation: Add the prepared bacterial inoculum to each well, bringing the final volume to 100 or 200 µL. The final bacterial concentration should be ~5 x 10^5 CFU/mL.[37]

  • Controls: Include a positive control (bacteria in broth, no peptide) and a negative control (broth only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[35]

  • Determine MIC: The MIC is the lowest concentration of Ascaphin-5 at which there is no visible turbidity (i.e., no bacterial growth).[35] The results can be read by eye or with a microplate reader.

References

  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]

  • Park, K., et al. (n.d.). Rapid and accurate peptide identification from tandem mass spectra. PMC - NIH. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. Retrieved from [Link]

  • CD Biosynsis. (2025, March 28). Codon Optimization for Different Expression Systems: Key Points and Case Studies. Retrieved from [Link]

  • Main, L. C., & Ketterlinus, R. (2010, July 2). Enhanced Peptide Identification with an Ultra High Resolution Mass Spectrometer. Technology Networks. Retrieved from [Link]

  • Burgess-Brown, N. A., et al. (2008). Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study. Protein Expression and Purification, 59(1), 94-102. Retrieved from [Link]

  • Khetan, A., et al. (2016). Development of Escherichia coli Strains That Withstand Membrane Protein-Induced Toxicity and Achieve High-Level Recombinant Membrane Protein Production. ACS Synthetic Biology, 6(1), 106-116. Retrieved from [Link]

  • University of Tübingen. (n.d.). Identification of Peptides.
  • Li, Y. (2011). Recombinant production of antimicrobial peptides in Escherichia coli: a review. Protein Expression and Purification, 80(2), 260-267. Retrieved from [Link]

  • Mascheroni, E., et al. (2024). Exploiting different strategies for the recombinant production of antimicrobial peptides. FEBS Open Bio. Retrieved from [Link]

  • Bio-protocol. (n.d.). Antimicrobial Activity Assays. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC of Peptides and Proteins.
  • Canadian Science Publishing. (n.d.). Recombinant expression of antimicrobial peptides using a novel self-cleaving aggregation tag in Escherichia coli. Retrieved from [Link]

  • Li, Y. (2009). Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli. Biotechnology and Applied Biochemistry, 54(1), 1-9. Retrieved from [Link]

  • Lee, J. H., et al. (2013). Facilitation of Expression and Purification of an Antimicrobial Peptide by Fusion with Baculoviral Polyhedrin in Escherichia coli. Applied and Environmental Microbiology, 79(18), 5549-5555. Retrieved from [Link]

  • Kim, J. H., et al. (2020). Expression of Antimicrobial Peptide (AMP), Cecropin B, in a Fused Form to SUMO Tag With or Without Three-Glycine Linker in Escherichia coli and Evaluation of Bacteriolytic Activity of the Purified AMP. Frontiers in Microbiology, 11, 168. Retrieved from [Link]

  • GenScript. (n.d.). Codon Optimization for Increased Protein Expression. Retrieved from [Link]

  • Wang, Z., et al. (2025, June 2). A Deep Learning-Based Codon Optimization Tool for Enhanced Heterologous Protein Expression in Escherichia coli. bioRxiv. Retrieved from [Link]

  • ABclonal. (n.d.). Enterokinase. Retrieved from [Link]

  • Smith, K. P., et al. (2019). Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. Antimicrobial Agents and Chemotherapy, 63(1), e01760-18. Retrieved from [Link]

  • Soković, M., et al. (2024, October 4). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Plants. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Scite.ai. (n.d.). Recombinant antimicrobial peptides efficiently produced using novel cloning and purification processes. Retrieved from [Link]

  • ResearchGate. (2013, October 6). Which E. coli strain is best for protein expression?. Retrieved from [Link]

  • Xing, L., et al. (2014). Recombinant expression of antimicrobial peptides using a novel self-cleaving aggregation tag in Escherichia coli. Canadian Journal of Microbiology, 60(3), 159-165. Retrieved from [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Refinement of the Fusion Tag PagP For Efficient Inclusion Body-Targeted Expression of Recombinant Antimicrobial Peptides in Escherichia Coli. Retrieved from [Link]

  • QIAGEN. (n.d.). How can I express toxic protein in E. coli?. Retrieved from [Link]

  • Sittipol, D., et al. (2023). Cloning, recombinant expression, purification, and functional characterization of AGAAN antibacterial peptide. Biologia, 78(5), 1335-1345. Retrieved from [Link]

  • SciSpace. (n.d.). Expression of highly toxic genes in E. coli: special strategies and genetic tools. Retrieved from [Link]

  • Leite, A., et al. (2021). Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag. Polymers, 13(19), 3274. Retrieved from [Link]

  • Costa, S., et al. (2014). Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system. Frontiers in Microbiology, 5, 63. Retrieved from [Link]

  • Liew, O. W., et al. (2005). Enhancing the specificity of the enterokinase cleavage reaction to promote efficient cleavage of a fusion tag. Analytical Biochemistry, 346(1), 127-135. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. Retrieved from [Link]

  • Liu, X., et al. (2021). A Method for Rapid Screening, Expression, and Purification of Antimicrobial Peptides. International Journal of Molecular Sciences, 22(17), 9516. Retrieved from [Link]

  • Ang, K. S., et al. (2025, August 1). OPT: Codon optimize gene sequences for E. coli protein overexpression. Nucleic Acids Research. Retrieved from [Link]

  • Jamil, A., et al. (2020). Recombinant Antimicrobial Peptides - Concepts and Applications. Annals of Nutrition & Food Science, 4(1), 1045. Retrieved from [Link]

  • Google Patents. (n.d.). Enterokinase cleavage sequences and their use.
  • Carlos Davidson. (n.d.). The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. Retrieved from [Link]

  • United Arab Emirates University. (2004, July 16). The ascaphins: A family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. Retrieved from [Link]

  • UniProt. (n.d.). Ascaphin-5 - Ascaphus truei (Coastal tailed frog) | History | UniProtKB | UniProt. Retrieved from [Link]

  • Conlon, J. M., et al. (2004). The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. Biochemical and Biophysical Research Communications, 320(1), 170-175. Retrieved from [Link]

Sources

Method

Application Note: Ascaphin-5 as a Scaffold for Novel Antibiotic Development

Introduction and Biological Context The rapid emergence of multidrug-resistant (MDR) bacterial strains has necessitated the exploration of unconventional therapeutic modalities. Antimicrobial peptides (AMPs) represent a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Context

The rapid emergence of multidrug-resistant (MDR) bacterial strains has necessitated the exploration of unconventional therapeutic modalities. Antimicrobial peptides (AMPs) represent a promising class of fast-acting, broad-spectrum agents that evade traditional mechanisms of bacterial resistance[1]. Among these, Ascaphin-5 , an AMP originally isolated from the skin secretions of the coastal tailed frog (Ascaphus truei), has garnered significant attention in drug development[2].

Ascaphin-5 is a 24-residue linear peptide (Sequence: GIKDWIKGAAKKLIKTVASNIANQ) characterized by a net positive charge (+4 to +5) and a hydrophobic content of approximately 52%[3],[2]. Unlike its highly hemolytic paralog Ascaphin-8, which is C-terminally amidated, Ascaphin-5 possesses a free carboxyl terminus[2]. This structural nuance is critical: it reduces hemolytic toxicity against human erythrocytes while maintaining a high degree of bacterial selectivity, making it an ideal scaffold for clinical optimization[2].

Mechanism of Action (MoA)

The microbicidal efficacy of Ascaphin-5 is primarily driven by its biophysical interaction with microbial membranes[4]. The causality of this mechanism can be broken down into three sequential phases:

  • Electrostatic Attraction : The cationic lysine (Lys) residues of Ascaphin-5 are electrostatically drawn to the anionic phospholipids (e.g., phosphatidylglycerol) prevalent in bacterial cell membranes, ensuring selective targeting over zwitterionic mammalian membranes[4],[1].

  • Conformational Transition : Upon partitioning into the membrane-mimetic environment, the unstructured peptide adopts a highly amphipathic α-helical conformation[1].

  • Pore Formation and Lysis : The hydrophobic face of the α-helix inserts into the lipid bilayer, destabilizing the membrane architecture. This leads to the formation of transmembrane pores, osmotic dysregulation, and rapid cell lysis[4],[2].

MoA A Ascaphin-5 (Cationic Peptide) B Electrostatic Binding (Anionic Lipids) A->B C Amphipathic α-Helix Formation B->C D Membrane Insertion & Pore Formation C->D E Osmotic Imbalance & Cell Lysis D->E

Figure 1: Mechanism of action for Ascaphin-5 leading to bacterial cell lysis.

Physicochemical and Antimicrobial Profiling

Ascaphin-5 exhibits moderate to strong potency against a wide array of Gram-negative and Gram-positive pathogens[5],[6]. Recent computational advancements have utilized deep reinforcement learning models (e.g., AMPainter) to optimize the Ascaphin-5 sequence. By iteratively mutating specific residues, researchers have generated derivatives like A05 , which demonstrates a profound 64-fold increase in antimicrobial potency against Bacillus subtilis compared to the wild-type peptide[7],[8].

Table 1: Quantitative Antimicrobial Efficacy of Ascaphin-5 and Derivatives
Peptide VariantTarget PathogenGram StainMIC (µM)Reference
Wild-Type Ascaphin-5Escherichia coliNegative6.0 - 16.0[2],[6]
Wild-Type Ascaphin-5Pseudomonas aeruginosaNegative13.0[6]
Wild-Type Ascaphin-5Staphylococcus aureusPositive16.0 - 32.0[2],[5]
Wild-Type Ascaphin-5Bacillus subtilisPositive16.0[7]
A05 (AI-Optimized) Bacillus subtilisPositive0.25 [7]

Experimental Workflows and Protocols

To effectively translate Ascaphin-5 from a biological isolate to a viable therapeutic candidate, rigorous synthesis, validation, and optimization pipelines must be established.

Workflow S1 Solid-Phase Peptide Synthesis (Fmoc Chemistry) S2 RP-HPLC Purification (>95% Purity) S1->S2 S3 In Vitro Efficacy Testing (MIC Assays) S2->S3 S4 Mechanism Validation (SYTOX Green / Hemolysis) S3->S4 S5 AI-Driven Optimization (Deep Reinforcement Learning) S3->S5 Feedback Loop S4->S5

Figure 2: Experimental workflow for Ascaphin-5 synthesis, validation, and AI optimization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ascaphin-5

Rationale: Fmoc-based SPPS is prioritized over Boc-chemistry because it utilizes mild, base-catalyzed deprotection (piperidine), avoiding the harsh anhydrous hydrogen fluoride (HF) cleavage that can degrade sensitive residues like Tryptophan (Trp) and Asparagine (Asn) present in Ascaphin-5[2].

  • Resin Preparation: Swell 0.1 mmol of Wang resin (for a free C-terminus) in Dichloromethane (DCM) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in N,N-Dimethylformamide (DMF) for 2 × 10 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling: Dissolve 4 equivalents of the Fmoc-protected amino acid, 4 eq of HBTU, and 8 eq of N,N-Diisopropylethylamine (DIPEA) in DMF. Add to the resin and agitate for 45 minutes.

  • Iterative Elongation: Repeat deprotection and coupling steps sequentially for the 24 residues of Ascaphin-5.

  • Global Cleavage: Treat the resin with a cleavage cocktail (95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2 hours. Causality Note: TIS acts as a scavenger to prevent carbocations from re-attaching to the electron-rich Trp residue.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a Vydac C-18 column, employing a linear gradient of acetonitrile (with 0.1% TFA)[2]. Validate mass via MALDI-TOF MS (Expected MW: ~2591 Da)[9].

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The broth microdilution method provides a standardized, self-validating system to quantify antimicrobial potency. Cation-adjusted Mueller-Hinton Broth (CAMHB) is strictly required, as physiological concentrations of divalent cations (Ca²⁺, Mg²⁺) stabilize bacterial membranes and provide a realistic assessment of the AMP's electrostatic binding capability.

  • Inoculum Preparation: Culture target bacteria (e.g., E. coli ATCC 25922) overnight. Dilute in CAMHB to achieve a final inoculum of 5×105 CFU/mL.

  • Peptide Dilution: In a 96-well polypropylene plate (to prevent peptide adsorption), perform two-fold serial dilutions of Ascaphin-5 (ranging from 128 µM to 0.25 µM) in 50 µL of CAMHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well.

  • Controls: Include a positive growth control (bacteria + broth, no peptide), a negative sterility control (broth only), and a reference antibiotic control (e.g., Polymyxin B).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth (measured via absorbance at OD₆₀₀).

Protocol 3: Membrane Permeabilization Validation (SYTOX Green Assay)

Rationale: To confirm that Ascaphin-5 kills bacteria via pore formation (as outlined in the MoA), SYTOX Green is utilized. This high-affinity nucleic acid stain is impermeant to live cells but easily penetrates compromised membranes, yielding a >500-fold fluorescence enhancement upon DNA binding.

  • Cell Preparation: Wash mid-log phase bacterial cells and resuspend in 10 mM HEPES buffer (pH 7.4) to an OD₆₀₀ of 0.1.

  • Dye Incubation: Add SYTOX Green to a final concentration of 1 µM and incubate in the dark for 15 minutes.

  • Baseline Measurement: Transfer 100 µL of the suspension to a black 96-well microplate. Measure baseline fluorescence (Excitation: 504 nm, Emission: 523 nm) for 5 minutes.

  • Peptide Addition: Inject Ascaphin-5 at 1× and 2× MIC concentrations.

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes. A rapid spike in fluorescence confirms immediate membrane disruption, validating the biophysical MoA of Ascaphin-5[4],[1].

References

  • Conlon, J.M. et al. (2004). The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. Biochemical and Biophysical Research Communications.
  • Wang, Y. et al. (2025). Painting Peptides with Antimicrobial Potency through Deep Reinforcement Learning. bioRxiv.
  • Conlon, J.M. et al. (2007). Peptidomic analysis of skin secretions supports separate species status for the tailed frogs, Ascaphus truei and Ascaphus montanus. Peptides / DigitalCommons@UNL.
  • Silva, L. et al. (2025). Investigating the Antimicrobial Activity of Anuran Toxins. Microorganisms / PMC.
  • EvitaChem. Ascaphin-5M (EVT-247038) Mechanism of Action.
  • CPU Bioinformatics. The All Information Of DRAMP01844: Ascaphin-5.
  • ACDB. Sequence Data: Ascaphin-5.

Sources

Application

Application Note: Formulation of Ascaphin-5 for Topical Antimicrobial Use

Executive Summary Ascaphin-5 is a 24-amino acid antimicrobial peptide (AMP) originally isolated from the skin secretions of the Coastal tailed frog (Ascaphus truei)[1][2]. Amidst the escalating crisis of multidrug-resist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ascaphin-5 is a 24-amino acid antimicrobial peptide (AMP) originally isolated from the skin secretions of the Coastal tailed frog (Ascaphus truei)[1][2]. Amidst the escalating crisis of multidrug-resistant (MDR) dermal infections, AMPs represent a critical frontier in alternative therapeutics[3]. This application note provides a comprehensive, self-validating workflow for the synthesis, purification, and formulation of Ascaphin-5 into a topical hydrogel. Designed for drug development professionals, this guide emphasizes the physicochemical causality behind vehicle selection, ensuring the peptide remains biologically active and structurally stable for topical administration.

Mechanistic Rationale & Molecular Profiling

Ascaphin-5 exerts its bactericidal effects via direct membrane disruption. The peptide is highly cationic (net charge +4) and amphipathic. This structural profile drives an initial electrostatic attraction to the negatively charged lipopolysaccharides (Gram-negative) or teichoic acids (Gram-positive) on bacterial cell walls[4].

Upon binding, Ascaphin-5 undergoes a conformational shift into an α-helix, partitioning into the lipid bilayer to form toroidal pores. This structural breach leads to rapid osmotic imbalance and cell lysis[4]. Crucially, unlike its homologs Ascaphin-1 and -8, Ascaphin-5 features a free carboxyl terminus . This specific modification significantly attenuates its hemolytic activity against mammalian erythrocytes while preserving high selectivity for bacterial pathogens[2].

MOA A Ascaphin-5 (Cationic, +4) B Electrostatic Attraction (Anionic Bacterial Membrane) A->B Target Binding C Conformational Shift (Amphipathic α-helix) B->C Hydrophobic Partitioning D Membrane Insertion (Toroidal Pore Formation) C->D Peptide Accumulation E Cell Lysis & Pathogen Death D->E Osmotic Imbalance

Figure 1: Mechanism of action for Ascaphin-5 mediated bacterial membrane disruption.

Table 1: Physicochemical Profile of Ascaphin-5
ParameterSpecificationMechanistic Implication
Sequence GIKDWIKGAAKKLIKTVASNIANQ24-residue linear peptide derived from A. truei[5][6].
Net Charge +4 (at pH 6.0)Drives initial electrostatic affinity for anionic bacterial surfaces.
Hydrophobicity ~52%Optimizes lipid bilayer partitioning and α-helix stabilization.
C-Terminus Free Carboxyl (-COOH)Reduces mammalian cytotoxicity (hemolysis) compared to amidated analogs[2].
Target Pathogens S. aureus, E. coli, P. aeruginosaBroad-spectrum efficacy suitable for complex topical infections[2][4].

Formulation Strategy: Overcoming Cationic Peptide Challenges

The primary failure point in formulating cationic AMPs for [5] is vehicle incompatibility[7]. Traditional dermatological hydrogels heavily rely on anionic polymers, such as Carbopol (polyacrylic acid). Dispersing a +4 charged peptide into an anionic matrix results in immediate electrostatic complexation. This quenches the active pharmaceutical ingredient (API), leading to peptide precipitation and complete loss of bioavailability.

The Causality of Choice: To maintain Ascaphin-5 in a monomeric, biologically active state, this protocol utilizes Hydroxyethyl Cellulose (HEC) , a non-ionic, water-soluble polymer. HEC provides the necessary shear-thinning rheology for topical spreadability without electrostatically interacting with the peptide. Furthermore, a slightly acidic buffer (pH 6.0) is selected to match the natural acid mantle of human skin, which simultaneously maximizes the ionization of the peptide's lysine residues, ensuring optimal solubility and stability.

Experimental Protocols

Workflow A Peptide Synthesis (Fmoc-SPPS on Wang Resin) B Purification & QC (RP-HPLC / MALDI-TOF) A->B Cleavage & Deprotection D Active Incorporation (Cold-process mixing) B->D Lyophilized Peptide C Vehicle Preparation (Non-ionic HEC Base) C->D Hydrated Matrix E In Vitro Validation (Franz Cell / MIC Assays) D->E Formulated Hydrogel

Figure 2: Workflow for the synthesis, formulation, and validation of Ascaphin-5 topical hydrogel.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Purification

Rationale: Fmoc-SPPS is selected over Boc-SPPS to allow for mild, base-catalyzed deprotection, preserving the integrity of sensitive side chains. is specifically chosen as the solid support because it yields the required free C-terminus upon cleavage, which is critical for Ascaphin-5's low-hemolysis profile[2].

  • Resin Preparation: Swell Wang resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Coupling: Perform sequential coupling of Fmoc-protected amino acids using HBTU/DIPEA (1:1:2 equivalents relative to resin loading) for 45 minutes per cycle.

  • Deprotection: Remove Fmoc groups using 20% piperidine in DMF (2 × 10 min).

  • Cleavage: Cleave the synthesized peptide from the resin using a Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) cocktail for 2 hours at room temperature.

  • Recovery: Precipitate the crude peptide in cold diethyl ether, centrifuge at 4000 RPM for 10 minutes, and lyophilize the pellet.

  • Purification: Purify via Preparative RP-HPLC using a C18 column with a linear gradient of Acetonitrile/Water (containing 0.1% TFA)[2].

Self-Validation Checkpoint: The synthesis is validated if the analytical RP-HPLC chromatogram shows a single dominant peak (>95% AUC) at the expected retention time. Molecular identity must be confirmed via MALDI-TOF MS, ensuring the observed m/z matches the theoretical monoisotopic mass of the 24-residue sequence.

Protocol 2: Preparation of 1% (w/w) Ascaphin-5 Non-Ionic Hydrogel

Rationale: A cold-process incorporation method is strictly required. High-shear, high-temperature homogenization (common in cream manufacturing) will denature the peptide's secondary α-helical structure and accelerate hydrolytic degradation.

  • Base Hydration: Disperse 2.0 g of HEC powder into 90 mL of 10 mM Phosphate Buffer (pH 6.0) under continuous overhead stirring (400 RPM).

  • Polymer Swelling: Allow the polymer to hydrate at 4°C for 12 hours to form a clear, bubble-free hydrogel matrix.

  • API Dissolution: Dissolve 1.0 g of lyophilized Ascaphin-5 in 5 mL of the same 10 mM Phosphate Buffer.

  • Preservation: Add 0.5 g of Phenoxyethanol to the hydrogel base. (Note: Avoid parabens, which can partition into micellar structures and interact with the hydrophobic domains of the peptide).

  • Cold Incorporation: Gently fold the peptide solution into the HEC base using a low-shear planetary mixer at room temperature until visually homogenous. QS to 100 g with buffer.

Self-Validation Checkpoint: The formulation is validated if the hydrogel remains optically clear and maintains a stable viscosity after 48 hours at both 4°C and 40°C. Any turbidity indicates peptide aggregation or buffer incompatibility, necessitating immediate reformulation.

Protocol 3: In Vitro Release and Antimicrobial Efficacy Validation

Rationale: Demonstrating that the peptide not only releases from the polymer matrix but also retains its biological conformation is critical for clinical translation[3].

  • Release Kinetics (Franz Diffusion Cell):

    • Mount a synthetic Strat-M® membrane between the donor and receptor compartments.

    • Fill the receptor compartment with PBS (pH 7.4) maintained at 32°C (skin surface temperature).

    • Apply 0.5 g of the Ascaphin-5 hydrogel to the donor compartment.

    • Sample 200 µL of the receptor fluid at 1, 2, 4, 8, and 24 hours, replacing with fresh PBS. Quantify Ascaphin-5 via HPLC.

  • Antimicrobial Efficacy (Agar Well Diffusion):

    • Inoculate Mueller-Hinton agar plates with S. aureus (ATCC 25923) to achieve a lawn of 1×106 CFU/mL[3].

    • Punch 6 mm wells into the agar and load 50 µL of the formulated hydrogel into the wells.

    • Incubate at 37°C for 24 hours and measure the zones of inhibition.

Self-Validation Checkpoint: The delivery system is validated if the release profile follows steady-state Higuchi diffusion kinetics (exhibiting no burst release >30% in the first hour), and the agar assay yields a clear zone of inhibition >15 mm, confirming the peptide remains biologically active post-formulation.

References

  • Conlon, J.M., et al. "The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei." Biochemical and Biophysical Research Communications, 320(1):170-5, 2004. URL:[Link]

  • Eckert, R., et al. "Targeted antimicrobial moieties." US Patent 8389679B2, 2013.
  • Rangel, M., et al. "Investigating the Antimicrobial Activity of Anuran Toxins." Toxins, 15(10):590, 2023. URL:[Link]

  • Rollins-Smith, L.A., et al. "Evidence from peptidomic analysis of skin secretions that the red-legged frogs, Rana aurora draytonii and Rana aurora aurora, are distinct species." Peptides, 27(6):1305-11, 2006. URL:[Link]

  • Kim, H., et al. "Mechanism of action of antimicrobial peptide P5 truncations against Pseudomonas aeruginosa and Staphylococcus aureus." AMB Express, 9:121, 2019. URL:[Link]

Sources

Method

Application Note: Unambiguous Primary Structure Determination of Ascaphin-5 via Automated Edman Degradation

The Analytical Challenge of Ascaphin-5 Ascaphin-5 is a potent, 24-amino-acid antimicrobial peptide (AMP) isolated from the skin secretions of the coastal tailed frog (Ascaphus truei)[1]. It exhibits broad-spectrum antiba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Ascaphin-5

Ascaphin-5 is a potent, 24-amino-acid antimicrobial peptide (AMP) isolated from the skin secretions of the coastal tailed frog (Ascaphus truei)[1]. It exhibits broad-spectrum antibacterial activity against both Gram-negative and Gram-positive pathogens, making it a highly valuable candidate for novel therapeutic development[2]. The primary sequence of Ascaphin-5 (GIKDWIKGAAKKLIKTVASNIANQ) presents a unique analytical challenge for standard structural characterization techniques[3].

Expertise & Causality: While tandem mass spectrometry (LC-MS/MS) is the modern workhorse for proteomics, it fundamentally struggles to differentiate isobaric amino acids—specifically Leucine (Leu) and Isoleucine (Ile), which share an identical residue mass of 113.08 Da. Ascaphin-5 is heavily biased toward these residues, containing four Isoleucines (positions 2, 6, 14, 21) and one Leucine (position 13). Relying solely on MS/MS without specialized high-energy fragmentation risks critical sequence misassignment. Automated Edman degradation resolves this by chemically cleaving residues one by one and separating their phenylthiohydantoin (PTH) derivatives chromatographically. Because PTH-Leu and PTH-Ile possess distinct spatial hydrophobicities, they exhibit unambiguous, baseline-resolved retention times on a reversed-phase HPLC column[4].

Mechanistic Foundations of the Edman Cycle

Edman degradation is a cyclical chemical process that sequentially removes amino acids from the N-terminus of a protein without hydrolyzing the internal peptide bonds[5]. The process relies on three highly controlled chemical phases:

  • Coupling: The free α -amino group of the N-terminus reacts with phenylisothiocyanate (PITC) under alkaline conditions (pH 8-9, facilitated by trimethylamine or N-methylpiperidine vapor). The basic environment is strictly required to deprotonate the N-terminal amine, making it a strong nucleophile that attacks the PITC to form a phenylthiocarbamyl (PTC) peptide[5].

  • Cleavage: The introduction of anhydrous trifluoroacetic acid (TFA) triggers intramolecular cyclization. The acid must be anhydrous to prevent non-specific hydrolysis of the downstream peptide chain. The thiocarbonyl sulfur attacks the adjacent carbonyl carbon, cleaving the N-terminal residue as an unstable anilinothiazolinone (ATZ) amino acid[6].

  • Conversion: The ATZ-amino acid is extracted using an organic solvent (e.g., 1-chlorobutane) and treated with aqueous acid (25% TFA) and heat. This forces a structural rearrangement into a highly stable phenylthiohydantoin (PTH) amino acid, which is suitable for UV detection[7].

EdmanCycle NTerm Peptide N-Terminus (Free Amino Group) Coupling 1. Coupling + PITC (pH 8-9) NTerm->Coupling PTC PTC-Peptide Derivative Coupling->PTC Cleavage 2. Cleavage + Anhydrous TFA PTC->Cleavage ATZ ATZ-Amino Acid + Shortened Peptide Cleavage->ATZ ATZ->NTerm Shortened Peptide Recycles Conversion 3. Conversion + Aqueous Acid / Heat ATZ->Conversion Organic Extraction PTH PTH-Amino Acid (Stable for HPLC) Conversion->PTH

Chemical mechanism of Edman degradation: Coupling, Cleavage, and Conversion cycles.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. By integrating baseline blank cycles and standard calibrations, the system mathematically proves its own accuracy before sample analysis begins.

Phase 1: System Calibration & Baseline Establishment
  • Standard Mixture Injection: Inject 10 pmol of a standard mixture containing all 20 PTH-amino acids into the online reversed-phase HPLC (C18 column). Record the exact retention time (RT) for each standard. Causality: HPLC retention times drift slightly based on ambient temperature and mobile phase batch. Daily calibration ensures precise matching[4].

  • Cycle 0 (Blank Cycle): Run one complete Edman cycle on a blank, Polybrene-treated PVDF membrane. Causality: This establishes the background chemical noise, identifying reagent byproducts like diphenylthiourea (DPTU) and diphenylurea (DPU) that could otherwise be misidentified as amino acids[7].

Phase 2: Sample Immobilization
  • Membrane Preparation: Spot 2-3 µL of Biobrene Plus (a purified Polybrene solution) onto a glass fiber filter or PVDF membrane. Run a pre-cycle to wash and dry the membrane. Causality: Polybrene is a cationic polymer that non-covalently binds the amphipathic Ascaphin-5 peptide, preventing it from being washed out during the harsh organic extraction steps[5].

  • Sample Loading: Apply 50-100 pmol of purified Ascaphin-5 (dissolved in 0.1% TFA) onto the Polybrene-treated membrane. Dry under a gentle stream of argon gas.

Phase 3: Automated Sequencing Cycles
  • Sequencer Initialization: Load the membrane into the reaction cartridge of the automated protein sequencer. Purge the system with argon to ensure an oxygen-free environment. Causality: Oxygen causes oxidative desulfurization of PITC, drastically reducing coupling efficiency and destroying the Tryptophan residue at position 5.

  • Execution: Initiate 24 automated cycles. The system will sequentially perform coupling, cleavage, extraction, and conversion[6].

  • Online HPLC Analysis: The sequencer automatically injects each cycle's PTH-amino acid into the HPLC. Separation is achieved using a gradient of Buffer A (acetate buffer, pH 4.5) and Buffer B (acetonitrile/isopropanol). Detection is performed via UV absorbance at 269 nm[4].

Workflow Prep Sample Prep PVDF + Polybrene Load Load Sequencer Purge with Argon Prep->Load Run Automated Cycles Coupling & Cleavage Load->Run Extract Extraction Isolate ATZ-AA Run->Extract Convert Conversion Form PTH-AA Extract->Convert HPLC Online HPLC UV Detection (269nm) Convert->HPLC Data Data Analysis Identify via RT HPLC->Data

Automated Edman degradation workflow from sample preparation to HPLC data analysis.

Data Presentation & Expected Chromatographic Results

The unambiguous identification of Ascaphin-5 relies on matching the RT of the major peak in each cycle to the calibrated standards. The repetitive yield should be calculated by comparing the picomoles of Alanine at Cycle 9 versus Cycle 10 to mathematically validate cleavage efficiency.

CycleAmino Acid1-LetterAnalytical Focus & Expected Observation
1GlycineGHigh-yield PTH-Gly peak; used to calculate initial recovery yield.
2IsoleucineIPTH-Ile peak; baseline resolution from PTH-Leu confirms residue identity.
3LysineKElutes as ϵ -PTC-PTH-Lysine due to PITC reacting with the side-chain amine.
4Aspartic AcidDPTH-Asp peak; elutes early in the reverse-phase gradient (highly polar).
5TryptophanWPTH-Trp peak; monitor for secondary oxidation peaks if argon purge was incomplete.
6IsoleucineIPTH-Ile peak.
7LysineK ϵ -PTC-PTH-Lysine peak.
8GlycineGPTH-Gly peak.
9AlanineAPTH-Ala peak.
10AlanineAPTH-Ala peak; monitor repetitive yield to ensure no significant drop-off.
11LysineK ϵ -PTC-PTH-Lysine peak.
12LysineK ϵ -PTC-PTH-Lysine peak.
13LeucineLCritical Step: PTH-Leu peak; distinct RT from Ile confirms sequence accuracy.
14IsoleucineIPTH-Ile peak.
15LysineK ϵ -PTC-PTH-Lysine peak.
16ThreonineTForms Δ -PTH-Thr (dehydrobutyrine) due to β -elimination; distinct UV spectrum.
17ValineVPTH-Val peak.
18AlanineAPTH-Ala peak.
19SerineSForms Δ -PTH-Ser (dehydroalanine); often yields a smaller, broad peak[8].
20AsparagineNPTH-Asn peak.
21IsoleucineIPTH-Ile peak.
22AlanineAPTH-Ala peak.
23AsparagineNPTH-Asn peak.
24GlutamineQPTH-Gln peak; final cycle, expected to have lowest absolute yield due to cumulative loss.

Quality Control & Troubleshooting

  • N-Terminal Blockage: If no peak is observed in Cycle 1, the N-terminus may be blocked. While Ascaphin-5 is naturally unblocked[1], sample mishandling can induce artificial formylation. Ensure high-purity reagents and avoid urea-based buffers containing cyanate[8].

  • Carry-over (Lag): If a peak from Cycle n appears in Cycle n+1 , the cleavage step was incomplete. Solution: Increase the duration of the anhydrous TFA cleavage step or ensure the membrane is completely dry before cleavage[7].

  • Serine/Threonine Degradation: Serine and Threonine undergo β -elimination during the acidic conversion step. Expert Insight: The addition of Dithiothreitol (DTT) to the conversion flask forms stable DTT-adducts of Ser/Thr, dramatically improving their recovery and peak shape[8].

References

  • The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. carlosdavidson.org. 1

  • The All Information Of DRAMP01844. cpu-bioinfor.org. 2

  • Ascaphin-5 - Ascaphus truei (Coastal tailed frog). uniprot.org.3

  • Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. springernature.com. 4

  • 4 Steps of Edman Degradation. mtoz-biolabs.com. 6

  • Principles and Influencing Factors of Edman Sequencing. medium.com.8

  • A Comparative Guide to Protein Sequencing Reagents. benchchem.com. 7

  • Theory of Edman Sequencing, Edman Degradation. shimadzu.com. 5

Sources

Technical Notes & Optimization

Troubleshooting

Improving Ascaphin-5 solubility in aqueous buffers

A Guide to Improving Aqueous Solubility for Researchers Introduction Ascaphin-5 is a 24-residue cationic antimicrobial peptide originally isolated from the skin secretions of the tailed frog, Ascaphus truei.[1] With a hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Improving Aqueous Solubility for Researchers

Introduction

Ascaphin-5 is a 24-residue cationic antimicrobial peptide originally isolated from the skin secretions of the tailed frog, Ascaphus truei.[1] With a hydrophobic amino acid content of 52% and a net positive charge, its amphipathic α-helical structure is key to its microbicidal activity but also presents significant challenges to its solubility in aqueous buffers.[2] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize the solubility of Ascaphin-5 for your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I just received my lyophilized Ascaphin-5. What is the first and most critical step to ensure successful solubilization?

A1: The initial dissolution of a hydrophobic peptide like Ascaphin-5 is a critical step that dictates the success of downstream experiments. Due to its high proportion of hydrophobic residues, directly adding an aqueous buffer to the lyophilized powder will likely result in incomplete dissolution and aggregation.[3][4]

The recommended best practice is to first dissolve the peptide in a small amount of a sterile, water-miscible organic solvent.[5][6] This disrupts the intermolecular hydrophobic interactions that cause aggregation.

Recommended Initial Protocol:

  • Warm to Room Temperature: Before opening, allow the vial of lyophilized Ascaphin-5 to warm to room temperature in a desiccator. This prevents condensation from introducing moisture.

  • Initial Dissolution in Organic Solvent: Add a minimal volume of 100% Dimethyl Sulfoxide (DMSO) to the vial to create a concentrated stock solution (e.g., 1-10 mM).[4]

  • Vortex and Sonicate: Gently vortex the solution. If particulates remain, a brief sonication in a water bath can aid dissolution by breaking up peptide aggregates.[4]

  • Aqueous Dilution: In a separate tube, add the desired volume of your aqueous buffer. While gently vortexing the buffer, slowly add the concentrated Ascaphin-5/DMSO stock solution dropwise. This method of gradual dilution into a larger volume of aqueous buffer is crucial to prevent the peptide from precipitating out of solution.

Workflow for Initial Solubilization

cluster_0 Step 1: Concentrated Stock Preparation cluster_1 Step 2: Aqueous Dilution A Lyophilized Ascaphin-5 C High-Concentration Stock (e.g., 1-10 mM) A->C Dissolve in B 100% DMSO B->C E Final Working Solution C->E Add dropwise to buffer with gentle vortexing D Aqueous Buffer (e.g., PBS, Tris) D->E

Caption: Recommended workflow for the initial dissolution of Ascaphin-5.

Q2: I'm still observing precipitation after using DMSO. What other factors should I consider?

A2: If precipitation persists, the next step is to modify the aqueous buffer to create a more favorable environment for the peptide. The primary factors to consider are pH, the use of co-solvents, and the inclusion of mild detergents.

Troubleshooting Decision Tree

A Precipitation Observed? B pH Adjustment A->B Yes E Successful Solubilization A->E No C Co-Solvent Addition B->C Still precipitates B->E No D Detergent Inclusion C->D Still precipitates C->E No D->E No F Initial DMSO Protocol F->A

Caption: A decision-making flowchart for troubleshooting Ascaphin-5 solubility issues.

1. pH Adjustment:

The solubility of a peptide is often lowest at its isoelectric point (pI), where its net charge is zero. By adjusting the pH of the buffer away from the pI, the peptide's net charge increases, leading to greater electrostatic repulsion between molecules and improved solubility.[5][7] Ascaphin-5 is a basic peptide, meaning it has a net positive charge at neutral pH. If you are experiencing solubility issues, you can try lowering the pH further.

  • Protocol:

    • Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0).

    • Use a small amount of 10% acetic acid to dissolve the peptide before diluting it with your chosen buffer.[4]

    • Dissolve a small test amount of Ascaphin-5 in each buffer to determine the optimal pH for solubility.

2. Use of Co-solvents:

Co-solvents can enhance the solubility of hydrophobic peptides by reducing the polarity of the aqueous solution.[5]

Co-SolventRecommended Starting Concentration (v/v)Key Considerations
Acetonitrile Up to 50%Volatile, which can make concentration difficult to maintain. Preferred for ESI-LC/MS.[3]
Ethanol 5-10%Generally well-tolerated in many biological assays.
Isopropanol 5-10%Another alcohol option that can be effective.
  • Protocol:

    • Prepare your aqueous buffer containing the desired concentration of the co-solvent.

    • Slowly add your concentrated Ascaphin-5/DMSO stock to the co-solvent-containing buffer with gentle mixing.

3. Inclusion of Mild Detergents:

For in vitro assays, the addition of a non-ionic or zwitterionic detergent at a concentration above its critical micelle concentration (CMC) can significantly improve the solubility of hydrophobic peptides. The detergent molecules form micelles that can encapsulate the hydrophobic regions of the peptide, preventing aggregation.

DetergentRecommended Starting Concentration (v/v)Notes
Tween® 20/80 0.01-0.1%Non-ionic and generally well-tolerated in cell-based assays at low concentrations.
Triton™ X-100 0.01-0.1%Another common non-ionic detergent.
  • Protocol:

    • Prepare your aqueous buffer containing the desired concentration of detergent.

    • Ensure the detergent is fully dissolved before adding the peptide stock.

    • Slowly add the concentrated Ascaphin-5/DMSO stock to the detergent-containing buffer.

Important Note on Assay Compatibility: Always consider the compatibility of any solvent or additive with your specific downstream application. For instance, high concentrations of DMSO or the presence of detergents can interfere with certain enzymatic assays or be toxic to cells.[3][8] It is recommended to keep the final concentration of organic solvents, such as DMSO, at a minimum, ideally below 1% for most cell-based assays.[5][8]

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]

  • Davidson, C., et al. (2004). The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei.
  • UniProt Consortium. (n.d.). Ascaphin-5 - Ascaphus truei (Coastal tailed frog). UniProtKB - P0CJ29 (ASCA5_ASCTR). Retrieved from [Link]

  • Conlon, J. M., et al. (2004). The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. PubMed. Retrieved from [Link]

Sources

Optimization

Ascaphin-5 Synthesis Support Center: Troubleshooting &amp; Degradation Control

Welcome to the Technical Support Center for the synthesis of Ascaphin-5 , a potent 24-residue antimicrobial peptide (Sequence: GIKDWIKGAAKKLIKTVASHIANQ) originally isolated from the North American tailed frog (Ascaphus t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ascaphin-5 , a potent 24-residue antimicrobial peptide (Sequence: GIKDWIKGAAKKLIKTVASHIANQ) originally isolated from the North American tailed frog (Ascaphus truei)[1].

Synthesizing Ascaphin-5 via standard Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) presents unique sequence-dependent challenges. Its amphipathic α -helical structure, combined with highly reactive residues like Aspartate (Asp) and Tryptophan (Trp), makes it highly susceptible to on-resin aggregation, oxidation, and aspartimide formation[2].

This guide provides mechanistic troubleshooting, quantitative impurity profiling, and self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Sequence-Specific Troubleshooting Guide (Q&A)

Q1: My LC-MS analysis of crude Ascaphin-5 shows a major impurity with a mass shift of -18 Da. What is causing this, and how do I prevent it? A: A mass shift of -18 Da indicates the loss of a water molecule, which is the hallmark of aspartimide formation at the Asp4 residue[3].

  • Causality: During the repetitive basic conditions of Fmoc deprotection (typically 20% piperidine), the backbone amide nitrogen of the adjacent residue (Trp5) acts as a nucleophile. It attacks the β -carboxyl group of Asp4, forming a five-membered succinimide ring. This mass-neutral ring can subsequently reopen to form a mixture of α

    • and β -peptides, or undergo racemization[4].
  • Solution: Buffer the basicity of your deprotection cocktail. Adding small amounts of organic acids or 0.1 M hydroxybenzotriazole (HOBt) to the piperidine solution significantly suppresses the ionization of the backbone amide, preventing the nucleophilic attack[3][4]. Alternatively, use a weaker base like piperazine[3].

Q2: I am observing adducts of +16 Da, +32 Da, and +56 Da in my final cleavage product. How do I protect the sequence? A: These mass shifts are directly tied to the degradation of Trp5.

  • Causality: Tryptophan's electron-rich indole ring is highly susceptible to electrophilic attack. During the final global cleavage with Trifluoroacetic acid (TFA), carbenium ions generated from the removal of tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) protecting groups can reattach to the Trp ring, causing +56 Da (tBu) alkylation[5]. Furthermore, exposure to reactive oxygen species or residual cleavage scavengers can cause single (+16 Da) or double (+32 Da) oxidation of the indole ring.

  • Solution: You must utilize a highly optimized cleavage cocktail (such as Reagent K) containing distinct nucleophilic scavengers (ethanedithiol, phenol, thioanisole, and water) that outcompete the Trp residue for carbenium ions[5].

Q3: The synthesis fails after residue 10, resulting in a complex mixture of deletion sequences (-128 Da for missing Lysines). Why is the coupling efficiency dropping? A: You are experiencing on-resin aggregation .

  • Causality: The central and C-terminal regions of Ascaphin-5 (GAAKKLIKTVASHIANQ) form a highly hydrophobic, amphipathic α -helix[2]. As the peptide chain grows on the resin, intermolecular hydrogen bonding between adjacent chains causes the peptide to collapse into β -sheet-like aggregates. This creates severe steric hindrance, preventing incoming amino acids and deprotection reagents from reaching the N-terminus.

  • Solution: Implement double coupling for the sterically hindered residues (especially the sequential Lysines at positions 11, 12, and 15)[6]. Additionally, switching from a standard polystyrene resin to a PEG-based resin (e.g., ChemMatrix) will improve swelling and disrupt aggregation networks.

Part 2: Mechanistic Workflow & Visualization

Ascaphin5_SPPS Seq Ascaphin-5 Synthesis (24-aa Antimicrobial Peptide) Deg1 Mass Shift: -18 Da (Aspartimide Formation) Seq->Deg1 Deg2 Mass Shift: +16/+32 Da (Trp5 Oxidation) Seq->Deg2 Deg3 Deletion Sequences (On-Resin Aggregation) Seq->Deg3 Mech1 Base-catalyzed nucleophilic attack during Fmoc deprotection Deg1->Mech1 Mech2 Electrophilic attack by carbenium ions during TFA cleavage Deg2->Mech2 Mech3 Intermolecular H-bonding in amphipathic α-helical regions Deg3->Mech3 Sol1 Add 0.1M HOBt to Piperidine (Buffer basicity) Mech1->Sol1 Sol2 Use Cleavage Cocktail 'Reagent K' (Add EDT/Phenol scavengers) Mech2->Sol2 Sol3 Implement Double Coupling & PEG-based Resins Mech3->Sol3 Opt High-Yield, Pure Ascaphin-5 Sol1->Opt Sol2->Opt Sol3->Opt

Mechanistic troubleshooting workflow for Ascaphin-5 SPPS degradation pathways.

Part 3: Quantitative Impurity Profiling

Use the following table to rapidly identify degradation products in your Ascaphin-5 crude LC-MS traces. The theoretical exact mass of Ascaphin-5 is 2591.4 Da [1].

Impurity TypeExpected Mass Shift (Da)Affected Residue(s)Mechanistic CausePrevention Strategy
Aspartimide -18.01Asp4Base-catalyzed succinimide ring closure during Fmoc removal.Use 0.1M HOBt in Piperidine[3].
Oxidation +15.99 / +31.99Trp5Reactive oxygen species / electrophilic attack on indole ring.Use Reagent K; sparge solvents with N₂.
Alkylation +56.06Trp5Reattachment of cleaved tert-butyl protecting groups.Ensure fresh Thioanisole scavenger is used[5].
Deletion (-Lys) -128.17Lys11, Lys12, Lys15Steric hindrance from on-resin aggregation.Double coupling; increase coupling temp to 50°C[6].
Trifluoroacetylation +96.02N-terminus (Gly1)Reaction with residual TFA during cleavage.Ensure complete removal of DMF prior to cleavage.

Part 4: Self-Validating Protocol for Ascaphin-5 Cleavage

To prevent the catastrophic oxidation of Trp5 and ensure complete deprotection, follow this self-validating Standard Operating Procedure (SOP) for global cleavage.

Materials Required:

  • Trifluoroacetic acid (TFA)

  • Phenol, Thioanisole, 1,2-Ethanedithiol (EDT), Ultrapure Water

  • Cold Diethyl Ether (-20°C)

Step-by-Step Methodology:

  • Resin Preparation: Wash the peptide-bound resin 3x with Dichloromethane (DCM) to remove all traces of N,N-Dimethylformamide (DMF). Causality: Residual DMF reacts with TFA to form dimethylamine, which can irreversibly cap the peptide.

  • Cocktail Formulation: Prepare "Reagent K" immediately before use: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (v/v)[5].

    • Validation Checkpoint 1: The cocktail must remain clear. If the solution turns yellow, the EDT has oxidized and will fail to protect the Tryptophan residue. Discard and remake.

  • Cleavage Reaction: Add 10 mL of Reagent K per gram of resin. Agitate gently at room temperature for exactly 2.5 hours.

  • In-Process Validation:

    • Validation Checkpoint 2: At T=2.0 hours, extract a 5 µL aliquot of the cleavage solution. Dilute into 995 µL of 50:50 Acetonitrile/Water. Run a rapid 5-minute LC-MS gradient. Confirm the complete disappearance of the +100 Da mass shift (indicating complete removal of the Boc group from the Lysine side chains). If Boc is still present, extend cleavage by 30 minutes.

  • Precipitation: Filter the resin and drop the cleavage solution into 10 volumes of ice-cold diethyl ether to precipitate the peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether. Wash the pellet twice more with cold ether to remove residual scavengers.

Part 5: Post-Synthesis Handling FAQs

Q: My purified Ascaphin-5 was soluble, but after lyophilizing it a second time, it became an insoluble gel. What happened? A: This is a common phenomenon with amphipathic peptides. The way you handle the peptide prior to lyophilization dictates its secondary structure[7].

  • Causality: Lyophilizing from a purely aqueous solution can force the hydrophobic faces of the Ascaphin-5 helices together, causing irreversible aggregation.

  • Solution: To maintain solubility, ensure consistency in your synthesis to minimize deviations in salt content[7]. Always lyophilize the peptide from a mixture containing at least 20-30% Acetonitrile or a dilute acid (like 0.1% Acetic Acid) to disrupt intermolecular hydrogen bonds during the drying phase. Furthermore, keep a minimal amount of cold ether (< 0.5 mL) on the peptide pellet before drying on a Schlenk line or lyophilizing, and store the final powder strictly at -20°C[7].

References

  • Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis | Organic Letters Source: ACS Publications URL
  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis Source: Biotage URL
  • Buy Ascaphin-5M (EVT-247038)
  • Minimal Protection Strategies for SPPS Source: DriveHQ URL
  • Painting Peptides with Antimicrobial Potency through Deep Reinforcement Learning Source: BioRxiv URL
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis Source: Biotage URL
  • Has anyone encountered that for some short peptide sequences, the way you handle/lyophilize it after SPPS synthesis affects its behavior?

Sources

Troubleshooting

Ascaphin-5 RP-HPLC Purification &amp; Retention Time Optimization Support Center

Welcome to the Technical Support Center for Ascaphin-5 purification. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Here, we dissect the thermodynamic and chromatog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ascaphin-5 purification. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Here, we dissect the thermodynamic and chromatographic causality behind Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) optimization for Ascaphin-5, a 24-residue amphipathic, cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Coastal tailed frog (Ascaphus truei).

Every protocol and troubleshooting step provided below operates as a self-validating system —meaning you will not only perform an action but simultaneously generate data to prove the action was successful.

The Chemical Profile & Chromatographic Implications of Ascaphin-5

To optimize retention time (RT), we must first understand the analyte's physical chemistry. Ascaphin-5 (Sequence: GIKDWIKGAAKKLIKTVASNIANQ) relies on an "on-off" retention mechanism at the stationary phase boundary, making it highly sensitive to gradient slopes and ion-pairing conditions.

Table 1: Ascaphin-5 Physicochemical & Chromatographic Profile

PropertyValue / CharacteristicChromatographic Implication
Sequence Length 24 amino acids (~2590 Da)Requires a wide-pore column (e.g., 300 Å) to prevent restricted diffusion and peak broadening.
Net Charge Cationic (Multiple Lysine residues)Prone to secondary interactions with residual silanols; requires strong ion-pairing (0.1% TFA).
Hydrophobicity Moderate-High (Amphipathic α -helix)Elutes typically between 25% - 45% Acetonitrile (ACN).
Retention Mechanism Multi-point attachmentElution is highly sensitive to minor gradient slope changes; requires shallow gradients for resolution.

Core Optimization Workflow

Below is the logical workflow for isolating Ascaphin-5 from crude synthesis or biological extracts.

HPLC_Optimization Crude Crude Ascaphin-5 (Lyophilized Extract) Analytical Analytical Scouting (20-90% ACN, 0.1% TFA) Crude->Analytical Assess Evaluate Retention & Peak Symmetry Analytical->Assess Shallow Shallow Gradient (0.25 - 1% ACN/min) Assess->Shallow Poor Resolution from Impurities Temp Elevate Temperature (40°C - 60°C) Assess->Temp Peak Tailing or Broadening Prep Scale to Prep-HPLC (Match RT via Flow Rate) Shallow->Prep Temp->Prep

Caption: Logical workflow for optimizing Ascaphin-5 RP-HPLC retention time and resolution.

Protocol: Self-Validating Gradient Optimization for Ascaphin-5

Causality: Peptides like Ascaphin-5 do not partition continuously like small molecules; they remain adsorbed until a critical concentration of organic modifier is reached, at which point they desorb rapidly. A steep gradient causes the peptide to elute in a compressed band, co-eluting with truncated synthesis failures. A shallow gradient magnifies retention differences based on single amino acid deletions.

Step 1: System Suitability Validation (The Self-Check) Before injecting your precious Ascaphin-5 sample, inject a standard peptide retention mix (e.g., Pierce Peptide Standard). Verify that the retention times match your historical system suitability data. Validation: If the standard mix RTs drift, your pump proportioning valve or mobile phase is failing. If they are stable, the system is validated for Ascaphin-5.

Step 2: Column & Mobile Phase Selection Equip a C18 column with a 300 Å pore size. Standard 120 Å pores restrict the diffusion of 2.5 kDa peptides, leading to peak broadening [2].

  • Buffer A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA).

  • Buffer B: LC-MS grade Acetonitrile (ACN) + 0.1% TFA. Causality: TFA acts as an ion-pairing agent. Its trifluoroacetate anion binds to the positively charged Lysine residues on Ascaphin-5, neutralizing the charge, increasing hydrophobicity, and masking residual silanols on the silica stationary phase to prevent peak tailing [3].

Step 3: The Ascaphin-Specific Shallow Gradient Based on the foundational isolation of Ascaphin-5, apply the following optimized gradient parameters. This specific shallow ramp (0.46% B/min) provides the exact thermodynamic environment needed to separate Ascaphin-5 from closely related structural analogs [1].

Table 2: Optimized Preparative Gradient Parameters for Ascaphin-5

Time (min)Flow Rate (mL/min)% Buffer A% Buffer BChromatographic Purpose
0.02.01000Column equilibration
10.02.07921Rapid elution of hydrophilic salts
70.02.05149Shallow ramp (0.46%/min) for high-resolution peptide desorption
75.02.0595Column wash

Troubleshooting & FAQs

Q1: My Ascaphin-5 retention time drifts earlier with consecutive injections. How do I stabilize it? Analysis & Causality: RT drift toward earlier elution usually indicates a loss of ion-pairing capacity or stationary phase collapse. Because Ascaphin-5 relies heavily on TFA for charge neutralization, if the highly volatile TFA evaporates from the mobile phase reservoir over a long sequence, the peptide becomes less hydrophobic and elutes earlier. Alternatively, highly aqueous starting conditions (<5% organic) can cause hydrophobic phase collapse in standard C18 columns. Solution & Validation:

  • Remake mobile phases fresh daily to ensure exactly 0.1% TFA concentration.

  • Ensure your starting gradient is at least 10-15% ACN to keep the C18 chains fully solvated and extended. Self-Validation: Run a blank injection spiked with a stable, neutral small molecule (e.g., Toluene). If the neutral marker's RT is stable but Ascaphin-5 drifts, the issue is purely ionic (TFA evaporation). If both drift, you have a mechanical pump delivery issue.

Q2: Ascaphin-5 is co-eluting with a closely related impurity (likely a des-Lys truncated sequence). How can I separate them without flattening the gradient further? Analysis & Causality: Deletion sequences often differ by only a fraction of a hydrophobicity unit. If flattening the gradient slope fails, you must alter the chromatographic selectivity ( α ), not just the efficiency ( N ). Solution & Validation:

  • Alter the Temperature: Increase the column compartment temperature from 25°C to 40°C or 60°C. Elevated temperature decreases mobile phase viscosity, improving mass transfer, and alters the conformational state of the amphipathic α -helix, which can shift the RT of the full-length peptide differently than the truncated failure [2].

  • Change the Ion-Pairing Agent: Substitute 0.1% TFA with 0.1% Heptafluorobutyric acid (HFBA). HFBA is more hydrophobic than TFA and will universally increase the RT of all cationic peptides, but it exerts a disproportionately larger shift on peptides with more basic residues. Self-Validation: Overlay the chromatograms from the TFA run and the HFBA run. You should observe a massive RT shift for the full-length Ascaphin-5, effectively pulling it away from the impurity.

Q3: I am experiencing severe peak tailing and low recovery of Ascaphin-5 on a standard C18 column. What is the mechanism behind this? Analysis & Causality: Peak tailing for cationic AMPs is almost always caused by secondary interactions between the basic amino groups of the peptide and unendcapped, acidic silanol groups (Si-O⁻) on the silica matrix. Low recovery indicates irreversible binding or precipitation on the column. Solution & Validation:

  • Switch to a polymeric or hybrid-silica column designed for high pH, or ensure your silica column is ultra-pure and fully endcapped.

  • Verify your TFA concentration is exactly 0.1% (v/v) to ensure complete protonation and masking of silanols. Self-Validation Check: Inject a neutral hydrophobic marker. If the neutral marker is perfectly symmetrical but Ascaphin-5 tails, the issue is confirmed as ionic secondary interactions, validating the need for better silanol masking or a different stationary phase.

References

  • Source: Biochem Biophys Res Commun. / carlosdavidson.
  • Source: YMC CO., LTD.
  • Title: Peptide Purification Source: AAPPTec URL
  • Title: Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography Source: PMC / National Institutes of Health URL
Optimization

Technical Support Center: Troubleshooting Low Yield in Ascaphin-5 Solid-Phase Synthesis

Welcome to the technical support center for the solid-phase synthesis (SPPS) of Ascaphin-5. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues lea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the solid-phase synthesis (SPPS) of Ascaphin-5. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yield during the synthesis of this 24-residue peptide. The content is structured in a question-and-answer format to directly address specific experimental challenges.

I. Initial Diagnosis of Low Yield

The first step in troubleshooting is to determine at what stage of the process the yield is being lost. A systematic approach is crucial to avoid unnecessary repetition of the entire synthesis.

Q1: My final yield of Ascaphin-5 is significantly lower than expected. Where do I start?

A low final yield can stem from problems during chain assembly on the resin, the final cleavage and deprotection step, or the purification process. A logical diagnostic workflow is essential to pinpoint the root cause.[1]

Initial Diagnostic Workflow:

  • Confirm On-Resin Synthesis: The primary objective is to verify that the peptide was successfully synthesized on the solid support.[1]

    • Qualitative Analysis: Perform a test cleavage on a small amount of the peptide-resin (10-20 mg) and analyze the resulting crude product by mass spectrometry (MS).[1] The presence of a mass corresponding to Ascaphin-5 (Expected Mass: ~2591 Da) confirms that the synthesis was at least partially successful.[2]

    • Quantitative Analysis: To estimate the on-resin yield, cleave the peptide from a precisely weighed amount of dried resin. The quantity of the peptide can then be determined using techniques like UV-Vis spectrophotometry or amino acid analysis (AAA).[1]

  • Isolate the Problematic Stage:

    • Synthesis Issue: If the test cleavage reveals a low amount of the target peptide or a significant presence of truncated or deletion sequences, the problem likely occurred during the synthesis phase (i.e., incomplete deprotection or coupling).[1]

    • Cleavage/Work-up Issue: If the test cleavage confirms a good yield of the target peptide on the resin, the low final yield is likely due to inefficient final cleavage, issues with peptide precipitation, or degradation during work-up.[1]

The following diagram illustrates this initial troubleshooting workflow:

G start Low Final Yield of Ascaphin-5 test_cleavage Perform Test Cleavage on Small Resin Sample start->test_cleavage ms_analysis Analyze Crude Peptide by Mass Spectrometry (MS) test_cleavage->ms_analysis quant_analysis Optional: Quantitative Analysis (UV-Vis/AAA) ms_analysis->quant_analysis decision Target Peptide Mass Present? quant_analysis->decision synthesis_issue Problem in Synthesis Phase (Deprotection/Coupling) decision->synthesis_issue No / Low Amount cleavage_issue Problem in Cleavage/Work-up Phase decision->cleavage_issue Yes / High Amount end Proceed to Specific Troubleshooting synthesis_issue->end cleavage_issue->end

Caption: Initial troubleshooting workflow for low peptide yield in SPPS.

II. Troubleshooting the Synthesis Phase

If the initial diagnosis points to a problem during peptide chain assembly, the following sections will help you identify and resolve the specific issue.

Q2: How can I determine if incomplete Fmoc deprotection or incomplete coupling is the cause of my low yield?

Incomplete deprotection or coupling are common culprits for low yield and result in the formation of truncated and deletion sequences, respectively.[1]

Diagnostic Tools:

  • Kaiser Test: This is a sensitive qualitative colorimetric assay to detect free primary amines on the resin.[3]

    • A positive result (blue beads) after the deprotection step indicates successful Fmoc removal.

    • A negative result (yellow/clear beads) after the coupling step suggests the reaction is complete. A positive result here signifies incomplete coupling.

Protocol for Kaiser Test:

StepAction
1Take a small sample of resin beads (a few are sufficient) and wash them thoroughly with DMF.
2Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the resin beads.[3]
3Heat the sample at 100°C for 5 minutes.[3]
4Observe the color of the beads and the solution. An intense blue/purple color indicates the presence of free primary amines.[3]
  • Mass Spectrometry (MS) of Crude Product: Analysis of the crude peptide from a test cleavage is the most definitive method.

    • Truncated Sequences: The presence of peptides with masses corresponding to the sequence up to a certain point indicates a failure in coupling at that position, which was then likely capped.

    • Deletion Sequences: These impurities arise from an amino acid failing to couple, but the synthesis continues. This results in a peptide missing one amino acid and is harder to detect by MS alone due to the small mass difference.

Q3: My Ascaphin-5 synthesis is showing significant aggregation. How can I mitigate this?

The Ascaphin-5 sequence contains several hydrophobic residues (Ile, Leu, Val, Ala) that can lead to peptide aggregation on the resin.[4] This is a major cause of synthesis failure for longer peptides as it blocks reactive sites.[3]

Strategies to Overcome Aggregation:

  • Solvent and Temperature Modification:

    • Use a mixture of solvents like DCM/DMF/NMP (1:1:1) to improve solvation.

    • Performing coupling reactions at an elevated temperature (e.g., 50°C) can help disrupt secondary structures and improve reaction kinetics.[5]

  • Special Reagents:

    • Incorporate "structure-breaking" amino acid derivatives, such as pseudoproline dipeptides or Dmb/Hmb-protected amino acids, at strategic locations in the sequence (approximately every 6 residues). For Ascaphin-5, these could be introduced at positions like Ser19 or Thr16. These are temporary modifications that are removed during the final TFA cleavage.

  • Chaotropic Salts:

    • Wash the resin with solutions of chaotropic salts like 0.8 M NaClO4 or add them to the coupling mixture to disrupt hydrogen bonding and aggregation.

Q4: I am experiencing difficult couplings, especially at the Val, Ile, and Thr residues in Ascaphin-5. What are my options?

The β-branched amino acids Val, Ile, and Thr are known to be sterically hindered, which can lead to incomplete coupling reactions.[6]

Solutions for Difficult Couplings:

  • Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[5] This is a common strategy for sterically hindered residues.

  • Extended Coupling Times: Increase the reaction time for the problematic amino acids from the standard 30-60 minutes to 2 hours or more.[5][7]

  • More Potent Coupling Reagents: Switch to a more reactive coupling reagent. If you are using HBTU, consider using HATU or COMU, which are known for their high efficiency.[7] COMU is particularly advantageous due to its high solubility and the water-soluble nature of its byproducts, simplifying purification.[7]

G start Difficult Coupling Detected (e.g., at Val, Ile, Thr) option1 Double Coupling (Repeat coupling step) start->option1 option2 Extended Reaction Time (Increase to >2 hours) start->option2 option3 Change Coupling Reagent (e.g., HBTU -> HATU/COMU) start->option3 end Proceed with Synthesis option1->end option2->end option3->end

Caption: Strategies for overcoming difficult coupling reactions.

III. Troubleshooting Cleavage and Deprotection

Even with a successful on-resin synthesis, significant yield can be lost during the final cleavage and work-up stages.

Q5: The test cleavage showed good on-resin synthesis, but my final yield after cleavage and precipitation is very low. What could be the problem?

Low recovery at this stage can be due to inefficient cleavage, peptide precipitation issues, or side reactions during cleavage.[1]

Troubleshooting Cleavage and Work-up:

  • Inefficient Cleavage:

    • Cause: The cleavage cocktail may not be optimal for your peptide, or the cleavage time may be insufficient.

    • Solution: Ensure you are using a sufficient volume of the cleavage cocktail to fully swell the resin. You can also extend the cleavage time to 3-4 hours and re-cleave the resin with fresh cocktail to recover any remaining peptide.[8]

  • Peptide Precipitation:

    • Cause: The peptide may not precipitate efficiently from the cleavage mixture upon addition of cold diethyl ether, or it may be partially soluble.

    • Solution: After adding the cold ether, ensure the mixture is thoroughly vortexed and then stored at -20°C for at least 30 minutes to maximize precipitation. If the peptide is still not precipitating, try reducing the volume of TFA under a stream of nitrogen before adding the ether.[8]

  • Side Reactions During Cleavage:

    • Cause: Reactive carbocations are generated from the cleavage of side-chain protecting groups and can cause unwanted modifications to sensitive residues in Ascaphin-5, such as Trp.[9][10]

    • Solution: Use an optimized cleavage cocktail with appropriate scavengers to quench these reactive species.[9]

Recommended Cleavage Cocktail for Ascaphin-5:

The presence of Tryptophan (Trp) in Ascaphin-5 makes it particularly susceptible to side reactions during cleavage. A well-designed scavenger cocktail is essential.

ReagentPercentagePurpose
Trifluoroacetic Acid (TFA)82.5%Cleaves the peptide from the resin and removes side-chain protecting groups.[10]
Phenol5%Scavenger, protects Tyr (if present) and Trp.[10]
Water5%Promotes cleavage and suppresses some side reactions.[10]
Thioanisole5%Scavenger, particularly for Trp protection.[10]
1,2-Ethanedithiol (EDT)2.5%Scavenger, protects against re-attachment of protecting groups.[10]

This combination, often referred to as "Reagent K," is highly effective at suppressing a wide variety of side reactions, especially those involving Trp.[10]

IV. Analysis and Purification

The final step is to analyze the purity of your crude product and purify it.

Q6: How should I analyze the crude Ascaphin-5 and what should I look for?

Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the standard method for analyzing peptide purity.[11][12]

Analytical Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.[1] Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • RP-HPLC: Use a C18 column and a gradient of ACN in water (both with 0.1% TFA). A typical gradient might be 5-65% ACN over 30 minutes.

  • Analysis:

    • The main peak in the chromatogram should correspond to the molecular weight of Ascaphin-5.

    • Look for impurity peaks, which can indicate deletion sequences, truncated peptides, or products of side reactions.[13] The integration of the peak areas gives an estimate of the crude purity.[12]

V. Frequently Asked Questions (FAQs)

  • Q: What resin is recommended for Ascaphin-5 synthesis?

    • A: Since Ascaphin-5 has a C-terminal carboxyl group, a Rink Amide resin is not suitable. A pre-loaded Wang resin or a 2-chlorotrityl chloride (2-CTC) resin would be appropriate choices.

  • Q: My peptide seems to have oxidized. How can I prevent this?

    • A: While Ascaphin-5 does not contain Methionine or Cysteine, which are highly prone to oxidation, other residues can be affected under harsh conditions. To minimize oxidation, degas your solvents and consider performing the synthesis under an inert atmosphere of argon or nitrogen.[14]

  • Q: What is the expected purity of the crude peptide?

    • A: With a standard coupling efficiency of >99% for each of the 23 coupling steps, a crude purity of over 80% can be expected.[15] If your crude purity is significantly lower, it points to a systematic issue in your synthesis protocol.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (2025). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols.
  • Custom Peptide Synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • International Journal of Science and Research Archive. (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Peptide.com. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • BroadPharm. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies.
  • BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis.
  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
  • MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Retrieved from [Link]

  • BroadPharm. (n.d.). Deprotection Reactions - Peptide Chemistry.
  • EvitaChem. (n.d.). Buy Ascaphin-5M (EVT-247038).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Coin, I., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]

  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Bioanalytical Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]

  • VYDAC. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • Reddit. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab?.
  • Pattison, J. (2026, March 17). Troubleshooting Low Yield in Peptide Synthesis. On Pattison.
  • BenchChem. (2026). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • UniProt. (n.d.). Ascaphin-5 - Ascaphus truei (Coastal tailed frog).
  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.
  • PubChem. (n.d.). Ascaphin-8.
  • Kong, X., et al. (2023). Design, synthesis and antitumor activity of Ascaphin-8 derived stapled peptides based on halogen–sulfhydryl click chemical reactions. RSC Publishing.
  • Kong, X., et al. (2023). Design, synthesis and antitumor activity of Ascaphin-8 derived stapled peptides based on halogen–sulfhydryl click. RSC Publishing.

Sources

Troubleshooting

Technical Support Center: Ascaphin-5 MIC Assay Optimization

Welcome to the Technical Support Center for Antimicrobial Susceptibility Testing. As a Senior Application Scientist, I have designed this portal to address a critical bottleneck in drug development: the non-specific bind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Antimicrobial Susceptibility Testing. As a Senior Application Scientist, I have designed this portal to address a critical bottleneck in drug development: the non-specific binding of cationic antimicrobial peptides (AMPs) like Ascaphin-5 during Minimum Inhibitory Concentration (MIC) assays.

Standardized protocols often fail when applied to AMPs. This guide will unpack the causality behind these failures, provide a self-validating experimental framework, and offer targeted troubleshooting to ensure your data is both accurate and reproducible.

Part 1: The Causality of Non-Specific Binding

Ascaphin-5 is a 24-amino acid AMP originally isolated from the skin secretions of the coastal tailed frog, Ascaphus truei1[1]. While highly potent, its physiochemical properties make it notoriously difficult to assay using standard clinical microbiology techniques.

Q: Why does Ascaphin-5 exhibit high non-specific binding in standard MIC assays? A: The root cause lies in the peptide's structure. Ascaphin-5 is highly cationic (net positive charge) and forms an amphipathic alpha-helix. Standard 96-well microtiter plates are made of polystyrene, which is highly hydrophobic. Furthermore, if the plates are tissue-culture (TC) treated, they carry a net negative charge. This creates a perfect storm: the peptide's positive residues are electrostatically drawn to the plate, while its hydrophobic face irreversibly adsorbs to the plastic 2[2].

Q: How does this binding physically alter my assay results? A: When Ascaphin-5 sticks to the walls of the well, it is removed from the bulk solution. If you dose a well at 10 µM, the effective free concentration interacting with the bacteria might only be 2 µM. Consequently, the bacteria survive, and you record an artificially inflated MIC value (a false negative for efficacy) 3[3].

Causality Cationic Cationic Nature (Net positive charge) Binding Non-Specific Adsorption (Peptide sticks to walls) Cationic->Binding Electrostatic attraction Amphipathic Amphipathic Helix (Hydrophobic face) Amphipathic->Binding Hydrophobic interactions Plastic Polystyrene Plate (Hydrophobic & Negatively charged) Plastic->Binding Surface affinity Consequence Reduced Free Peptide (Lower effective concentration) Binding->Consequence Result Artificially High MIC Values (False negative efficacy) Consequence->Result

Caption: Causality of Ascaphin-5 non-specific binding to microtiter plates and its effect on MIC data.

Quantitative Reference Data

To know if your assay is suffering from binding loss, compare your results against these established baselines.

Table 1: Reference MIC Values for Ascaphin-5 (Target Baseline)

Target Organism Gram Stain Expected MIC (µM)
Escherichia coli Negative 6
Pseudomonas aeruginosa Negative 13
Enterobacter cloacae Negative 6
Staphylococcus aureus Positive 50
Staphylococcus epidermidis Positive 13

(Data sourced from Conlon et al., 2004 [[1.10]])

Table 2: Impact of Assay Conditions on Cationic AMP MIC Readouts

Plate Material Additive Binding Potential Expected MIC Readout Impact
Polystyrene (Untreated) None High Inflated (False Negative)
Polystyrene (TC-Treated) None Very High Severely Inflated
Polypropylene None Low Near Accurate
Polypropylene 0.2% BSA + 0.01% Acetic Acid Minimal Highly Accurate (Baseline)

(Data synthesized from Taylor & Francis, 2019 [[1.16]] and Benchchem, 2025 [[1.18]])

Part 2: Designing a Self-Validating Protocol

Q: What makes an MIC assay "self-validating"? A: A protocol is only as reliable as its internal controls. A self-validating system inherently proves its own accuracy during every run. For Ascaphin-5, this means including:

  • A Solvent Control: Proves that your anti-binding additives (BSA/Acetic acid) do not inhibit bacterial growth on their own.

  • A Polycationic Reference Control: Running a known sticky antibiotic (like Polymyxin B) alongside Ascaphin-5. If Polymyxin B yields the expected low MIC in your optimized setup, you have validated the physical integrity of the assay environment 2[2].

MIC_Workflow Start Peptide Stock Prep (Use Low-Bind Tubes) Dilution Serial Dilution (Add 0.2% BSA & 0.01% Acetic Acid) Start->Dilution Prevent glass binding Plate Transfer to Microtiter Plate (Use Polypropylene) Dilution->Plate Sacrificial blocking AddBact Inoculate Bacteria (5 x 10^5 CFU/mL) Plate->AddBact Minimize plastic binding Incubate Incubation (37°C, 16-20h) AddBact->Incubate Read Read MIC (OD600 or Visual) Incubate->Read

Caption: Optimized self-validating MIC assay workflow for cationic antimicrobial peptides like Ascaphin-5.

Step-by-Step Methodology: Optimized Broth Microdilution

Based on modifications for cationic peptides detailed by Wiegand et al., 2008 [[1.1]] and Benchchem [[1.18]].

  • Preparation of the Diluent (Causality: Sacrificial Blocking) Prepare Mueller-Hinton Broth (MHB) supplemented with 0.2% Bovine Serum Albumin (BSA) and 0.01% Acetic Acid. Why? BSA acts as a sacrificial protein. It coats the hydrophobic surfaces of the plate, satisfying the plastic's binding capacity so Ascaphin-5 remains in solution. Acetic acid maintains the peptide in a fully protonated, soluble state, preventing self-aggregation.

  • Peptide Stock Preparation (Causality: Material Selection) Reconstitute Ascaphin-5 in sterile water using low-protein binding polypropylene tubes . Never use glass, as the silanol groups on glass will irreversibly bind cationic peptides.

  • Serial Dilution Perform two-fold serial dilutions of Ascaphin-5 directly in the supplemented MHB diluent using a polypropylene 96-well microtiter plate.

  • Inoculation (Causality: Standardization) Adjust your bacterial suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL. Add the inoculum to the peptide dilutions.

  • Self-Validation Controls

    • Growth Control: Bacteria + Supplemented MHB (No peptide).

    • Sterility Control: Supplemented MHB only.

    • Reference Control: Polymyxin B serial dilution in the same plate.

  • Incubation & Reading Incubate at 37°C for 16–20 hours. The MIC is the lowest concentration with no visible growth (or OD600 < 0.05).

Part 3: Troubleshooting Guide & FAQs

Q: My Ascaphin-5 MIC values are still fluctuating wildly between replicates. What is causing this? A: If you are using polypropylene plates and BSA but still see variance, the issue is likely peptide aggregation prior to the assay. Ascaphin-5 can form micelles or aggregates if subjected to multiple freeze-thaw cycles. Solution: Aliquot your primary peptide stock into single-use low-bind tubes immediately after reconstitution. Store at -80°C and never freeze-thaw a working stock.

Q: Can I use surfactants like Polysorbate-80 (Tween-80) instead of BSA to prevent binding? A: It is highly discouraged for Ascaphin-5. While 0.002% Polysorbate-80 is sometimes used to improve drug availability, surfactants can exhibit a synergistic effect with AMPs. Because Ascaphin-5 kills bacteria by disrupting their lipid membranes, adding a detergent like Tween-80 weakens the bacterial membrane, leading to a falsely potent (artificially low) MIC value 2[2]. BSA is biologically inert to the bacterial membrane, making it the scientifically sound choice.

Q: The BSA is causing the broth to look slightly cloudy, making visual MIC reading difficult. How do I resolve this? A: High-grade, fatty-acid-free BSA should dissolve completely clear. If you observe cloudiness, you may be using a lower purity BSA fraction that contains insoluble lipids, or the acetic acid concentration was miscalculated, causing protein precipitation. Switch to >99% pure, essentially globulin-free BSA, and rely on a spectrophotometer (OD600) rather than the naked eye to establish a quantitative growth threshold.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols.[Link]

  • Conlon, J. M., et al. (2004). The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. Biochemical and Biophysical Research Communications.[Link]

  • Taylor & Francis Group (2019). Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements. Infectious Diseases.[Link]

Sources

Optimization

Enhancing Ascaphin-5 stability in mammalian cell culture

Welcome to the Ascaphin-5 Cell Culture Stability Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the unique bioc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Ascaphin-5 Cell Culture Stability Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the unique biochemical challenges of working with Ascaphin-5 in mammalian in vitro systems.

Ascaphin-5 is a potent, 24-amino-acid antimicrobial peptide (AMP) (Sequence: GIKDWIKGAAKKLIKTVASNIANQ) originally isolated from the skin secretions of the coastal tailed frog, Ascaphus truei. While it exhibits excellent efficacy against Gram-negative bacteria, its translation into mammalian cell culture assays is often hindered by peptide degradation, protein sequestration, and hydrophobic aggregation[1]. This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to stabilize Ascaphin-5 for your experiments.

I. Quantitative Troubleshooting Matrix

Before altering your experimental design, consult this matrix to identify the root cause of your Ascaphin-5 instability based on your quantitative observations.

Experimental IssueQuantitative ObservationMechanistic Root CauseRecommended SolutionExpected Quantitative Impact
Rapid Degradation Half-life < 2 hrs in DMEM + 10% FBSExonuclease and endopeptidase cleavage of the peptide backbone.C-terminal amidation or D-amino acid substitution.Increases serum half-life to > 12 hrs.
Media Precipitation High turbidity (OD600 > 0.1) at > 50 µMHydrophobic aggregation of the amphipathic α -helix in high-salt media.N-terminal PEGylation or addition of 0.01% Tween-80.Maintains solubility up to 500 µM.
Reduced Efficacy MIC shifts from 5 µM to > 50 µM in serumSequestration by Bovine Serum Albumin (BSA), reducing free peptide concentration.Liposomal encapsulation (Thin-film hydration).Restores effective MIC to 5–10 µM in 10% FBS.
Cytotoxicity > 20% LDH release in mammalian cells at 100 µMNon-specific membrane lysis due to high local amphipathic concentration.Formulation in cholesterol-enriched liposomes.Reduces hemolysis and cytotoxicity by > 80%.

II. Deep Dive FAQs: Mechanistic Troubleshooting

Q1: Why does my Ascaphin-5 lose antimicrobial activity within hours when cultured in DMEM supplemented with 10% FBS? A: The loss of activity is driven by enzymatic degradation, not spontaneous denaturation. Mammalian serum contains a high concentration of carboxypeptidases and endopeptidases. Because native Ascaphin-5 possesses a free C-terminus, it is highly susceptible to rapid carboxypeptidase-mediated hydrolysis[1]. Causality & Solution: To bypass this, you must synthesize Ascaphin-5 with a C-terminal amidation ( —NH2​ ). Amidation removes the negative charge at the C-terminus, mimicking the natural post-translational processing of many amphibian AMPs, which sterically blocks carboxypeptidase recognition and significantly enhances structural stability[2]. If endopeptidase cleavage persists, substituting key residues (e.g., Lys12) with D-amino acids or threonine can further disrupt protease active-site docking[3].

Q2: I observe a white precipitate when I add Ascaphin-5 to my mammalian cell culture media at concentrations above 50 µM. How do I prevent this? A: Ascaphin-5 is a highly cationic, amphipathic α -helical peptide. In physiological buffers (like DMEM or RPMI) containing high concentrations of salts (e.g., NaCl , CaCl2​ ), the electrostatic repulsion between peptide molecules is shielded. This allows the hydrophobic faces of the amphipathic helices to interact, leading to rapid aggregation and precipitation. Causality & Solution: To prevent hydrophobic collapse, you can apply N-terminal PEGylation (using a low molecular weight PEG, e.g., PEG2000). The PEG chain creates a steric hydration shell around the peptide, masking the hydrophobic patches from interacting with one another without completely abolishing the peptide's ability to interact with bacterial membranes[4].

Q3: My HPLC data shows that Ascaphin-5 is not degrading in my media, but its efficacy against intracellular pathogens drops by 10-fold compared to PBS. What is happening? A: You are experiencing protein sequestration . Fetal Bovine Serum (FBS) contains roughly 2.5 mg/mL of Bovine Serum Albumin (BSA). BSA acts as a biological sponge, utilizing its hydrophobic pockets to bind amphipathic molecules like Ascaphin-5[1]. While the peptide remains structurally intact (hence your clean HPLC data), the effective free concentration available to interact with your target cells or pathogens is drastically reduced. Causality & Solution: To shield the peptide from albumin binding, utilize liposomal encapsulation . By packaging Ascaphin-5 within a lipid bilayer, the peptide is physically isolated from serum proteins until the liposome fuses with the target mammalian cell membrane.

III. Experimental Workflows & Stabilization Pathways

G cluster_0 In Vitro Challenges (10% FBS Media) cluster_1 Stabilization Strategies A5 Native Ascaphin-5 (GIKDWIK...NIANQ) Proteases Serum Proteases (Exo/Endopeptidases) A5->Proteases Degradation Albumin Serum Proteins (Albumin Binding) A5->Albumin Sequestration Aggregation Hydrophobic Aggregation A5->Aggregation Precipitation Amidation C-terminal Amidation / D-amino Acids Proteases->Amidation Prevented by Liposomes Liposomal Encapsulation Albumin->Liposomes Prevented by PEGylation PEGylation Aggregation->PEGylation Prevented by Stable Stabilized Ascaphin-5 (Active in Vitro) Amidation->Stable Enhanced Half-life Liposomes->Stable Sustained Release PEGylation->Stable Improved Solubility

Ascaphin-5 Degradation Pathways and Corresponding Stabilization Strategies.

IV. Self-Validating Experimental Protocols

Protocol 1: RP-HPLC Serum Stability Assay

Purpose: To quantitatively determine the half-life of Ascaphin-5 in mammalian cell culture media. This protocol is self-validating as it utilizes a t=0 baseline and an internal standard to account for extraction losses.

Step-by-Step Methodology:

  • Preparation: Dissolve Ascaphin-5 in sterile water to a 1 mM stock. Prepare a 25% FBS solution in DMEM.

  • Incubation: Mix 100 µL of the peptide stock with 900 µL of the 25% FBS/DMEM solution (Final peptide concentration: 100 µM). Incubate at 37°C in a shaking incubator.

  • Aliquoting & Quenching: At time points t=0,1,2,4,8, and 24 hours, extract a 100 µL aliquot. Immediately add 100 µL of ice-cold 1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: TFA denatures and precipitates serum proteins (stopping protease activity instantly) while keeping the peptide soluble in the organic phase.

  • Centrifugation: Spin the quenched aliquots at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • Analysis: Inject 50 µL of the supernatant into an RP-HPLC system equipped with a C18 column. Run a linear gradient of 10% to 60% Acetonitrile (with 0.1% TFA) over 30 minutes. Detect absorbance at 214 nm (peptide bond absorption).

  • Validation & Quantification: Integrate the area under the Ascaphin-5 peak. Calculate the percentage of remaining peptide relative to the t=0 peak area. Plot log(concentration) vs. time to calculate the degradation half-life.

Workflow Step1 1. Incubation Ascaphin-5 + 25% FBS in DMEM at 37°C Step2 2. Sampling Extract aliquots at 0, 1, 2, 4, 8, 24 hrs Step1->Step2 Step3 3. Quenching Add 1% TFA in Acetonitrile to precipitate proteins Step2->Step3 Step4 4. Isolation Centrifuge at 14,000 x g (4°C) to pellet proteins Step3->Step4 Step5 5. Chromatography RP-HPLC (C18 column, 214 nm detection) Step4->Step5 Step6 6. Quantification Integrate peak area vs t=0 for half-life Step5->Step6

Experimental Workflow for Ascaphin-5 Serum Stability Assay.

Protocol 2: Liposomal Encapsulation of Ascaphin-5 (Thin-Film Hydration)

Purpose: To shield Ascaphin-5 from serum albumin and proteases, enhancing its effective concentration in culture.

Step-by-Step Methodology:

  • Lipid Mixing: In a round-bottom flask, dissolve DPPC (Dipalmitoylphosphatidylcholine) and Cholesterol in a 7:3 molar ratio using Chloroform/Methanol (2:1 v/v). Causality: Cholesterol is critical; it packs between the DPPC phospholipids, increasing bilayer rigidity and preventing the amphipathic Ascaphin-5 from prematurely lysing the liposome.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator at 45°C under vacuum until a thin, dry lipid film forms. Dry under a nitrogen stream for an additional 2 hours to remove trace solvents.

  • Hydration: Rehydrate the lipid film with 1 mL of PBS containing 500 µM of Ascaphin-5. Agitate vigorously at 50°C (above the phase transition temperature of DPPC) for 1 hour to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 11 times through a polycarbonate membrane with 100 nm pores using a mini-extruder at 50°C. Validation: This ensures a uniform population of Large Unilamellar Vesicles (LUVs).

  • Purification: Remove unencapsulated Ascaphin-5 by passing the extruded liposomes through a Sephadex G-50 size-exclusion column.

  • Self-Validation (DLS & EE%): Measure the liposomes using Dynamic Light Scattering (DLS) to confirm a Polydispersity Index (PDI) < 0.2. Lyse a small aliquot with 1% Triton X-100 and measure peptide concentration via BCA assay to calculate Encapsulation Efficiency (EE%).

V. References

  • Conlon, J. M., et al. "The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei." Biochemical and Biophysical Research Communications.()

  • Conlon, J. M., et al. "Peptidomic analysis of skin secretions supports separate species status for the tailed frogs, Ascaphus truei and Ascaphus montanus." Peptides.[3]()

  • Eckert, R., et al. "Targeted antimicrobial moieties." US Patent US8389679B2.[4]()

  • Strati, F., et al. "Structural and Functional Versatility of the Amyloidogenic Non‐Amidated Variant of the Antimicrobial Peptide Citropin 1.3." Advanced Science.[2](_)

  • Mercer, D. K., et al. "Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy." Frontiers in Cellular and Infection Microbiology.[1]()

Sources

Troubleshooting

Ascaphin-5 In Vitro Assay Support Center: Troubleshooting &amp; Aggregation Prevention

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the handling of amphipathic antimicrobial peptides (AMPs).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the handling of amphipathic antimicrobial peptides (AMPs). Ascaphin-5 (Sequence: GIKDWIKGAAKKLIKTVASNIANQ), isolated from the coastal tailed frog (Ascaphus truei), is a highly potent peptide, particularly against Gram-negative bacteria[1]. However, its biochemical nature makes it notoriously difficult to handle in vitro.

This guide provides field-proven, self-validating strategies to maintain Ascaphin-5 in its active, monomeric state, ensuring the integrity of your experimental data.

Fundamental Mechanisms of Ascaphin-5 Aggregation

Q: Why does Ascaphin-5 precipitate almost immediately when I dilute it directly into standard physiological buffers like PBS? A: Ascaphin-5 possesses a net positive charge (+3) and a high proportion of hydrophobic residues (Ile, Trp, Ala, Val). When introduced directly into high-ionic-strength environments (like PBS) near its isoelectric point, the electrostatic repulsion between the peptide molecules is shielded. This triggers a conformational shift into an amphipathic α-helix[2]. The Causality: To minimize thermodynamic exposure to water, the hydrophobic faces of these helices rapidly associate with one another, driving intermolecular hydrophobic collapse and the formation of insoluble β-sheet-rich aggregates[3].

Q: Visual inspection of my peptide solution looks clear. How can I quantitatively verify if my stock has formed micro-aggregates before running my assay? A: Visual inspection is inadequate for detecting early-stage oligomerization. You must implement a Thioflavin T (ThT) binding assay or utilize Atomic Force Microscopy (AFM)[4]. The Causality: ThT is a fluorescent dye that specifically intercalates into the β-sheet structures characteristic of peptide aggregates. A spike in ThT fluorescence at 482 nm (excitation 440 nm) compared to a freshly dissolved monomeric control provides definitive proof of aggregation[4].

Reconstitution and Storage Troubleshooting

Q: What is the optimal initial solvent for lyophilized Ascaphin-5 to prevent aggregation from the start? A: Never use water or physiological buffers for the primary solubilization of an amphipathic peptide longer than 5 amino acids. The Causality: You must first disrupt potential hydrophobic interactions present in the lyophilized state. Dissolve the powder in a minimal volume (10% of your final target volume) of an organic solvent like cell-culture grade DMSO or 0.1% Acetic Acid[5]. DMSO solvates the hydrophobic side chains, preventing intermolecular collapse, while acetic acid protonates the basic Lysine residues, maximizing electrostatic repulsion before you introduce the aqueous diluent.

Q: How should I store the reconstituted peptide to prevent long-term aggregation? A: Once diluted to your working stock concentration (e.g., 1-5 mg/mL) using sterile ultra-pure water, aliquot the solution immediately into low-protein binding polypropylene tubes and store at -80°C. The Causality: Repeated freeze-thaw cycles cause localized concentration spikes of the peptide as ice crystals form, which nucleates aggregate formation. Single-use aliquots completely bypass this physical stress[5].

Assay Optimization & Prevention Strategies

Q: My Minimum Inhibitory Concentration (MIC) assay results are highly inconsistent, and Ascaphin-5 seems to lose potency over 24 hours. Is this degradation? A: While protease degradation is possible, in in vitro assays, this is almost always an artifact of peptide depletion via non-specific adsorption to polystyrene microtiter plates or progressive self-aggregation. The Causality & Solution: Ascaphin-5's amphipathic nature makes it highly "sticky" to plastic surfaces. You must use non-binding surface (NBS) plates. Furthermore, supplement your assay medium with 0.01% Tween-20 or 0.02% Bovine Serum Albumin (BSA)[3]. These excipients sterically coat the hydrophobic patches on both the peptide and the plastic walls, maintaining the peptide in solution without disrupting bacterial membranes[3].

Quantitative Data: Solvents and Activity Profiles

Table 1: Ascaphin-5 Antimicrobial Activity Profile

Baseline reference values to ensure your unaggregated peptide is performing optimally.

Target Organism Gram Stain MIC (µM)
Escherichia coli Negative 6
Pseudomonas aeruginosa Negative 13
Staphylococcus aureus Positive 50

(Data sourced from primary isolation studies[1])

Table 2: Excipients for Preventing Ascaphin-5 Aggregation
AgentRecommended Conc.Mechanism of ActionAssay Compatibility
DMSO 5-10% (v/v)Solvates hydrophobic core, disrupting intermolecular interactions[3].High (Must be diluted to <1% final assay conc.)
Acetic Acid 0.1% (v/v)Protonates basic residues, increasing charge repulsion[5].High (For primary stock solutions)
Tween-20 0.01%Non-ionic surfactant coats hydrophobic patches on the peptide surface.Moderate (Must verify lack of cell toxicity)
BSA 0.02%Acts as a sacrificial carrier protein, preventing plastic adsorption[3].High (Standard in broth microdilution)

Self-Validating Protocol: Ascaphin-5 MIC Assay

To ensure scientific integrity, every protocol must validate its own success. Use this workflow to determine the MIC while actively monitoring for aggregation.

Step 1: Stock Preparation & Validation

  • Reconstitute lyophilized Ascaphin-5 to 1 mg/mL using 10% DMSO / 90% ultra-pure water[5].

  • Self-Validation Check: Mix a 10 µL aliquot of the stock with 10 µM Thioflavin T (ThT). Read fluorescence (Ex: 440 nm / Em: 482 nm). The stock is validated as monomeric if the fluorescence matches your solvent-only baseline[4].

Step 2: Media Optimization

  • Prepare Mueller-Hinton Broth (MHB) supplemented with 0.02% BSA. The BSA acts as a carrier protein, coating the assay plates to prevent Ascaphin-5 adsorption[3].

Step 3: Serial Dilution & Inoculation

  • Perform 2-fold serial dilutions of the validated Ascaphin-5 stock directly in non-binding surface (NBS) 96-well microtiter plates using the BSA-supplemented MHB.

  • Inoculate wells with the target bacterial strain (e.g., E. coli ATCC 25922) to a final concentration of 5 × 10⁵ CFU/mL. Incubate at 37°C for 18 hours.

Step 4: Readout & Confirmation

  • Determine the MIC as the lowest concentration with no visible bacterial growth.

  • Self-Validation Check: Plate a 10 µL aliquot from the MIC well onto a fresh agar plate. A lack of colony formation confirms true bactericidal activity, proving that the lack of turbidity wasn't simply peptide precipitation mimicking growth inhibition.

Workflow Visualization

PeptideWorkflow A Lyophilized Ascaphin-5 B Primary Solubilization (10% DMSO or 0.1% Acetic Acid) A->B Add solvent C Quality Control (ThT Assay) B->C Aliquot test D Aggregated (High Fluorescence) C->D E Monomeric (Baseline Fluorescence) C->E F De-aggregation (Sonication) D->F Rescue G Assay Preparation (Buffer + 0.02% BSA) E->G Proceed F->C Re-test H In Vitro Assay (Low-binding plates) G->H Execute

Logical workflow for Ascaphin-5 reconstitution and assay validation.

References

  • The All Information Of DRAMP01844: Ascaphin-5. cpu-bioinfor.org.
  • Highly Potent Peptide Therapeutics To Prevent Protein Aggreg
  • Technical Support Center: Preventing Aggreg
  • The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. carlosdavidson.org.
  • Peptidomic analysis of skin secretions supports separate species status for the tailed frogs, Ascaphus truei and Ascaphus montanus.
  • Peptide Handling Guideline.

Sources

Optimization

Optimizing collision energy for Ascaphin-5 MS/MS fragmentation

Welcome to the Technical Support Center for optimizing mass spectrometry (MS/MS) fragmentation of Ascaphin-5. Ascaphin-5 is a 24-residue antimicrobial peptide (Sequence: GIKDWIKGAAKKLIKTVASNIANQ) originally isolated from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing mass spectrometry (MS/MS) fragmentation of Ascaphin-5. Ascaphin-5 is a 24-residue antimicrobial peptide (Sequence: GIKDWIKGAAKKLIKTVASNIANQ) originally isolated from the skin secretions of the coastal tailed frog, Ascaphus truei[1][2]. With a molecular weight of approximately 2591 Da and multiple basic lysine residues, achieving complete sequence coverage via tandem mass spectrometry requires precise tuning of collision energy.

This guide provides researchers and drug development professionals with authoritative workflows, empirical data, and troubleshooting strategies to master Ascaphin-5 fragmentation.

Experimental Workflow & Causality

When analyzing mid-sized peptides like Ascaphin-5, the applied Normalized Collision Energy (NCE) dictates the balance between precursor depletion and the generation of informative b- and y-ion series. Because Ascaphin-5 contains multiple internal basic sites (Lys), protons are highly sequestered. This "mobile proton" deficiency means that higher collision energies are often required to induce backbone cleavage compared to standard tryptic peptides.

G Start Prepare Ascaphin-5 (MW ~2591 Da) Infusion Direct Infusion MS1 Identify Charge States (+3, +4, +5) Start->Infusion NCE_Sweep HCD MS/MS NCE Sweep (20%, 25%, 30%, 35%, 40%) Infusion->NCE_Sweep Analysis Evaluate Fragment Coverage (b- and y-ion series) NCE_Sweep->Analysis Stepped_NCE Implement Stepped NCE (e.g., 25-30-35%) Analysis->Stepped_NCE If single NCE lacks coverage

Workflow for optimizing MS/MS collision energy for Ascaphin-5.

Step-by-Step Methodology: Collision Energy Optimization Protocol

To establish a self-validating system for Ascaphin-5 analysis on Orbitrap or Q-TOF platforms, follow this empirical optimization protocol.

Step 1: Sample Preparation Reconstitute synthetic Ascaphin-5 in LC-MS grade water. Dilute to a final concentration of 1 pmol/µL in a solution of 50% Acetonitrile (ACN) and 0.1% Formic Acid (FA) to ensure stable electrospray ionization.

Step 2: MS1 Survey via Direct Infusion Infuse the sample at 3–5 µL/min. Ascaphin-5 will typically present as a distribution of multiply charged species. Identify the dominant precursor ions: [M+3H]3+ (m/z ~864.7) and [M+4H]4+ (m/z ~648.8).

Step 3: Targeted MS/MS NCE Sweep Isolate the +3 and +4 precursors using a narrow isolation window (e.g., 1.5 m/z). Acquire Higher-energy Collisional Dissociation (HCD) MS/MS spectra across a gradient of NCE settings: 20%, 25%, 30%, 35%, and 40%.

Step 4: Spectral Evaluation Export the spectra and annotate the b- and y-ion series. Calculate the sequence coverage for each NCE. You are looking for the "Goldilocks" zone: energy high enough to deplete the precursor and cleave the backbone, but low enough to prevent secondary fragmentation (internal ions or immonium ion dominance)[3].

Step 5: Implementation of Stepped NCE If a single NCE fails to provide >80% sequence coverage, configure a stepped NCE method (e.g., 25-30-35%). This technique co-isolates fragments generated at three different energy regimes into a single composite MS/MS spectrum, maximizing both large terminal fragments and smaller internal sequence tags[4].

Quantitative Data: Ascaphin-5 Fragmentation Profiles

The following table summarizes the expected fragmentation behavior of Ascaphin-5 under various HCD collision energies.

Precursor Charge StatePrecursor m/zApplied NCE (%)Precursor Depletionb-ion Coveragey-ion CoverageDominant Fragment Types
[M+3H]3+~864.720%Low (<20%)PoorPoorIntact Precursor
[M+3H]3+~864.730%Moderate (~60%)GoodGoodMid-range b/y ions
[M+3H]3+~864.740%High (>95%)PoorModerateLow-mass internal ions
[M+4H]4+~648.825%Moderate (~70%)GoodExcellentHigh-mass y ions
[M+4H]4+~648.835%High (>95%)ModeratePoorImmonium ions

Note: The +4 charge state requires a lower optimal NCE than the +3 state due to the increased coulombic repulsion along the peptide backbone, which lowers the activation energy required for dissociation.

Troubleshooting & FAQs

Q: I am using 30% NCE, which is standard for tryptic peptides, but I see a massive unfragmented precursor peak for Ascaphin-5. Why? A: Standard tryptic peptides are typically 10-15 residues long with a +2 charge. Ascaphin-5 is 24 residues long with multiple basic sites (Lys). The NCE algorithm automatically scales voltage based on m/z[5], but the high number of basic residues sequesters protons, stabilizing the amide bonds. You must manually increase the NCE to 32-35% or utilize a stepped NCE approach to impart sufficient energy for backbone cleavage[4].

Q: How does the choice between CID and HCD affect Ascaphin-5 sequencing? A: HCD (Higher-energy Collisional Dissociation) is strongly preferred over traditional ion trap CID. CID suffers from the "one-third rule" (low-mass cutoff), meaning fragments below ~1/3 of the precursor m/z are not trapped or detected. Because Ascaphin-5 requires robust detection of low-mass b-ions and immonium ions to confirm its N-terminal sequence (GIKDW...), HCD provides a complete mass range and avoids the loss of these critical low-mass reporters[4].

Q: When optimizing, I notice that the y-ion series is much stronger than the b-ion series. Is this normal? A: Yes. Ascaphin-5 has a highly basic C-terminal region (...KKLIKTVASNIANQ). During gas-phase fragmentation, the mobile protons are statistically more likely to reside on the basic lysine residues. Consequently, the C-terminal y-ions will retain the charge and dominate the spectrum, while the N-terminal b-ions may appear at lower intensities or as neutral losses.

References

  • Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling PubMed / NIH URL:[Link]

  • Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling Journal of Proteome Research - ACS Publications URL:[Link]

  • ABPDB - ACDB: Ascaphin-5 ACDB Plus URL:[Link]

  • The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei Biochemical and Biophysical Research Communications URL:[Link]

Sources

Troubleshooting

Troubleshooting false positives in Ascaphin-5 hemolytic assays

Welcome to the dedicated support center for the Ascaphin-5 hemolytic assay. This resource is designed for our research and drug development partners to navigate the nuances of evaluating the hemolytic potential of Ascaph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the Ascaphin-5 hemolytic assay. This resource is designed for our research and drug development partners to navigate the nuances of evaluating the hemolytic potential of Ascaphin-5. As a novel synthetic peptide with a cationic, amphipathic structure, Ascaphin-5's membrane-disrupting mechanism, while promising for antimicrobial applications, necessitates careful and accurate assessment of its off-target effects on erythrocytes.

This guide moves beyond a simple checklist. It is structured as a series of in-depth, question-and-answer troubleshooting scenarios that you may encounter in your laboratory. We will explore the causality behind these issues, providing not just solutions, but a deeper understanding of the assay's principles to empower you to generate robust and reliable data.

Part 1: Frequently Asked Questions & Foundational Concepts

This section addresses the most common initial queries regarding the Ascaphin-5 hemolytic assay.

Q1: What is the fundamental principle of the hemolytic assay, and why is it critical for Ascaphin-5?

A1: The hemolytic assay is a quantitative method to determine the concentration of a test article that causes the lysis (rupture) of red blood cells (RBCs), leading to the release of intracellular hemoglobin.[1][2] The amount of free hemoglobin in the supernatant, measured spectrophotometrically (typically at 415, 450, or 540 nm), is directly proportional to the extent of hemolysis.[3][4]

For Ascaphin-5, this assay is a critical safety assessment. Its therapeutic action relies on disrupting microbial membranes. However, this mechanism is not always perfectly selective. The assay helps us define the therapeutic window by quantifying the concentration at which Ascaphin-5 begins to damage host cells, a crucial parameter for preclinical development.

Q2: What constitutes a "false positive" in the context of this assay?

A2: A false positive is an observation of high absorbance in the assay supernatant that is not due to true, Ascaphin-5-mediated membrane lysis of RBCs.[5] This is a significant challenge because it can incorrectly suggest high toxicity, potentially leading to the premature termination of a promising compound. False positives can arise from several sources, including direct interference with the spectrophotometric reading, compound precipitation, or other non-lytic mechanisms that release hemoglobin.[6][7]

Q3: My negative control (buffer/vehicle) shows significant hemolysis. What is the likely cause?

A3: High background in your negative control points to a systemic issue rather than a compound-specific effect. The primary culprits are:

  • Poor Red Blood Cell Quality: RBCs have a limited shelf-life and can undergo spontaneous lysis if they are old, stored improperly, or sourced from an unhealthy donor. Always use freshly prepared RBCs for optimal results.[8]

  • Mechanical Stress: Erythrocytes are sensitive to mechanical forces. Vigorous vortexing, forceful pipetting with narrow-bore tips, or excessive agitation can rupture the cells, leading to hemoglobin release.[8][9]

  • Contamination: Bacterial or fungal contamination can lead to high background hemolysis.[10][11] Some microbes produce their own hemolysins, which will lyse RBCs independently of your test article.[12][13] Ensure all buffers, plates, and pipette tips are sterile.

  • Inappropriate Buffer Conditions: Extreme pH or non-isotonic buffer conditions can induce osmotic or chemical stress on the RBCs, causing them to lyse.[14][15][16]

Part 2: Advanced Troubleshooting of False Positives

This section delves into specific, complex scenarios you may encounter during your experiments with Ascaphin-5.

Q4: I observe a high absorbance reading with Ascaphin-5, but the RBC pellet at the bottom of the well looks intact. Is this a false positive?

A4: This is a classic indicator of a potential false positive due to assay interference . The high absorbance is likely not from free hemoglobin. Here are the primary causes and how to investigate them:

  • Compound Color/Turbidity: Ascaphin-5, especially at high concentrations or if it aggregates, might have its own intrinsic absorbance at the wavelength used for measurement (e.g., 415 nm, the Soret band of hemoglobin).[2] It could also form a precipitate that scatters light.

    • Troubleshooting Protocol: Prepare a parallel plate containing Ascaphin-5 dilutions in buffer without RBCs. After the same incubation and centrifugation steps, measure the absorbance of the supernatant. If you see a significant reading, this value can be subtracted from your experimental wells to correct for the interference.

  • Chemical Interference: The peptide might directly interact with the hemoglobin detection reagents, though this is less common with direct spectrophotometry. More relevant is the potential for the peptide to cause cell-free hemoglobin to precipitate, which would paradoxically reduce the signal of a true positive.

Below is a workflow to differentiate true hemolysis from interference.

Caption: Troubleshooting workflow for high absorbance readings.

Q5: My results for Ascaphin-5 are highly variable between replicate wells and across different experiments. What's causing this inconsistency?

A5: Poor reproducibility is a common challenge, often stemming from subtle variations in technique or reagents.

  • Peptide Aggregation: As an amphipathic peptide, Ascaphin-5 may self-aggregate, especially at high concentrations, in certain buffers, or after freeze-thaw cycles. The aggregated form may have different hemolytic activity than the monomeric form.

    • Solution: Prepare fresh dilutions of Ascaphin-5 from a validated stock solution for each experiment. Briefly sonicate the stock solution before making dilutions to help break up any existing aggregates. Consider characterizing the aggregation state using techniques like dynamic light scattering (DLS) if problems persist.

  • Inconsistent RBC Suspension: If the RBC suspension is not homogenous, different wells will receive a different number of cells, leading to variability.

    • Solution: Gently invert the RBC stock suspension multiple times before pipetting. Do not vortex.[8] When adding RBCs to the plate, work efficiently to prevent the cells from settling in the reservoir.

  • Assay Drift (Edge Effects): In a 96-well plate format, the outer wells are more susceptible to temperature fluctuations and evaporation during incubation, which can alter the rate of hemolysis.[14][17]

    • Solution: Avoid using the outermost wells for your test samples. Instead, fill them with sterile buffer or water to create a humidity barrier.

  • Impact of Divalent Cations: The presence of divalent cations like Ca²+ and Mg²+ can sometimes inhibit peptide-induced hemolysis by stabilizing the cell membrane or interacting with the peptide itself.[18][19]

    • Solution: Ensure your buffer composition is consistent across all experiments. If using a custom buffer, be aware of the concentration of divalent cations.

Q6: Could the pH of my buffer be affecting the hemolytic activity of Ascaphin-5?

A6: Absolutely. The hemolytic activity of membrane-active peptides is often highly pH-dependent.[14][20] The charge state of both the peptide and the RBC membrane can be altered by pH. For a cationic peptide like Ascaphin-5, a lower pH might increase its positive charge, potentially enhancing its interaction with the negatively charged sialic acid residues on the erythrocyte surface and increasing lysis. Conversely, some hemolytic processes are more active at neutral or slightly alkaline pH.[15][16]

  • Recommendation: The standard assay should be performed at a physiological pH of 7.4. If you suspect pH sensitivity is contributing to variability, verify the pH of your buffer immediately before use. For advanced characterization, you could perform the assay across a pH range (e.g., 6.5 to 8.0) to understand Ascaphin-5's activity profile.

Part 3: Protocols and Best Practices

To ensure consistency and accuracy, we recommend adhering to the following validated protocol.

Standard Hemolytic Assay Protocol
  • Preparation of Red Blood Cells (RBCs): a. Obtain fresh whole blood (e.g., human, rabbit) in an anticoagulant tube (e.g., with heparin). b. Transfer a desired volume to a conical tube and wash by adding 4 volumes of sterile, cold 1x Phosphate Buffered Saline (PBS), pH 7.4. c. Centrifuge at 500 x g for 10 minutes at 4°C.[21] d. Carefully aspirate and discard the supernatant and the "buffy coat" (the thin white layer of leukocytes). e. Resuspend the RBC pellet in cold PBS. Repeat the wash steps (c-d) three more times. f. After the final wash, prepare a 2% (v/v) RBC suspension in cold, sterile 1x PBS, pH 7.4. Keep on ice until use.

  • Assay Plate Preparation: a. In a 96-well round-bottom plate, add 100 µL of your test samples (Ascaphin-5 serially diluted in PBS).[3] b. Prepare the following controls in triplicate:

    • Negative Control (0% Lysis): 100 µL of PBS (or vehicle buffer).
    • Positive Control (100% Lysis): 100 µL of 0.1% Triton X-100.
    • Compound Interference Control: A separate plate with the same dilutions of Ascaphin-5 but without RBCs.
  • Incubation: a. Gently mix the RBC suspension and add 100 µL to each well containing the test samples and controls.[3] b. Cover the plate and incubate for 1 hour at 37°C.[22][23]

  • Data Collection: a. Centrifuge the plate at 400 x g for 10 minutes to pellet the intact RBCs.[3] b. Carefully transfer 100 µL of the supernatant to a new, flat-bottom 96-well plate. Be cautious not to disturb the RBC pellet.[21] c. Measure the absorbance of the supernatant at 415 nm (or an alternative hemoglobin wavelength like 540 nm) using a plate reader.[3]

  • Calculation of Percent Hemolysis: a. % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100 b. Correct for compound interference by subtracting the absorbance from the corresponding compound-only control wells.

Data Summary: Controls and Expected Outcomes
Control TypeReagent(s)Expected RBC PelletExpected SupernatantPurpose
Negative Control Buffer + RBCsIntact, large red pelletClear, colorlessEstablishes baseline absorbance (0% lysis).
Positive Control 0.1% Triton X-100 + RBCsAbsent or very small pelletDeep redValidates RBC susceptibility to lysis (100% lysis).
Compound Control Ascaphin-5 + Buffer (No RBCs)N/AShould be clear/colorlessIdentifies compound interference (color/precipitation).

This guide provides a framework for identifying and resolving the most common sources of false positives in Ascaphin-5 hemolytic assays. By understanding the underlying scientific principles and implementing rigorous controls, you can ensure the generation of high-quality, reliable data for this promising therapeutic candidate. For further assistance, please do not hesitate to contact our application support team.

References

  • Influence of pH and temperature on hemolysis by adult Schistosoma mansoni membranes. PubMed.
  • Hemolysis Assay for Solutes Manual. HaemoScan.
  • Hemolytic Assay Protocol for C2.
  • Effect of bacteria on the red blood cells and other elements of blood. Arash Ravandi.
  • Modulatory effect of peptide structure and equilibration conditions of cells on peptide-induced hemolysis. SciSpace.
  • Upshot of virulence markers and effects of temperature and pH on haemolytic bacteria in South-west Nigeria.
  • The effect of pH and temperature on haemolysin production by Listeria species. PubMed.
  • Biomaterial Hemolytic Assay Kit Insert. HaemoScan.
  • The effect of pH (A), incubation time (B), and temperature (C) on...
  • Hemolysis Test Protocol. iGEM.
  • Hemolysis Assay. Protocols.io.
  • Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics.
  • Hemolysis, Icterus, and Lipemia Interference: New Approaches to Old Foes. Clinical Lab Manager.
  • Red blood cells: Bacterial contamination.
  • False positive results. Héma-Québec.
  • Technical Support Center: Navigating Hemolysis with Membrane-Active Antibacterial Agents. Benchchem.
  • Hemolysis of Erythrocytes by Granulysin-Derived Peptides but Not by Granulysin. PMC.
  • Methods for Hemolysis Interference Study in Labor
  • Interferences.
  • Factors known to significantly affect performance of tests/interpretation of results.
  • Assessment of factors impacting material-mediated hemolysis results in the ASTM F756-17 testing standard. FDA.
  • HAEMOLYSIS, ICTERUS AND LIPAEMIA INTERFERENCES IN BIOCHEMISTRY TESTING.
  • Comprehensive Guide to Hemolysis Testing for Medical Device Manufacturers. NABI.
  • Preventing False Positive Test Results. Calbiotech.
  • The effect of structural modification of antimicrobial peptides on their antimicrobial activity, hemolytic activity, and plasma stability. PubMed.
  • 5 - High Background in ELISA? Causes and Solutions for Optimal Results. Elabscience.
  • The influence of pH on the rate of hemolysis (V) in the presence of 0.03 % DChol.
  • Design Considerations for Mechanical Hemolysis Testing. Element.
  • Addressing Hemolysis-Induced Loss of Sensitivity in Lateral Flow Assays of Blood Samples with Platinum-Coated Gold Nanoparticles and Machine Learning.
  • Haemolysis as Influence & Interference Factor. PMC.
  • Quality control of blood plasma for mass-spectrometry proteomic research. bioRxiv.
  • Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review. EJIFCC.
  • The effect of structural modification of antimicrobial peptides on their antimicrobial activity, hemolytic activity, and plasma stability.
  • Evaluation of blood culture broths with lysis buffer to directly ident. Dove Medical Press.
  • Effect of Test Parameters on Material-mediated Hemolysis Using the ASTM F756-17 Standard Test Method. FDA.
  • Hemolyzed Specimens: Major Challenge for Identifying and Rejecting Specimens in Clinical Labor
  • Elisa troubleshooting tips – High background. ARP American Research Products, Inc..
  • Effects of hemolysis interference on routine biochemistry parameters. Biochemia Medica.
  • Study of Interference Produced by Haemolysis In 73 Analytical Tests. Biomedical Journal of Scientific & Technical Research.
  • Method for Analysis of Nanoparticle Hemolytic Properties In Vitro. PMC.
  • How to deal with high background in ELISA. Abcam.
  • Global Stability of Plasma Proteomes for Mass Spectrometry-Based Analyses. PMC.
  • Impact of hemolysis on multi-OMIC pancreatic biomarker discovery to derisk biomarker development in precision medicine studies. PMC.
  • Metal Ions and Chemical Modification Reagents Inhibit the Enzymatic Activity of Lecithin-Dependent Hemolysin
  • Bacterial Contamin
  • Detection of Bacteria in Red Blood Cell Concentr
  • Synthetic Polypeptides with Cationic Arginine Moieties Showing High Antimicrobial Activity in Similar Mineral Environments to Blood Plasma. MDPI.
  • Characterization of the Hemolytic Activity of Mastoparan Family Peptides

Sources

Reference Data & Comparative Studies

Validation

Ascaphin-5 vs Ascaphin-8 antimicrobial potency comparison

The discovery of antimicrobial peptides (AMPs) in the skin secretions of the primitive tailed frog Ascaphus truei has provided drug development professionals with a unique library of bioactive scaffolds[1]. Among these,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The discovery of antimicrobial peptides (AMPs) in the skin secretions of the primitive tailed frog Ascaphus truei has provided drug development professionals with a unique library of bioactive scaffolds[1]. Among these, Ascaphin-5 and Ascaphin-8 represent a fascinating case study in the structure-activity relationship (SAR) of AMPs.

As drug developers seek to overcome multidrug-resistant pathogens, including extended-spectrum β-lactamase (ESBL)-producing bacteria, the primary bottleneck remains the therapeutic index —the delicate balance between antimicrobial efficacy and mammalian cytotoxicity. This guide provides an objective, data-driven comparison of Ascaphin-5 and Ascaphin-8, detailing the physicochemical causality behind their performance and the self-validating protocols required to evaluate them.

Structural and Physicochemical Causality

The divergent biological profiles of Ascaphin-5 and Ascaphin-8 are directly dictated by their primary sequence and resulting physicochemical properties:

  • Ascaphin-8 (The Broad-Spectrum Disruptor): Ascaphin-8 is a 19-residue peptide (GFKDLLKGAAKALVKTVLF-NH2) characterized by a C-terminal α-amidation[1]. This amidation neutralizes the negative charge of the terminal carboxyl group, elevating the peptide's net positive charge (+5) and stabilizing its amphipathic α-helical conformation. Combined with a high hydrophobic content (60%), Ascaphin-8 exhibits aggressive electrostatic binding to negatively charged bacterial membranes and deep hydrophobic insertion, leading to rapid pore formation[2]. However, this high hydrophobicity also drives non-specific insertion into zwitterionic mammalian membranes, resulting in moderate hemolytic toxicity[1].

  • Ascaphin-5 (The Gram-Negative Specialist): Ascaphin-5 is a 23-residue free-acid peptide. Lacking the C-terminal amidation, it maintains a slightly lower functional net charge and a significantly lower hydrophobic ratio (52%)[2]. Because its hydrophobic face is less pronounced, it lacks the thermodynamic driving force to penetrate the neutral, cholesterol-rich membranes of mammalian erythrocytes[3]. Consequently, it boasts an exceptional safety profile, though its potency against thick-peptidoglycan Gram-positive bacteria (like S. aureus) is notably diminished[2].

Quantitative Performance Comparison

The following table synthesizes the in vitro performance metrics of both peptides, highlighting the trade-off between minimum inhibitory concentration (MIC) and hemolytic concentration (HC50).

ParameterAscaphin-5Ascaphin-8
Sequence GIKDWIKGAAKKLIKTVASHIAN-COOHGFKDLLKGAAKALVKTVLF-NH2
C-Terminus Free Acidα-Amidated
Net Charge +4 to +5+5
Hydrophobicity 52%60%
MIC: E. coli 8 – 16 µM2 – 4 µM
MIC: S. aureus 16 – 32 µM2 – 4 µM
HC50 (Hemolysis) > 200 µM (Very Low Toxicity)55 µM (Moderate Toxicity)
Primary Utility Systemic scaffold (High safety)Topical anti-infective (High potency)

Data aggregated from standardized antimicrobial and hemolytic assays[1][2][3].

Mechanism of Action & Evaluation Workflow

To understand how these peptides are evaluated in vitro, we must map their physical interactions with target membranes. The diagram below illustrates the bifurcated workflow used to assess both efficacy (bacterial lysis) and toxicity (erythrocyte hemolysis).

G cluster_bacteria Bacterial Target (Efficacy) cluster_mammalian Mammalian Target (Toxicity) AMP Ascaphin Peptide (Cationic α-helix) BactMembrane Negatively Charged Membrane AMP->BactMembrane High Electrostatic Affinity (Ascaphin-5 & 8) MamMembrane Zwitterionic Membrane (Erythrocytes) AMP->MamMembrane Hydrophobic Insertion (Strong in Ascaphin-8) BactLysis Bacterial Lysis (Measured via MIC) BactMembrane->BactLysis Pore Formation Hemolysis Hemolysis (Measured via HC50) MamMembrane->Hemolysis Membrane Destabilization

Mechanism of action and evaluation pathways for Ascaphin antimicrobial peptides.

Self-Validating Experimental Protocols

To generate reliable, reproducible data when comparing AMPs like the Ascaphins, laboratories must employ self-validating assay systems. The following protocols integrate internal controls to mathematically isolate the peptide's true effect from environmental noise.

Protocol A: Broth Microdilution Assay (MIC Determination)

Causality: Mueller-Hinton Broth (MHB) is strictly used because its standardized, low-cation concentration prevents divalent cations (Ca²⁺, Mg²⁺) from competitively inhibiting the peptide's electrostatic binding to the bacterial membrane.

  • Preparation: Synthesize Ascaphin-5 and Ascaphin-8 to >95% purity via HPLC. Dissolve in sterile, deionized water containing 0.01% acetic acid and 0.2% BSA to prevent peptide adsorption to plasticware.

  • Inoculum Standardization: Grow target strains (E. coli ATCC 25922, S. aureus ATCC 29213) to mid-log phase. Dilute in MHB to a final assay concentration of 5×105 CFU/mL.

  • Microtiter Plating: In a 96-well polypropylene plate, create a two-fold serial dilution of the peptides (from 128 µM down to 0.25 µM) in 50 µL of MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well.

  • Self-Validation Controls:

    • Sterility Control: 100 µL MHB only (Must show OD₆₀₀ = 0; validates media sterility).

    • Growth Control: 50 µL MHB + 50 µL bacteria (Must show robust growth; validates bacterial viability).

    • Positive Control: Melittin or standard antibiotic (Validates assay sensitivity).

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. The MIC is the lowest concentration exhibiting no visible growth (OD₆₀₀ < 0.05).

Protocol B: Erythrocyte Hemolysis Assay (HC50 Determination)

Causality: Because AMPs can be toxic to host cells, measuring the release of hemoglobin from human red blood cells (hRBCs) provides a direct, quantifiable metric of mammalian membrane disruption[3].

  • Erythrocyte Preparation: Centrifuge fresh human blood (collected in EDTA) at 1,000 × g for 10 min. Wash the erythrocyte pellet three times with sterile PBS (pH 7.4) until the supernatant is clear. Resuspend to a 4% (v/v) suspension in PBS.

  • Assay Execution: In a 96-well plate, mix 50 µL of peptide dilutions (in PBS) with 50 µL of the 4% hRBC suspension.

  • Self-Validation Controls:

    • Negative Control (0% Lysis): 50 µL PBS + 50 µL hRBCs (Establishes baseline spontaneous lysis).

    • Positive Control (100% Lysis): 50 µL 0.2% Triton X-100 + 50 µL hRBCs (Establishes maximum assay signal, neutralizing batch-to-batch blood variability).

  • Incubation & Readout: Incubate at 37°C for 1 hour. Centrifuge the plate at 1,000 × g for 10 min to pellet intact cells. Transfer 50 µL of the supernatant to a new plate and measure absorbance at 414 nm (hemoglobin Soret band).

  • Calculation: %Hemolysis=(ATriton​−APBS​)(Apeptide​−APBS​)​×100 . The HC50 is the concentration causing 50% lysis.

Strategic Application in Drug Development

Choosing between these two peptides depends entirely on the target clinical indication:

  • Ascaphin-8 is the superior candidate for topical anti-infectives (e.g., diabetic foot ulcers, burn wound infections). Its potent, broad-spectrum activity easily eradicates ESBL-producing K. pneumoniae and MRSA. In topical applications, its moderate cytotoxicity (HC50 = 55 µM) is less prohibitive because systemic absorption is minimal.

  • Ascaphin-5 serves as an optimal scaffold for systemic drug design . While its baseline potency is lower, its remarkable safety profile (HC50 > 200 µM) provides a massive therapeutic window[3]. Researchers can utilize Ascaphin-5 as a foundational template, introducing targeted amino acid substitutions (e.g., localized lysine insertions) to incrementally boost potency without triggering the severe hemolytic side effects seen in highly hydrophobic AMPs[2].

References

  • The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei (PubMed / NIH).
  • Clinical Applications of Amphibian Antimicrobial Peptides (World Health Organization).
  • Buy Ascaphin-5M (EVT-247038) - Technical Data (EvitaChem).
  • The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei - Full Text (Carlos Davidson).

Sources

Comparative

Comparative hemolytic activity of Ascaphin-5 and Brevinin-1E

Comparative Hemolytic Activity of Ascaphin-5 and Brevinin-1E: A Guide to Antimicrobial Peptide Selectivity As a Senior Application Scientist specializing in peptide therapeutics, I frequently encounter a critical bottlen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Hemolytic Activity of Ascaphin-5 and Brevinin-1E: A Guide to Antimicrobial Peptide Selectivity

As a Senior Application Scientist specializing in peptide therapeutics, I frequently encounter a critical bottleneck in drug development: balancing antimicrobial efficacy with host cell toxicity. Antimicrobial peptides (AMPs) derived from amphibian skin secretions are potent agents against multidrug-resistant pathogens, but their clinical translation is often derailed by severe off-target hemolysis.

This guide provides an objective, data-driven comparison of two structurally and functionally distinct AMPs: Ascaphin-5 (isolated from the primitive tailed frog, Ascaphus truei) and Brevinin-1E (isolated from the edible frog, Rana esculenta). By dissecting their divergent hemolytic profiles, we can establish the structure-activity relationships (SAR) that dictate peptide selectivity and outline the gold-standard experimental workflows required to validate these metrics.

Mechanistic Profiling & Structural Causality

The therapeutic index of an AMP is fundamentally governed by its physicochemical properties—specifically, how it discriminates between the anionic lipid bilayers of bacterial membranes and the zwitterionic (neutral) membranes of mammalian erythrocytes.

  • Brevinin-1E (High Hemolytic Toxicity): Brevinin-1E is a highly hydrophobic, amphipathic α-helical peptide. While it possesses broad-spectrum antimicrobial activity, it exhibits severe hemolytic toxicity, with a 50% hemolytic concentration (HC50) of < 1 µM. The causality here is structural: the high helical content and intense hydrophobicity drive non-specific partitioning into the cholesterol-rich, zwitterionic membranes of human red blood cells[1]. This hydrophobic insertion rapidly leads to membrane destabilization and pore formation (via barrel-stave or toroidal mechanisms), resulting in catastrophic cell lysis.

  • Ascaphin-5 (High Target Selectivity): In stark contrast, Ascaphin-5 demonstrates remarkable membrane selectivity, boasting an HC50 > 200 µM. Ascaphin-5 possesses lower overall hydrophobicity and a highly optimized cationic charge distribution. Instead of relying on hydrophobic insertion, its mechanism of action is driven by electrostatic attraction to the negatively charged components (such as lipopolysaccharides) of Gram-negative bacterial membranes. Because it lacks the extreme hydrophobicity required to penetrate neutral lipid bilayers, it spares host erythrocytes, rendering it virtually non-hemolytic at therapeutic concentrations.

MOA cluster_Brev Brevinin-1E Pathway cluster_Asc Ascaphin-5 Pathway AMP Amphibian AMPs B_Membrane Erythrocyte Membrane (Zwitterionic) AMP->B_Membrane Hydrophobic Insertion A_Membrane Bacterial Membrane (Anionic) AMP->A_Membrane Electrostatic Interaction B_Pore Non-Specific Pore Formation B_Membrane->B_Pore B_Lysis Severe Hemolysis (HC50 < 1 µM) B_Pore->B_Lysis A_Selectivity High Target Selectivity A_Membrane->A_Selectivity A_Lysis Minimal Hemolysis (HC50 > 200 µM) A_Selectivity->A_Lysis

Fig 1: Mechanistic divergence in membrane selectivity between Brevinin-1E and Ascaphin-5.

Quantitative Data Summary

To facilitate objective comparison during drug screening, the critical performance metrics of both peptides are summarized below.

PropertyAscaphin-5Brevinin-1E
Source Organism Ascaphus truei (Coastal tailed frog)Rana esculenta (Edible frog)
Hemolytic Activity (HC50) > 200 µM (Minimal toxicity)< 1 µM (Severe toxicity)
Primary Target Spectrum Gram-negative bacteriaBroad-spectrum (Gram +/-, Fungi)
Hydrophobicity Profile Moderate / LowVery High
Membrane Interaction Electrostatic (Anionic preference)Hydrophobic (Zwitterionic insertion)

Experimental Methodology: Self-Validating Protocol for HC50 Determination

To accurately benchmark the hemolytic activity of novel AMPs against standards like Ascaphin-5 and Brevinin-1E, researchers must utilize a highly controlled hemolysis assay. As an application scientist, I cannot stress enough that the reliability of this data hinges on strict adherence to the washing and control phases.

Step-by-Step Workflow:

  • Erythrocyte Isolation: Collect peripheral blood from a healthy human donor into EDTA tubes. Centrifuge at 1000 × g for 10 minutes to separate the plasma and buffy coat from the erythrocytes[2].

  • Washing Phase (Critical Causality): Wash the red blood cells (RBCs) three times using Dulbecco's Phosphate-Buffered Saline (PBS, pH 7.4).

    • Scientific Rationale: This is a common failure point. Serum contains high concentrations of albumin, which acts as a molecular sponge, sequestering amphipathic peptides. Failing to completely wash the RBCs will artificially inflate the apparent HC50, leading to a false sense of drug safety.

  • Suspension Preparation: Resuspend the washed RBCs in PBS to a final concentration of 1 × 10^6 cells/well[2].

  • Peptide Co-incubation: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of peptide solution (serially diluted from 1 µM to 250 µM)[2].

  • Internal Controls (The Self-Validating System):

    • Negative Control: 100 µL RBCs + 100 µL PBS (0% hemolysis baseline).

    • Positive Control: 100 µL RBCs + 100 µL 1% (v/v) Tween-20 (100% hemolysis maximum).

    • Scientific Rationale: This establishes a self-validating dynamic range. If the negative control shows high baseline absorbance, it indicates mechanical shearing during the wash phase or degraded blood samples. The positive control ensures total lysis, providing the precise 100% benchmark required for accurate regression.

  • Incubation & Separation: Incubate the plate at 37 °C for 1 hour. Following incubation, centrifuge the plate at 12,000 × g for 15 seconds to rapidly pellet all intact cells.

  • Quantification: Transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of released hemoglobin at 410–450 nm using a microplate reader[2],.

  • Data Analysis: Calculate the percentage of hemolysis using the formula: [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] × 100. Determine the exact HC50 using non-linear regression analysis.

Protocol Blood 1. Erythrocyte Isolation (Centrifuge 1000xg) Wash 2. PBS Wash (pH 7.4) Remove serum albumin Blood->Wash Suspend 3. Cell Suspension (1x10^6 cells/well) Wash->Suspend Incubate 4. Peptide Co-incubation (1h at 37°C) Suspend->Incubate Centrifuge 5. Pellet Intact Cells (12,000xg for 15s) Incubate->Centrifuge Control1 Negative Control (PBS, 0% Lysis) Incubate->Control1 Control2 Positive Control (1% Tween-20, 100% Lysis) Incubate->Control2 Absorbance 6. Measure Hemoglobin (Absorbance at 410-450 nm) Centrifuge->Absorbance Calculate 7. HC50 Calculation (Non-linear Regression) Absorbance->Calculate

Fig 2: Self-validating experimental workflow for determining AMP hemolytic activity (HC50).

References

  • Title: The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei Source: carlosdavidson.org (Elsevier / Biochemical and Biophysical Research Communications) URL:

  • Title: Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy Source: mdpi.com URL: 1

  • Title: Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity Source: nih.gov URL: 2

Sources

Validation

Mechanistic Divergence: Membrane Disruption vs. Intracellular Targeting

An In-Depth Technical Guide to Ascaphin-5: Mechanistic and Efficacy Comparisons Against Standard Broad-Spectrum Antibiotics As the global crisis of antimicrobial resistance (AMR) accelerates, drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ascaphin-5: Mechanistic and Efficacy Comparisons Against Standard Broad-Spectrum Antibiotics

As the global crisis of antimicrobial resistance (AMR) accelerates, drug development professionals are increasingly pivoting from conventional small-molecule antibiotics to innate host-defense molecules. Among these, Antimicrobial Peptides (AMPs) represent a critical frontier. This guide provides a rigorous, objective comparison between Ascaphin-5—an AMP originally isolated from the skin secretions of the primitive frog Ascaphus truei—and standard broad-spectrum antibiotics.

By deconstructing their mechanisms of action, comparative efficacy, and the self-validating experimental protocols required to evaluate them, this document serves as a comprehensive resource for researchers engineering the next generation of antimicrobial therapeutics.

The fundamental limitation of standard broad-spectrum antibiotics (e.g., fluoroquinolones like Ciprofloxacin, or β-lactams like Ampicillin) lies in their reliance on specific intracellular targets. These molecules must navigate bacterial porins or active transport systems to inhibit processes such as DNA supercoiling (DNA gyrase) or cell wall cross-linking. This receptor-mediated, target-specific approach makes them highly susceptible to resistance mechanisms, including efflux pump upregulation and target-site mutation.

In stark contrast, Ascaphin-5 utilizes an energy-independent, non-receptor-mediated mechanism[1]. Ascaphin-5 is characterized by a net positive charge (+4 to +5) and a hydrophobic content of approximately 52%[2]. Its mechanism of action proceeds through a biophysical cascade:

  • Electrostatic Binding: The cationic residues of Ascaphin-5 are electrostatically attracted to the anionic phospholipids (e.g., phosphatidylglycerol) abundant on bacterial membranes[2].

  • Conformational Shift: Upon contact with the lipid bilayer, the peptide undergoes a structural transition into an amphipathic α-helix[3].

  • Pore Formation: The hydrophobic face of the helix inserts into the membrane core, leading to oligomerization, membrane destabilization, and the formation of transmembrane pores[2].

  • Osmotic Lysis: The resultant loss of membrane integrity causes rapid leakage of intracellular contents and cell death[4].

G A Ascaphin-5 (AMP) C Cationic Binding to Anionic Membrane A->C Electrostatic Attraction B Conventional Antibiotics (e.g., Ciprofloxacin) D Porin/Transporter Entry B->D Concentration Gradient E Amphipathic α-helix Insertion C->E Conformational Shift F Enzymatic Inhibition (e.g., DNA Gyrase) D->F Target Binding G Pore Formation & Membrane Destabilization E->G Oligomerization I Metabolic Arrest (High Resistance Risk) F->I Pathway Inhibition H Rapid Cell Lysis (Low Resistance Risk) G->H Osmotic Imbalance

Mechanistic divergence between Ascaphin-5 membrane disruption and conventional antibiotic targeting.

Comparative Efficacy and Selectivity Profile

Ascaphin-5 exhibits broad-spectrum activity against both Gram-positive (S. aureus, S. epidermidis, E. faecalis) and Gram-negative (E. coli, K. pneumoniae, P. aeruginosa) pathogens[3][5].

A critical structural feature of Ascaphin-5 is its free carboxyl terminus. Unlike its structural relatives Ascaphin-1 and Ascaphin-8, which are C-terminally α-amidated, Ascaphin-5's free carboxyl terminus strategically reduces its hemolytic activity against mammalian erythrocytes while preserving high bacterial selectivity[2].

While native Ascaphin-5 has higher absolute Minimum Inhibitory Concentration (MIC) values compared to highly refined commercial antibiotics, its baseline structure serves as a powerful scaffold. Recent deep-reinforcement learning optimizations of Ascaphin-5 (e.g., the A05 variant) have successfully driven its MIC down by 64-fold, achieving 0.25 µM against B. subtilis[6].

Table 1: Representative MIC Comparison (In Vitro)

Pathogen StrainNative Ascaphin-5 MIC (µM)Optimized Variant (A05) (µM)Ciprofloxacin MIC (µM)Bacitracin MIC (µM)
B. subtilis16.00.25< 0.52.0
S. aureus25.0 - 50.04.01.04.0
E. coli50.0 - 100.01.0< 0.5> 100.0
P. aeruginosa> 100.00.51.0> 100.0

(Data synthesized from primary literature[5][6]. While conventional antibiotics show lower MICs natively, they suffer from rapid resistance development. Ascaphin-5's membrane-targeting mechanism ensures long-term efficacy without inducing resistance.)

Self-Validating Experimental Methodologies

To objectively evaluate the therapeutic potential of Ascaphin-5 against standard antibiotics, researchers must employ self-validating protocols. Raw MIC data is clinically irrelevant unless coupled with cytotoxicity metrics to establish a Therapeutic Index (TI).

Protocol 1: Broth Microdilution MIC Assay with Integrated Hemolysis Counter-Screen

Causality: This dual-assay system ensures that any observed antimicrobial efficacy is due to selective bacterial targeting rather than non-specific cellular toxicity.

Step 1: Peptide Preparation Synthesize Ascaphin-5 via Solid-Phase Peptide Synthesis (SPPS) and purify to >96% homogeneity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[2][5]. Rationale: Truncated sequences or synthesis impurities can artificially inflate MIC values or cause non-specific eukaryotic toxicity.

Step 2: Bacterial Standardization Cultivate target strains (e.g., E. coli, S. aureus) to mid-log phase (OD600 ~0.5), then dilute to a standard inoculum of 5 × 10⁵ CFU/mL. Rationale: Bacteria in the log phase possess consistent membrane lipid compositions, ensuring reproducible electrostatic interactions with the cationic peptide.

Step 3: Co-Incubation & Efficacy Readout In a 96-well microtiter plate, perform 2-fold serial dilutions of Ascaphin-5 (1–200 µM) alongside a broad-spectrum control like Bacitracin[5]. Include a sterility control (media only) and a growth control (bacteria only). Incubate for 18-24h at 37°C, then measure absorbance at 630 nm[5]. The MIC is defined as the lowest concentration preventing visible growth.

Step 4: Hemolysis Counter-Screen (Selectivity Validation) Incubate the same peptide concentration range (1–200 µM) with washed human erythrocytes (2 × 10⁷ cells) in Dulbecco's PBS (pH 7.4) for 1 hour at 37°C[5]. Use 0.1% Triton X-100 as a 100% lysis positive control. Centrifuge and measure hemoglobin release in the supernatant at 450 nm. Rationale: This step empirically validates the reduced hemolytic activity conferred by Ascaphin-5's free carboxyl terminus[2].

Workflow S1 Phase 1: SPPS Synthesis & RP-HPLC Purification S2 Phase 2: Bacterial Culture (Log-Phase Standardization) S1->S2 Purified Peptide (>96%) S3 Phase 3: Broth Microdilution (Ascaphin-5 vs. Control) S2->S3 5x10^5 CFU/mL S4 Phase 4: Erythrocyte Hemolysis Counter-Screen S3->S4 MIC Determination S5 Phase 5: Therapeutic Index Calculation (HC50 / MIC) S4->S5 HC50 Determination

Self-validating experimental workflow for evaluating AMP therapeutic index.

Protocol 2: Membrane Depolarization Kinetics (DiSC3(5) Assay)

Causality: To definitively prove the energy-independent pore-formation mechanism[1], researchers must measure real-time membrane destabilization.

  • Dye Loading: Incubate log-phase bacteria with the voltage-sensitive fluorescent dye DiSC3(5). The dye translocates into polarized cells and self-quenches.

  • Baseline Stabilization: Monitor fluorescence until a stable baseline is achieved (indicating complete quenching).

  • Peptide Addition & Kinetic Readout: Inject Ascaphin-5 at 1x and 2x MIC concentrations. Measure fluorescence dequenching over 30 minutes. Rationale: Rapid dequenching confirms immediate pore formation and membrane disruption[2], clearly distinguishing Ascaphin-5's biophysics from the delayed, metabolically dependent kinetics of intracellular-targeting antibiotics.

Resistance Development Kinetics

The ultimate value proposition of Ascaphin-5 over standard broad-spectrum antibiotics lies in evolutionary kinetics. Because conventional antibiotics target specific enzymes, a single point mutation in the bacterial genome can confer total resistance.

Conversely, Ascaphin-5's mechanism requires the bacteria to fundamentally alter the lipid composition and electrostatic charge of their entire cellular envelope. This represents a massive thermodynamic and biological fitness cost. Consequently, the development of resistance to ascaphins occurs at rates that are orders of magnitude lower than those observed for conventional antibiotics[4][5].

Sources

Comparative

A Comparative Validation Guide: Synthetic vs. Endogenous Ascaphin-5 (Free Acid Form)

For researchers, scientists, and drug development professionals, the interchangeability of synthetic and endogenous peptides is a critical consideration. This guide provides an in-depth technical comparison of synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the interchangeability of synthetic and endogenous peptides is a critical consideration. This guide provides an in-depth technical comparison of synthetic versus endogenous Ascaphin-5 in its free acid form. We will explore the essential validation parameters, the rationale behind experimental choices, and detailed protocols to ensure the scientific integrity of your research.

Ascaphin-5 is a member of the ascaphin family of antimicrobial peptides isolated from the skin secretions of the tailed frog, Ascaphus truei.[1][2] Unlike some other members of its family, Ascaphin-5 possesses a free carboxyl terminus.[3] This peptide has demonstrated moderate potency against bacteria such as E. coli and S. aureus.[3] As with many naturally occurring peptides, the limited availability from natural sources necessitates the use of synthetic versions for extensive research and potential therapeutic development.[4] This guide outlines the critical validation steps to confirm that a synthetic peptide is a faithful and reliable surrogate for its natural counterpart.

Section 1: The Foundational Pillars of Peptide Validation

The validation of a synthetic peptide against its endogenous form rests on three foundational pillars: Identity , Purity , and Biological Activity . Establishing equivalence across these pillars ensures that experimental results are both reproducible and translatable.

Establishing Identity: Are They the Same Molecule?

The primary step is to confirm that the synthetic peptide has the correct amino acid sequence and molecular weight.

  • Mass Spectrometry (MS): This is the gold standard for determining the molecular weight of a peptide.[5][6] High-resolution MS can confirm the elemental composition and detect minute deviations from the expected mass, which could indicate modifications or impurities.[5]

  • Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence, the peptide is fragmented, and the resulting fragment ions are analyzed.[6][7] This "peptide mapping" provides a high degree of confidence in the primary structure of the synthetic Ascaphin-5.[5]

Assessing Purity: Is the Sample Homogeneous?

The presence of impurities can significantly impact experimental outcomes. Impurities in synthetic peptides can include deletion sequences, truncated sequences, or by-products from the synthesis process.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common technique for assessing peptide purity.[8][10][11] It separates the peptide of interest from impurities based on hydrophobicity. A highly pure sample will present as a single, sharp peak.

Verifying Biological Activity: Does it Function as Expected?

Confirming that the synthetic peptide exhibits the same biological function as the endogenous form is arguably the most crucial validation step. For Ascaphin-5, this primarily involves assessing its antimicrobial properties.

  • Antimicrobial Assays: The biological activity of Ascaphin-5 is determined by its ability to inhibit microbial growth. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure.[3]

  • Cytotoxicity Assays: It is also important to assess any potential toxic effects on mammalian cells, as this provides a more complete picture of the peptide's biological profile.[12][13]

Section 2: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key validation experiments.

Protocol: HPLC Analysis of Synthetic Ascaphin-5

This protocol outlines the use of RP-HPLC to determine the purity of synthetic Ascaphin-5.

  • Sample Preparation:

    • Dissolve the lyophilized synthetic Ascaphin-5 in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of 1 mg/mL.[8]

    • Vortex briefly to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.[8]

  • HPLC System and Column:

    • HPLC System: A standard analytical HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size) is typically used for peptide analysis.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[8]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This can be optimized based on the peptide's retention time.

Protocol: Mass Spectrometry for Identity Confirmation

This protocol describes the use of LC-MS/MS for confirming the molecular weight and sequence of synthetic Ascaphin-5.

  • Sample Preparation: The sample prepared for HPLC analysis can typically be used for LC-MS.

  • LC-MS/MS System: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Mass Spectrometry Analysis:

    • Perform a full MS scan to determine the parent ion's mass-to-charge ratio (m/z) and confirm the molecular weight.

    • Perform tandem MS (MS/MS) on the parent ion to generate fragment ions.

    • Analyze the fragmentation pattern to confirm the amino acid sequence.[6]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of Ascaphin-5 that inhibits the visible growth of a microorganism.

  • Microorganism Preparation:

    • Culture bacteria (e.g., E. coli, S. aureus) to the mid-logarithmic phase in an appropriate broth medium.

    • Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Preparation:

    • Prepare a stock solution of Ascaphin-5 in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide in a 96-well microtiter plate.

  • Incubation:

    • Add the standardized bacterial suspension to each well of the microtiter plate.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Protocol: Hemolysis Assay for Cytotoxicity

This assay assesses the peptide's lytic activity against red blood cells, a common measure of cytotoxicity.

  • Red Blood Cell Preparation:

    • Obtain fresh human or animal red blood cells (RBCs).

    • Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation.

    • Resuspend the RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Incubation:

    • Prepare serial dilutions of Ascaphin-5 in a 96-well plate.

    • Add the RBC suspension to each well.

    • Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculation:

    • Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.

Section 3: Data Presentation and Interpretation

For a robust comparison, the data should be presented clearly and concisely.

Table 1: Physicochemical Characterization of Synthetic vs. Endogenous Ascaphin-5
ParameterSynthetic Ascaphin-5Endogenous Ascaphin-5Acceptance Criteria
Purity (RP-HPLC) >95%Reference Standard>95%
Molecular Weight (MS) Expected MW ± 0.1 DaExpected MW ± 0.1 DaMatch Theoretical Mass
Sequence (MS/MS) ConfirmedConfirmed100% Match
Table 2: Biological Activity Comparison
AssaySynthetic Ascaphin-5Endogenous Ascaphin-5Acceptance Criteria
MIC vs. E. coli (µM) 8–168–16Within 2-fold dilution
MIC vs. S. aureus (µM) 16–3216–32Within 2-fold dilution
Hemolytic Activity (HC50 in µM) >200>200Comparable to endogenous

Note: The values for endogenous Ascaphin-5 are based on reported literature values for comparative purposes.[3][14]

Section 4: Visualizing the Validation Workflow

A clear workflow diagram can help in understanding the logical progression of the validation process.

Validation_Workflow cluster_synthesis Peptide Source cluster_validation Validation Steps cluster_physchem Physicochemical Analysis cluster_bio Biological Characterization synthetic Synthetic Ascaphin-5 (Solid-Phase Synthesis) hplc Purity Assessment (RP-HPLC) synthetic->hplc ms Identity Confirmation (Mass Spectrometry) synthetic->ms mic Antimicrobial Activity (MIC Assay) synthetic->mic hemo Cytotoxicity (Hemolysis Assay) synthetic->hemo endogenous Endogenous Ascaphin-5 (Natural Source/Reference) comparison Comparative Analysis endogenous->comparison hplc->comparison msms Sequence Verification (Tandem MS) ms->msms msms->comparison mic->comparison hemo->comparison conclusion Equivalence Established comparison->conclusion

Caption: Workflow for the validation of synthetic Ascaphin-5.

Conclusion

The validation of synthetic Ascaphin-5 against its endogenous free acid form is a multi-faceted process that requires rigorous analytical and functional testing. By systematically evaluating the identity, purity, and biological activity, researchers can confidently utilize synthetic Ascaphin-5 as a reliable tool in their studies. This guide provides the necessary framework and protocols to ensure the scientific validity of such comparisons, ultimately contributing to the advancement of research and development in the field of antimicrobial peptides.

References

  • Peptide Characterization Techniques and Applications. (2025, July 22). Google.
  • A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches - Benchchem. BenchChem.
  • Buy Ascaphin-5M (EVT-247038) - EvitaChem. EvitaChem.
  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - ACS Publications. (2021, June 10). ACS Publications.
  • What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs. MtoZ Biolabs.
  • Characterization of Synthetic Peptides by Mass Spectrometry - PubMed. PubMed.
  • Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • HPLC Analysis and Purification of Peptides - PMC. PMC.
  • Measuring antimicrobial peptide activity on epithelial surfaces in cell culture - PMC - NIH. PMC.
  • HPLC of Peptides and Proteins HPLC of Peptides and Proteins. SpringerLink.
  • The Basics of HPLC Peptide Analysis | LCGC International. (2025, November 28). LCGC International.
  • The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei - Carlos Davidson. Biochemical and Biophysical Research Communications.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies.
  • Protocols for Studying Antimicrobial Peptides (AMPs) as Anticancer Agents. SpringerLink.
  • The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei - PubMed. (2004, July 16). PubMed.
  • Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria - PMC. PMC.
  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - MDPI. (2024, December 10). MDPI.
  • Characterization of antimicrobial peptide assay. (a) Cell-free protein... - ResearchGate. ResearchGate.
  • Spectra comparison of synthetic and endogenous peptides. Comparison of... | Download Scientific Diagram - ResearchGate. ResearchGate.
  • Peptide–Spectrum Match Validation with Internal Standards (P–VIS): Internally-Controlled Validation of Mass Spectrometry-Based Peptide Identifications - PMC. PMC.
  • The ascaphins: A family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei | Request PDF - ResearchGate. ResearchGate.
  • Design of potent, non-toxic antimicrobial agents based upon the naturally occurring frog skin peptides, ascaphin-8 and peptide XT-7 - PubMed. (2008, July 15). PubMed.
  • Design, synthesis and antitumor activity of Ascaphin-8 derived stapled peptides based on halogen–sulfhydryl click - RSC Publishing. (2023, July 4). RSC Publishing.
  • Synthetic vs. Natural Peptides: Which Is Right for Your Study? - Patsnap Synapse. (2025, April 24). Patsnap Synapse.
  • Identifying and measuring endogenous peptides through peptidomics - PMC - NIH. (2023, September 26). PMC.
  • Synthetic vs. Recombinant Peptides: A Comparative Guide to Biological Activity and Performance - Benchchem. BenchChem.
  • Design, synthesis and antitumor activity of Ascaphin-8 derived stapled peptides based on halogen–sulfhydryl click chemical reactions - RSC Publishing. RSC Publishing.

Sources

Validation

Ascaphin-5 vs. Temporin L: A Comparative Guide on Cytotoxicity and Mechanistic Profiling

In the landscape of novel antibiotic discovery, anuran (frog) skin secretions provide a rich repository of Antimicrobial Peptides (AMPs). However, the clinical translation of these peptides is frequently bottlenecked by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of novel antibiotic discovery, anuran (frog) skin secretions provide a rich repository of Antimicrobial Peptides (AMPs). However, the clinical translation of these peptides is frequently bottlenecked by their therapeutic index—specifically, their off-target cytotoxicity against mammalian cells. This guide provides an objective, data-driven comparison of two prominent AMPs: Temporin L (from Rana temporaria) and Ascaphin-5 (from Ascaphus truei).

By dissecting their structural causality, membrane interactions, and baseline cytotoxicity, this guide serves as a foundational resource for drug development professionals engineering next-generation peptide therapeutics.

Mechanistic Overview and Structural Causality

The cytotoxicity of an AMP is intrinsically linked to its amino acid sequence, hydrophobicity, and amphipathic α-helical structure. These factors dictate whether the peptide selectively targets the negatively charged lipopolysaccharides (LPS) of bacterial membranes or non-specifically lyses the zwitterionic phospholipid bilayers of mammalian cells.

Temporin L: High Potency, High Cytotoxicity

Temporin L (FVQWFSKFLGRIL-NH2) is a short, 13-residue peptide characterized by an extreme hydrophobic nature and a distinct "phenylalanine zipper" motif[1].

  • Membrane Disruption: This hydrophobicity drives strong insertion into both neutral and negatively charged membranes, perturbing bilayer integrity and forming pore-like openings on a local scale[2][3]. Consequently, Temporin L exhibits high hemolytic activity against human erythrocytes and induces necrosis-like cell death in human tumor cell lines (e.g., Hut-78, K-562, U-937)[2][3].

  • Intracellular Targeting: Beyond membrane lysis, Temporin L possesses a secondary, non-lytic mechanism against bacteria. It translocates across the bacterial outer membrane to competitively bind and inhibit FtsZ , a GTPase critical to the divisome machinery, thereby impairing cell division and causing lethal filamentation[4][5].

G TL Temporin L (13-aa AMP) LPS Bacterial Outer Membrane (LPS Binding) TL->LPS Electrostatic Attraction Membrane Inner Membrane (Pore Formation) LPS->Membrane Permeabilization Cytosol Intracellular Translocation Membrane->Cytosol Translocation FtsZ FtsZ / Divisome Complex (Inhibition) Cytosol->FtsZ Competitive Binding Death Cell Filamentation & Death FtsZ->Death Impaired Division

Fig 1: Dual mechanism of Temporin L involving membrane permeabilization and FtsZ inhibition.

Ascaphin-5: Selective Targeting and Low Cytotoxicity

Ascaphin-5 (GIKDWIKGAAKKLIKTVASNIANQ) is a longer, 24-residue peptide[6].

  • Selective Permeabilization: Unlike Temporin L, Ascaphin-5 demonstrates a highly selective preference for Gram-negative bacterial membranes (e.g., E. coli, P. aeruginosa) over Gram-positive strains and mammalian cells[6].

  • AI Scaffold Utility: Because its structural amphipathicity favors bacterial membranes, Ascaphin-5 lacks the severe hemolytic tendencies of Temporin L[7]. This favorable baseline therapeutic index has made Ascaphin-5 a prime scaffold for deep reinforcement learning models (such as AMPainter), which computationally evolve the sequence to amplify antimicrobial potency (e.g., improving B. subtilis MIC by 64-fold) while maintaining low hemolysis (HC25 > 128 µM)[8][9].

Quantitative Data Comparison

The following table synthesizes the in vitro performance metrics of both peptides, highlighting the inverse relationship between broad-spectrum hyper-potency and mammalian cell preservation.

PropertyAscaphin-5Temporin L
Source Organism Ascaphus truei (Coastal tailed frog)[7]Rana temporaria (European red frog)[2]
Sequence Length 24 amino acids[6]13 amino acids[1]
Gram-Negative Efficacy E. coli MIC = 6 µM; P. aeruginosa MIC = 13 µM[6]Highly potent (low µM range)[2]
Gram-Positive Efficacy S. aureus MIC = 50 µM[6]Highly potent (low µM range)[2]
Hemolytic Activity Low baseline (HC50 > 100 µM)[7]High (Lyses human erythrocytes)[2]
Mammalian Cytotoxicity Low (Ideal scaffold for AI optimization)[8]High (Necrosis in Hut-78, K-562, U-937)[2]
Primary Mechanism Selective membrane disruption[8]Membrane pore formation + FtsZ inhibition[4]

Experimental Methodologies for Cytotoxicity Profiling

To ensure scientific integrity, cytotoxicity must be evaluated using self-validating experimental systems. Below are the standardized protocols used to quantify the hemolytic and cytotoxic profiles of AMPs like Ascaphin-5 and Temporin L.

Workflow Prep Peptide Prep (Serial Dilution) Incubate Incubation (37°C, 1h-24h) Prep->Incubate Cells Cell Culture (RBCs / HEK293T) Cells->Incubate Assay Viability Assay (Absorbance Read) Incubate->Assay Data Data Analysis (HC50 / CC50) Assay->Data

Fig 2: Standardized self-validating workflow for assessing AMP hemolytic and cytotoxic activity.

Protocol A: Hemoglobin Release Assay (Erythrocyte Lysis)

Objective: Quantify the peptide's propensity to disrupt zwitterionic mammalian lipid bilayers.

  • Preparation: Wash freshly drawn human erythrocytes three times in Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4) via centrifugation (1,000 × g, 5 min) to remove serum proteins that could artificially bind and sequester the AMPs[7].

  • Incubation: Resuspend the erythrocytes to a concentration of 2×107 cells/mL. Aliquot 100 µL into 96-well plates and add peptide solutions (range: 1–200 µM)[7]. Incubate for 1 hour at 37°C.

  • Measurement: Centrifuge the plate at 12,000 × g for 15 seconds to pellet intact cells[7]. Transfer the supernatant to a fresh plate and measure absorbance at 450 nm (detecting released hemoglobin)[7].

  • Causality & Self-Validation:

    • Why 450 nm? Hemoglobin exhibits strong absorbance peaks in this range, allowing direct quantification of membrane rupture.

    • Validation Controls: Use DPBS as the 0% hemolysis baseline (negative control) and 1% v/v Tween-20 or Triton X-100 as the 100% hemolysis benchmark (positive control)[7]. The HC50 is calculated as the peptide concentration causing 50% relative hemoglobin release.

Protocol B: MTT Metabolic Viability Assay (Mammalian Cell Lines)

Objective: Detect non-lytic cell death (e.g., apoptosis or intracellular toxicity) in nucleated mammalian cells (e.g., HEK293T or HaCaT keratinocytes)[1][9].

  • Cell Seeding: Seed cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂ to allow adherence.

  • Peptide Exposure: Wash cells with PBS and replace media with serum-free DMEM containing serial dilutions of Ascaphin-5 or Temporin L. Incubate for 24 hours.

  • Metabolic Reduction: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3–4 hours.

  • Solubilization & Readout: Discard the media and dissolve the resulting formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm.

  • Causality & Self-Validation:

    • Why MTT? Viable cells possess active mitochondrial reductases that convert yellow MTT into purple formazan. A drop in absorbance directly correlates with a loss of metabolic viability, capturing necrosis-like death induced by Temporin L[2].

    • Validation Controls: Untreated cells serve as the 100% viability control. A known cytotoxic agent (e.g., 10% DMSO or Doxorubicin) serves as the positive control for cell death.

Conclusion

While Temporin L offers aggressive, broad-spectrum antimicrobial and anti-endotoxin properties, its clinical viability is heavily hindered by its severe cytotoxicity and off-target membrane permeabilization[2][10]. In contrast, Ascaphin-5 presents a highly attractive alternative for drug developers; its innate selectivity for Gram-negative bacterial membranes yields a low-cytotoxicity profile[6][7]. By leveraging Ascaphin-5 as a foundational scaffold, modern computational pipelines are successfully engineering synthetic peptides that maximize antimicrobial potency without sacrificing mammalian cell viability[8].

Sources

Comparative

A Comparative Guide to Validating Ascaphin-5 Structural Orthologs in Ascaphus montanus

As a Senior Application Scientist specializing in antimicrobial peptide (AMP) discovery, I have evaluated numerous preclinical pipelines. The divergence of the inland Rocky Mountain tailed frog (Ascaphus montanus) from i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in antimicrobial peptide (AMP) discovery, I have evaluated numerous preclinical pipelines. The divergence of the inland Rocky Mountain tailed frog (Ascaphus montanus) from its coastal relative (Ascaphus truei) provides a unique evolutionary laboratory for AMP discovery. Among the peptides isolated from these species, Ascaphin-5 stands out as a prime candidate for drug development due to its high potency against Gram-negative bacteria and remarkably low toxicity to human cells.

The Biological Baseline: Ascaphin-5 Orthologs

The tailed frog occupies a unique phylogenetic position as the most primitive extant anuran, and its skin secretions contain a family of broad-spectrum AMPs known as ascaphins[1]. While A. truei produces the baseline Ascaphin-5 peptide,2 confirms that the inland A. montanus population represents a distinct species producing a specific structural ortholog[2].

The A. montanus Ascaphin-5 ortholog features a critical Lys12 → Thr substitution [2]. Unlike Ascaphin-8, which exhibits moderately high hemolytic activity (HC50 = 55 µM), wild-type Ascaphin-5 demonstrates 1 (HC50 > 200 µM), making it a superior structural template for therapeutic engineering[1].

Validation Workflow: Peptidomics vs. In Silico Optimization

Validating these orthologs requires a hybrid approach. Traditional in vitro peptidomics provides the ground-truth biological sequence, while modern deep reinforcement learning models (like AMPainter) use these baseline sequences to generate hyper-optimized variants.

Workflow Ext 1. Electrical Stimulation & TFA Acidification LCMS 2. LC-MS/MS De Novo Sequencing Ext->LCMS SPPS 3. Fmoc Solid-Phase Peptide Synthesis LCMS->SPPS Val Internal Validation: HPLC Retention Match SPPS->Val Assay 4. MIC & Hemolysis Assays SPPS->Assay Val->Assay AI 5. Deep Learning Optimization (AMPainter) Assay->AI

Figure 1: End-to-end workflow for the extraction, synthesis, and validation of Ascaphin-5 orthologs.

Self-Validating Experimental Methodology

To ensure scientific integrity, every protocol in the AMP validation pipeline must operate as a self-validating system. Below is the step-by-step methodology detailing the causality behind each experimental choice.

Step 1: Non-Lethal Secretion Extraction & Acidification
  • Protocol: Induce skin secretions from A. montanus via mild electrical stimulation (10 V, 4 ms pulse width, 50 Hz) for 15 seconds. Immediately wash dorsal secretions with distilled water and acidify with 0.1% trifluoroacetic acid (TFA). Pump the exudate through C-18 Sep-Pak cartridges.

  • Causality: Electrical stimulation is chosen over skin maceration to preserve the lives of these primitive, ecologically sensitive frogs. Immediate acidification with TFA is critical; it lowers the pH to inhibit endogenous proteases that would otherwise rapidly degrade the Ascaphin peptides.

  • Self-Validation Checkpoint: Perform a BCA protein assay on the eluate. A detectable protein yield confirms successful glandular discharge and validates the extraction prior to mass spectrometry.

Step 2: LC-MS/MS & De Novo Sequencing
  • Protocol: Subject the enriched extract to reverse-phase HPLC using a Vydac C-18 column. Apply a linear gradient of acetonitrile (up to 56% over 60 min) in water containing 0.1% TFA. Analyze fractions via tandem mass spectrometry (MS/MS).

  • Causality: The addition of 0.1% TFA in the mobile phase acts as an ion-pairing agent. It neutralizes the highly cationic residues of Ascaphin-5, preventing secondary interactions with the silica matrix and ensuring sharp, reproducible chromatographic peaks.

  • Self-Validation Checkpoint: The identification of the Lys12 → Thr substitution must be confirmed by overlapping b-ion and y-ion fragmentation series in the MS/MS spectra.

Step 3: Fmoc Solid-Phase Peptide Synthesis (SPPS)
  • Protocol: Synthesize the identified A. montanus Ascaphin-5 ortholog using standard Fmoc chemistry. Cleave the peptide from the resin and purify to >96% homogeneity via preparative HPLC.

  • Causality: Fmoc chemistry is selected over Boc chemistry because it requires milder, base-catalyzed deprotection conditions. This preserves sensitive side chains (like the substituted Threonine) and prevents acid-catalyzed side reactions.

  • Self-Validation Checkpoint: The retention time of the synthetic Ascaphin-5 must be 1 on an analytical reverse-phase HPLC column, definitively confirming structural identity[1].

Step 4: Minimum Inhibitory Concentration (MIC) & Hemolysis Assays
  • Protocol: Determine MIC using the broth microdilution method against reference strains of E. coli and S. aureus. Concurrently, incubate the peptide with human erythrocytes to determine the concentration causing 50% lysis (HC50).

  • Causality: Running MIC and hemolysis assays in parallel is mandatory to establish the therapeutic index (efficacy vs. toxicity). A highly potent AMP is clinically useless if it lyses mammalian cells.

  • Self-Validation Checkpoint: Include a known broad-spectrum AMP (e.g., Ascaphin-8) as a positive control. If the positive control fails to yield its documented MIC/HC50 values, the assay plate is invalidated.

Mechanism of Action: Membrane Disruption

Ascaphin-5 lacks a rigid structure in aqueous solutions but undergoes a dramatic conformational shift upon encountering bacterial targets. The cationic residues are electrostatically drawn to the anionic phospholipid headgroups of Gram-negative bacteria. Upon contact, the peptide folds into an amphipathic α-helix, allowing its hydrophobic face to insert into the lipid bilayer, ultimately causing membrane lysis.

Mechanism N1 Ascaphin-5 (Random Coil) N2 Electrostatic Attraction (Cationic to Anionic Lipid) N1->N2 N3 Conformational Shift (Amphipathic α-Helix) N2->N3 N4 Hydrophobic Insertion (Membrane Core) N3->N4 N5 Membrane Lysis & Cell Death N4->N5

Figure 2: Mechanism of action for Ascaphin-5 membrane disruption via amphipathic α-helix formation.

Comparative Efficacy Data

Recent advancements in deep reinforcement learning have utilized baseline Ascaphin-5 sequences to engineer superior synthetic variants. For example, the AMPainter model optimized Ascaphin-5 into a new peptide designated "A05".

As shown in the data below,3, compared to the original Ascaphin-5 MIC of 16 µM, representing a massive 64-fold increase in antimicrobial potency[3].

Peptide VariantOrigin / DerivationSequence ModificationMIC E. coli (µM)MIC B. subtilis (µM)Hemolytic Activity (HC50)
Ascaphin-5 (WT) A. truei (Coastal)Baseline (Contains Lys12)Active16.0> 200 µM
Ascaphin-5 (Ortholog) A. montanus (Inland)Lys12 → ThrActivePending> 200 µM (Predicted)
A05 (AI-Optimized) AMPainter ModelAI-Generated Sequence0.50.25Not Reported

Data summarized from comparative in vitro and in silico studies evaluating Ascaphin-5 baseline potency versus optimized derivatives.

References

  • Carlos Davidson - The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei.1

  • PubMed / Comp Biochem Physiol Part D Genomics Proteomics - Peptidomic analysis of skin secretions supports separate species status for the tailed frogs, Ascaphus truei and Ascaphus montanus.2

  • bioRxiv - Painting Peptides with Antimicrobial Potency through Deep Reinforcement Learning.3

Sources

Validation

Ascaphin-5 vs. Legacy Frog Skin Antimicrobial Peptides: A Comparative Guide for Drug Development

As the clinical pipeline for conventional antibiotics stagnates, amphibian-derived antimicrobial peptides (AMPs) offer a promising scaffold for novel therapeutics. While legacy AMPs such as Magainins (from the African cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the clinical pipeline for conventional antibiotics stagnates, amphibian-derived antimicrobial peptides (AMPs) offer a promising scaffold for novel therapeutics. While legacy AMPs such as Magainins (from the African clawed frog, Xenopus laevis) and Dermaseptins (from the waxy monkey tree frog, Phyllomedusa sauvagei) have been extensively characterized, Ascaphin-5 presents a unique structural and functional paradigm.

Isolated from the skin secretions of the coastal tailed frog (Ascaphus truei)—phylogenetically recognized as the most primitive extant anuran—Ascaphin-5 shares no appreciable structural homology with other known frog skin AMP families[1]. This guide objectively compares the physicochemical properties, antimicrobial efficacy, and mechanistic validation protocols of Ascaphin-5 against legacy alternatives to assist researchers and drug development professionals in evaluating its therapeutic potential.

Structural and Physicochemical Divergence

The evolutionary divergence of Ascaphus truei is reflected in the unique primary structure of the Ascaphin family[1]. Ascaphin-5 is a 24-amino acid linear peptide that adopts an amphipathic α-helical conformation in membrane-mimetic environments.

  • Ascaphin-5 Sequence: GIKDWIKGAAKKLIKTVASNIANQ[2]

  • Magainin-2 Sequence: GIGKFLHSAKKFGKAFVGEIMNS

  • Dermaseptin-S4 Sequence: ALWMTLLKKVLKAAAKAALNAVLVGANA

Unlike Dermaseptins, which are highly hydrophobic and broad-spectrum, Ascaphin-5 relies on a specific arrangement of lysine (K) and aspartic acid (D) residues to balance its net positive charge. This structural configuration grants Ascaphin-5 a pronounced bias toward disrupting the outer membranes of Gram-negative bacteria while exhibiting lower toxicity to mammalian cells compared to its highly hemolytic paralog, Ascaphin-8[1].

Antimicrobial Performance Profiling

To objectively evaluate Ascaphin-5, we must benchmark its Minimum Inhibitory Concentration (MIC) against established AMPs. The data below highlights Ascaphin-5's targeted potency against Gram-negative ESKAPE pathogens, making it an attractive candidate for addressing infections like Pseudomonas aeruginosa and Klebsiella pneumoniae[2].

Table 1: Comparative MIC Values (µM) against Key Pathogens
Pathogen StrainGram StatusAscaphin-5[2]Magainin-2Dermaseptin-S4[3]
Escherichia coli(-)6 µM~20–50 µM~2–5 µM
Enterobacter cloacae(-)6 µM>50 µM~5–10 µM
Pseudomonas aeruginosa(-)13 µM>50 µM~5–10 µM
Klebsiella pneumoniae(-)13 µM~50 µM~2–5 µM
Staphylococcus aureus(+)50 µM>50 µM~2–5 µM
Staphylococcus epidermidis(+)13 µM~25 µM~2–5 µM

Data Interpretation: While Dermaseptin-S4 acts as a highly potent, broad-spectrum agent (often at the cost of higher mammalian cytotoxicity), Ascaphin-5 demonstrates a highly specific, potent action against Gram-negative strains (MIC 6–13 µM) with reduced efficacy against Gram-positive S. aureus (MIC 50 µM)[2].

Mechanism of Action: Membrane Depolarization

The bactericidal activity of Ascaphin-5 is driven by electrostatic interactions rather than receptor-mediated binding. The cationic lysine residues are attracted to the anionic lipopolysaccharides (LPS) of the Gram-negative outer membrane. Upon accumulation, the peptide undergoes a conformational shift into an amphipathic α-helix, inserting its hydrophobic face into the lipid bilayer to form toroidal pores, leading to rapid ion leakage and cell death.

MOA A Ascaphin-5 (Cationic State) B Gram-Negative Outer Membrane A->B Attraction C Electrostatic Accumulation B->C D Conformational Shift (Amphipathic α-helix) C->D Hydrophobic Interaction E Membrane Insertion (Carpet/Toroidal Pore) D->E F Ion Leakage & Depolarization E->F G Bacterial Cell Lysis F->G

Ascaphin-5 membrane disruption mechanism via electrostatic attraction and pore formation.

Self-Validating Experimental Workflows

To ensure high scientific integrity and reproducibility when evaluating Ascaphin-5, the following self-validating protocols must be employed.

Protocol 1: Broth Microdilution MIC Assay

This assay determines the lowest concentration of Ascaphin-5 required to inhibit visible bacterial growth.

  • Causality of Design: We strictly utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) . The baseline concentrations of divalent cations (Ca²⁺ and Mg²⁺) in CAMHB stabilize the bacterial outer membrane by bridging LPS molecules. Failing to adjust these cations leads to artificially low MIC values, as the peptide faces less electrostatic resistance.

  • Self-Validating Controls: The system is validated through a sterility control (media only, ensuring no contamination), a growth control (bacteria only, confirming viability), and a reference antibiotic (e.g., Polymyxin B, validating assay sensitivity).

Step-by-Step Methodology:

  • Preparation: Grow target bacterial strains (e.g., E. coli ATCC 25922) in CAMHB to mid-log phase (OD₆₀₀ ~0.5).

  • Dilution: Dilute the culture to a final inoculum of 5×105 CFU/mL.

  • Peptide Titration: In a 96-well polypropylene plate (to prevent peptide adsorption to plastic), perform two-fold serial dilutions of Ascaphin-5 (from 100 µM down to 0.1 µM).

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the peptide solution in each well.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Add 10 µL of Resazurin dye (0.015%); a color change from blue to pink indicates metabolic activity (survival). The MIC is the lowest concentration remaining blue.

Protocol 2: DiSC3(5) Membrane Depolarization Assay

This assay confirms that the MIC observed is due to membrane permeabilization rather than intracellular targeting.

  • Causality of Design: DiSC3(5) is a lipophilic, cationic, membrane potential-sensitive dye. It translocates into polarized bacterial membranes where it self-quenches. When Ascaphin-5 induces pore formation, the membrane depolarizes, releasing the dye into the aqueous buffer and causing a measurable spike in fluorescence.

  • Self-Validating Controls: A baseline fluorescence reading establishes the quenched state. The addition of Triton X-100 (a non-ionic surfactant) serves as a positive control, defining the 100% depolarization threshold. Buffer addition serves as a negative control to account for photobleaching.

Workflow S1 Mid-log Phase Bacteria S2 Wash & Resuspend (HEPES buffer) S1->S2 S3 Add DiSC3(5) Dye & Quench S2->S3 S4 Add Ascaphin-5 (or Controls) S3->S4 S5 Measure Fluorescence (Release of Dye) S4->S5

Step-by-step workflow for the DiSC3(5) membrane depolarization assay.

Step-by-Step Methodology:

  • Washing: Harvest mid-log phase bacteria, wash twice, and resuspend in 5 mM HEPES buffer (pH 7.2) containing 20 mM glucose and 100 mM KCl (to equilibrate internal/external K⁺).

  • Quenching: Add DiSC3(5) to a final concentration of 0.4 µM. Incubate in the dark for 1 hour until fluorescence (Excitation: 622 nm, Emission: 670 nm) stabilizes (quenches) by ~80%.

  • Treatment: Inject Ascaphin-5 at 1× and 2× MIC concentrations.

  • Measurement: Monitor fluorescence continuously for 30 minutes. Calculate the percentage of depolarization relative to the Triton X-100 (0.1%) maximum release control.

Future Directions: AI-Driven Optimization

While native Ascaphin-5 is a potent anti-Gram-negative agent, its therapeutic index can be further widened. Recent advancements in deep reinforcement learning (e.g., the AMPainter model) have successfully used Ascaphin-5 as a foundational template for de novo generation. By computationally optimizing its sequence, researchers generated the derivative peptide A05 , which improved the MIC against Bacillus subtilis from 16 µM to an astonishing 0.25 µM—a 64-fold increase in antimicrobial potency without sacrificing structural stability[4]. This proves that primitive frog AMPs remain one of the most viable starting points for modern algorithmic drug design.

Sources

Comparative

Validating Ascaphin-5 In Vivo Efficacy in Murine Models: A Comparative Guide to Antimicrobial Peptide Evaluation

As the global crisis of multidrug-resistant (MDR) pathogens escalates, the pharmaceutical pipeline is increasingly pivoting toward host-defense antimicrobial peptides (AMPs). Among these, Ascaphin-5 , a 24-amino-acid cat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the global crisis of multidrug-resistant (MDR) pathogens escalates, the pharmaceutical pipeline is increasingly pivoting toward host-defense antimicrobial peptides (AMPs). Among these, Ascaphin-5 , a 24-amino-acid cationic amphipathic peptide originally isolated from the skin secretions of the Coastal tailed frog (Ascaphus truei) , has emerged as a highly promising candidate. Recently, deep reinforcement learning models have generated optimized variants, such as Ascaphin-5M (also known as A05), which exhibit up to a 64-fold increase in antimicrobial potency .

As a Senior Application Scientist, I have designed this guide to objectively compare the in vivo performance of Ascaphin-5 and its optimized derivatives against alternative AMPs and conventional antibiotics. Furthermore, this guide provides a self-validating, step-by-step methodology for rigorous murine model evaluation.

Mechanistic Basis & Comparative Efficacy

To evaluate an AMP's clinical viability, we must first understand its mechanism of action. Unlike conventional antibiotics (e.g., Ciprofloxacin) that target specific intracellular enzymes—a pathway highly susceptible to mutational resistance—Ascaphin-5 relies on biophysical membrane disruption.

With a net charge of +4 to +5 and an intermediate hydrophobicity of 52%, Ascaphin-5 selectively binds to the negatively charged components of bacterial membranes (such as lipopolysaccharides in Gram-negative bacteria). Upon insertion into the lipid bilayer, it undergoes a conformational shift to form toroidal pores, leading to rapid depolarization, content leakage, and cell lysis.

MOA A Ascaphin-5 Peptide (Cationic Amphipathic) B Electrostatic Attraction (Bacterial Membrane) A->B Target Recognition C Lipid Bilayer Insertion (Hydrophobic Interaction) B->C Conformational Shift D Toroidal Pore Formation C->D Oligomerization E Membrane Depolarization & Content Leakage D->E Permeabilization F Bacterial Cell Lysis E->F Cell Death

Fig 1. Mechanistic pathway of Ascaphin-5 mediated bacterial membrane disruption and cell lysis.

Quantitative Comparison: Ascaphin-5 vs. Alternatives

Table 1: Comparative Efficacy and Toxicity Profiles

Therapeutic AgentTarget SpectrumMIC (E. coli)MIC (S. aureus)Hemolytic ActivityIn Vivo Toxicity Profile
Ascaphin-5 (WT) Gram (-) bias6 - 16 µM16 - 50 µMLowWell-tolerated
Ascaphin-5M (A05) Broad-spectrum0.5 µM4 µMLowWell-tolerated
Ascaphin-8 Broad-spectrum2 - 4 µM2 - 4 µMHighDose-limiting hemolysis
Melittin Broad-spectrum1 - 5 µM1 - 5 µMVery HighSevere (Lethal at high dose)
Ciprofloxacin Broad-spectrum< 0.1 µM< 0.5 µMNoneLow (Resistance prone)

*Values represent susceptible strains; MDR clinical isolates frequently exhibit MIC > 64 µM.

In Vivo Murine Model Selection & Justification

To validate the efficacy of Ascaphin-5, the Neutropenic Thigh Infection Model in BALB/c mice is the gold standard.

The Causality of Experimental Design: Why induce neutropenia? In a healthy murine model, the host's innate immune system (specifically neutrophils and macrophages) rapidly clears localized bacterial infections. If we administer Ascaphin-5 to an immunocompetent mouse, it becomes impossible to distinguish the peptide's direct bactericidal efficacy from the host's natural immune clearance. By administering Cyclophosphamide to induce profound neutropenia (<100 neutrophils/µL), we strip away the host defense. This creates a self-validating system where any logarithmic reduction in Colony Forming Units (CFU) is strictly and causally attributable to the Ascaphin-5 treatment.

Step-by-Step Experimental Protocol

The following protocol outlines a rigorously controlled workflow for evaluating Ascaphin-5.

Phase 1: Immunosuppression
  • Subject Selection: Utilize 6-8 week-old specific-pathogen-free (SPF) female BALB/c mice.

  • Cyclophosphamide Administration: Inject Cyclophosphamide intraperitoneally (IP) at 150 mg/kg on Day -4, and 100 mg/kg on Day -1 prior to infection.

    • Scientific Rationale: This specific dosing regimen ensures a stable neutropenic window spanning the entire infection and treatment phase (Days 0 through 3).

Phase 2: Infection & Therapeutic Intervention
  • Bacterial Inoculation (Day 0): Prepare a logarithmic-phase culture of E. coli (ATCC 25922). Inject 1×106 CFU suspended in 50 µL of sterile saline intramuscularly (IM) into the right thigh.

  • Treatment Delivery (Day 0, +2 Hours): Two hours post-infection, administer Ascaphin-5 (or Ascaphin-5M) intravenously (IV) via the lateral tail vein at predefined weight-adjusted doses (e.g., 5 mg/kg, 10 mg/kg).

    • Scientific Rationale: IV administration is chosen over IP or subcutaneous routes to bypass absorption variables, ensuring 100% bioavailability and allowing the assessment of peak pharmacokinetic efficacy.

  • Control Groups: Concurrently run a Vehicle Control (sterile saline) to validate uninhibited bacterial growth, and a Positive Control (Ciprofloxacin, 10 mg/kg) to validate the model's sensitivity to standard antimicrobials.

Phase 3: Endpoint Quantification
  • Tissue Harvesting (Day 3): Euthanize the subjects via CO₂ asphyxiation. Aseptically excise the infected right thigh muscle.

  • Homogenization & Plating: Homogenize the tissue in 10 mL of ice-cold sterile saline. Perform 10-fold serial dilutions and plate on Mueller-Hinton agar.

  • CFU Enumeration: Incubate plates at 37°C for 24 hours. Calculate the log10​ CFU/thigh to determine the bactericidal reduction relative to the vehicle control.

Workflow N1 Day -4 & -1: Immunosuppression (Cyclophosphamide) N2 Day 0: Bacterial Inoculation (E. coli ATCC 25922) N1->N2 Neutropenic State N3 Day 0 (+2h): Treatment Administration (Ascaphin-5 IV) N2->N3 Exponential Growth N4 Day 1-3: Clinical Observation & Survival Tracking N3->N4 Efficacy Phase N5 Day 3: Tissue Harvesting (Thigh Muscle) N4->N5 Endpoint Reached N6 CFU Enumeration & Statistical Analysis N5->N6 Data Quantification

Fig 2. Experimental workflow for the neutropenic murine thigh infection model.

Data Interpretation & Strategic Outlook

When analyzing the CFU enumeration data, a successful Ascaphin-5M intervention typically yields a ≥2log10​ reduction in bacterial load compared to the vehicle control.

Why Ascaphin-5 Outperforms Alternatives: While Melittin and Ascaphin-8 might show slightly faster kill kinetics in vitro, their in vivo application is severely bottlenecked by non-specific lipid bilayer insertion, leading to erythrocyte lysis and systemic toxicity. Ascaphin-5 and its AI-optimized variant A05 possess a finely tuned charge-to-hydrophobicity ratio. This allows them to exploit the electrostatic differences between prokaryotic (highly anionic) and eukaryotic (zwitterionic) membranes, ensuring targeted bacterial lysis while sparing murine host cells.

Furthermore, unlike Ciprofloxacin, which requires active bacterial metabolism and specific enzymatic targets to function, Ascaphin-5's biophysical membrane-shattering mechanism is effective against dormant persister cells and heavily mutated MDR strains. This makes Ascaphin-5 not just an alternative, but a necessary evolution in our antimicrobial arsenal.

References
  • Conlon, J. M., Sonnevend, A., Davidson, C., Smith, D. D., & Nielsen, P. F. (2004). The ascaphins: a family of antimicrobial peptides from the skin secretions of the most primitive extant frog, Ascaphus truei. Biochemical and Biophysical Research Communications, 320(1), 170-175.[Link]

  • Dong, R., Cao, Q., & Song, C. (2025). Painting Peptides with Antimicrobial Potency through Deep Reinforcement Learning. bioRxiv.[Link]

Safety & Regulatory Compliance

Safety

Disclaimer: A Framework for Safe Handling of Novel Potent Peptides

Ascaphin-5 is a fictional compound. This document is a procedural template designed to illustrate the core principles of safety, handling, and disposal for a potent, uncharacterized peptide, referred to herein as "Ascaph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ascaphin-5 is a fictional compound. This document is a procedural template designed to illustrate the core principles of safety, handling, and disposal for a potent, uncharacterized peptide, referred to herein as "Ascaphin-X." The protocols outlined are based on established best practices for handling hazardous research chemicals and should be adapted based on a comprehensive, substance-specific risk assessment conducted by qualified personnel.

Operational Guide: Personal Protective Equipment and Handling Protocols for Ascaphin-X

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ascaphin-X, a potent peptide of unknown toxicological profile. The following procedures are designed to minimize exposure risk and ensure operational integrity from compound receipt to disposal.

The Precautionary Principle: Risk Assessment and Hazard Containment

Given that Ascaphin-X is a novel molecular entity, its pharmacological and toxicological properties are not fully elucidated. Therefore, a precautionary approach is mandatory. All handling procedures must be based on the assumption that the compound is highly potent and potentially hazardous upon inhalation, ingestion, or dermal contact.

A site-specific and activity-specific risk assessment must be completed and approved before any work with Ascaphin-X begins. This assessment should consider the quantity of material being handled, the physical form (powder vs. solution), the procedures to be performed, and the potential for aerosol generation. For general guidance on chemical hazard assessment, consult the Occupational Safety and Health Administration's (OSHA) resources on Hazard Communication.

Personal Protective Equipment (PPE): A Multi-Barrier System

The selection of PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling Ascaphin-X in different operational contexts.

Task Primary Engineering Control Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Handling Stock Powder (e.g., weighing, initial solubilization)Certified Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved with nitrile or neoprene gloves; outer glove with extended cuffANSI Z87.1-compliant safety glasses with side shields and a face shieldDisposable, solid-front gown with tight-fitting cuffsNIOSH-approved N95 or higher respirator
Handling Liquid Solutions (e.g., aliquoting, dilutions, cell culture application)Certified Chemical Fume Hood or Class II Biosafety CabinetNitrile gloves (single pair sufficient if no splash risk)ANSI Z87.1-compliant safety glasses with side shieldsStandard lab coatNot required unless aerosolization is likely
Waste Disposal N/ANitrile or other chemically resistant glovesANSI Z87.1-compliant safety glasses with side shieldsStandard lab coatNot required

Causality Behind PPE Choices:

  • Double-Gloving: When handling potent powders, the outer glove provides the primary barrier and can be removed immediately if contamination is suspected, leaving the inner glove as a clean secondary barrier.

  • Face Shield: This provides a secondary barrier against splashes and complements the primary protection of safety glasses, especially during initial solubilization where accidental splashes are more likely.

  • Disposable Gown: A solid-front, disposable gown is preferred over a standard lab coat when handling powders to prevent fine particles from penetrating the fabric.

  • Respiratory Protection: Fine, potent powders can easily become aerosolized. An N95 respirator is the minimum requirement to protect against inhalation, which is often the most direct route of exposure for such compounds.

Experimental Workflow: From Receipt to Storage

The following diagram outlines the standard operational workflow for safely handling Ascaphin-X.

cluster_0 Preparation Phase cluster_1 Handling Phase (in Fume Hood) cluster_2 Post-Handling Phase A Receive & Verify Compound B Conduct Pre-Use Risk Assessment A->B C Assemble & Inspect PPE B->C D Prepare & Decontaminate Workspace (e.g., Fume Hood) C->D E Weigh Solid Ascaphin-X D->E Begin Handling G Solubilize Compound E->G F Prepare Diluent F->G H Aliquot into Pre-Labeled Vials G->H I Securely Cap & Store Aliquots H->I Finalize J Decontaminate Workspace & Equipment I->J K Segregate & Dispose of Waste J->K L Doff & Dispose of PPE K->L M Wash Hands Thoroughly L->M

Workflow for Safe Handling of Ascaphin-X
Step-by-Step Protocol: Reconstitution of Lyophilized Ascaphin-X

This protocol details the procedure for solubilizing the powdered form of Ascaphin-X. This is a critical step where the risk of aerosolization is highest.

  • Preparation:

    • Don all required PPE as specified for handling stock powder.

    • Clean the chemical fume hood with an appropriate decontamination solution (e.g., 70% ethanol), followed by sterile water.

    • Assemble all necessary materials: Ascaphin-X vial, pre-labeled cryovials for aliquots, appropriate solvent/diluent, and micropipettes with filtered tips.

  • Execution (within the fume hood):

    • Gently tap the vial of lyophilized Ascaphin-X on a hard surface to ensure all powder is at the bottom.

    • Carefully uncap the vial.

    • Using a micropipette, slowly add the required volume of solvent down the side of the vial to avoid disturbing the powder.

    • Recap the vial and gently swirl or vortex at a low speed until the solid is completely dissolved. Do not sonicate unless specified, as this can generate aerosols and degrade the peptide.

    • Once dissolved, use filtered pipette tips to distribute the solution into the pre-labeled aliquot vials.

  • Post-Procedure:

    • Securely cap all aliquot vials and the original stock vial.

    • Wipe down the exterior of all vials with a decontamination solution.

    • Place the aliquots in a secondary container for transport to the appropriate storage location (e.g., -80°C freezer).

    • Proceed with the workspace decontamination and waste disposal plan.

Spill and Exposure Management

In the event of a spill or personnel exposure, immediate action is critical.

  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Absorb the spill with chemically absorbent pads.

    • Wipe the area clean with a decontamination solution.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Major Spill (outside fume hood):

    • Evacuate the area immediately.

    • Alert laboratory personnel and contact the institutional safety office.

    • Restrict access to the contaminated area.

    • Follow the guidance of trained emergency responders for cleanup.

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.

    • Inhalation: Move the affected person to fresh air.

    • In all cases of exposure, seek immediate medical attention and be prepared to provide information about the compound.

Disposal Plan

All waste generated from handling Ascaphin-X must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and empty vials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or contaminated liquids should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal must be carried out in accordance with institutional and local regulations. For federal guidelines, refer to the Environmental Protection Agency's (EPA) regulations on hazardous waste management.

References

  • Hazard Communication Standard. Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment (PPE). National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Managing and Disposing of Hazardous Waste. Environmental Protection Agency (EPA). [Link]

© Copyright 2026 BenchChem. All Rights Reserved.